Technical Documentation Center

4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
  • CAS: 1015845-78-9

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and promising clinical candidates.[1][2][3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity, leading to applications as anti-inflammatory, anticancer, and antipsychotic agents.[1][4][5] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, highly functionalized derivative: 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. We present a validated synthetic protocol, explain the causal reasoning behind key experimental choices, and detail the suite of analytical techniques required for unambiguous structural confirmation and purity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its successful application in designing molecules with high target affinity and favorable pharmacokinetic profiles.[3] The aminopyrazole subunit, in particular, is a versatile building block for constructing more complex, fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, which are analogues of purines and often exhibit potent enzyme inhibitory activity.[6]

The target molecule, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, combines several key structural features:

  • A fully substituted pyrazole core, enhancing metabolic stability.

  • An N1-methyl group, which can influence binding and solubility.

  • A C5-amino group, a critical handle for further synthetic elaboration or as a key pharmacophoric element.[7][8]

  • A C4-aryl substituent (2-methoxyphenyl), which significantly impacts the molecule's conformation and potential interactions with biological targets.

This guide provides a robust framework for the synthesis and rigorous characterization of this compound, enabling its use in discovery programs.

Synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

The most reliable and widely adopted method for constructing the 5-aminopyrazole core is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[7] This approach offers high regioselectivity and generally proceeds in good yield. Our proposed synthesis follows this principle in a two-step sequence.

Synthetic Strategy Overview

The synthesis begins with the base-catalyzed condensation of 2-methoxyacetophenone and ethyl cyanoacetate to form the crucial β-ketonitrile intermediate. This is followed by a cyclocondensation reaction with methylhydrazine, which concurrently forms the pyrazole ring and introduces the N1-methyl group.

Synthetic Workflow A 2-Methoxyacetophenone + Ethyl Cyanoacetate B Step 1: Claisen-type Condensation (Base-catalyzed) A->B C Intermediate: 2-(2-Methoxybenzoyl)-3-oxobutanenitrile B->C D Step 2: Cyclocondensation + Methylhydrazine C->D E Final Product: 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine D->E F Purification (Recrystallization or Chromatography) E->F

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Methoxybenzoyl)-3-oxobutanenitrile (Intermediate)

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq.) in anhydrous ethanol under an inert atmosphere.

    • Expert Insight: The use of freshly prepared sodium ethoxide is crucial for this Claisen-type condensation. Pre-existing sodium ethoxide can contain traces of sodium hydroxide from moisture, which would saponify the ester and halt the desired reaction. Anhydrous conditions are mandatory to prevent side reactions.

  • Reaction Initiation: To the cooled sodium ethoxide solution, add ethyl cyanoacetate (1.1 eq.) dropwise, followed by 2-methoxyacetophenone (1.0 eq.).

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) until acidic pH is reached, causing the product to precipitate. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude β-ketonitrile intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (Final Product)

  • Reaction Setup: In a round-bottom flask, suspend the crude 2-(2-methoxybenzoyl)-3-oxobutanenitrile (1.0 eq.) in glacial acetic acid.

    • Expert Insight: Acetic acid serves as both the solvent and an acid catalyst for the cyclization, facilitating the initial imine formation and subsequent intramolecular cyclization.[9]

  • Addition of Hydrazine: Add methylhydrazine (1.2 eq.) dropwise to the suspension at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours. Monitor the reaction completion by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water. Basify the solution with a concentrated base (e.g., 50% NaOH) to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry.

  • Final Purification: The crude product can be purified either by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical methods must be employed.

Characterization_Workflow cluster_0 Primary Structural Confirmation cluster_1 Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) IR FTIR Spectroscopy EA Elemental Analysis (CHN) MP Melting Point Product Purified Product Product->NMR Product->MS Product->IR Product->EA Product->MP

Caption: Comprehensive characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation of organic molecules.[10] For the title compound, the following signals are expected.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.00Multiplet4HAromatic protons (C₆H₄)
~ 4.50Broad Singlet2H-NH₂ protons (amine)
~ 3.85Singlet3H-OCH₃ protons (methoxy)
~ 3.70Singlet3HN-CH₃ protons (pyrazole N1)
~ 2.20Singlet3HC-CH₃ protons (pyrazole C3)

Rationale: The aromatic protons will appear as a complex multiplet due to their differing electronic environments. The amine protons are typically broad and may be exchangeable with D₂O. The three methyl groups (methoxy, N-methyl, and C-methyl) are expected to be sharp singlets in distinct regions of the spectrum.[11][12]

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~ 157.0Aromatic C-O (methoxy)
~ 150.0Pyrazole C3
~ 145.0Pyrazole C5
~ 132.0 - 120.0Aromatic CH & C-C (ipso)
~ 110.0Aromatic CH
~ 105.0Pyrazole C4
~ 55.5-OCH₃ carbon
~ 35.0N-CH₃ carbon
~ 12.0C-CH₃ carbon

Rationale: The chemical shifts are estimated based on known values for substituted pyrazoles and aromatic systems.[11][13] The positions of the pyrazole ring carbons are particularly diagnostic. Two-dimensional NMR experiments like HSQC and HMBC would be used to unambiguously assign each proton to its corresponding carbon.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Expected Molecular Ion: For C₁₃H₁₇N₃O, the calculated exact mass is 231.1372.

  • Result: HRMS should yield a measured m/z value for [M+H]⁺ of 232.1444 ± 5 ppm.

  • Self-Validation: The observation of the correct molecular ion peak with high mass accuracy provides strong evidence for the successful synthesis of the target compound.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (doublet)Primary Amine
3100 - 3000C-H Stretch (aromatic)Aromatic Ring
2950 - 2850C-H Stretch (aliphatic)Methyl Groups
1620 - 1580C=N and C=C StretchPyrazole Ring
1250 - 1200C-O Stretch (asymmetric)Aryl Ether

Rationale: The presence of a doublet in the 3450-3300 cm⁻¹ region is a clear indicator of the primary amine. The strong C-O stretch confirms the methoxy group.[11][14]

Relevance and Applications in Drug Discovery

The 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine scaffold is a valuable starting point for the development of new therapeutic agents. The pyrazole core is a known bioisostere for other aromatic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[3]

  • As a Kinase Inhibitor Scaffold: Many kinase inhibitors incorporate a substituted aminopyrazole or a fused pyrazolo-pyrimidine core. The C5-amino group can be functionalized to interact with the hinge region of a kinase active site, a common strategy in inhibitor design.

  • Anti-inflammatory and Anticancer Potential: Substituted pyrazoles are well-documented as potent anti-inflammatory agents (e.g., Celecoxib) and have shown significant promise as anticancer agents by targeting various signaling pathways.[5][15][16]

  • Building Block for Fused Systems: The C5-amino group and the adjacent C4 position are reactive sites that can be used to construct fused heterocyclic systems, expanding the chemical space and generating novel molecular architectures with unique biological profiles.[6][8]

Conclusion

This guide has detailed a reliable and logical pathway for the synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a compound of significant interest for drug discovery and medicinal chemistry. By following the outlined experimental protocols and utilizing the comprehensive suite of characterization techniques described, researchers can confidently produce and validate this valuable chemical entity. The insights into the causality behind experimental choices and the self-validating nature of the analytical workflow provide a robust framework for the successful incorporation of this scaffold into advanced research programs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical and Bio-Medical Science.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023).
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.).
  • Recent developments in aminopyrazole chemistry. (2009). ARKIVOC.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Journal of Chemistry.
  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023). International Journal of Drug Delivery Technology.
  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.).
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025).
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). MDPI.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry.
  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (n.d.). Semantic Scholar.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink.

Sources

Exploratory

Spectroscopic Data of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine: A Technical Guide

Introduction In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their versatile pharmacological and physicochemical properties. The compound 4-(2-Methoxyphenyl)-1,3-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their versatile pharmacological and physicochemical properties. The compound 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a subject of increasing interest due to its potential applications stemming from its unique structural motifs: a substituted pyrazole core, an aromatic amine, and a methoxy-functionalized phenyl ring. Accurate structural elucidation and characterization of this molecule are paramount for its development and application. This technical guide provides a comprehensive overview of the predicted spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. Furthermore, it outlines detailed, field-proven methodologies for acquiring and interpreting this critical data, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of this compound.

Predicted Spectroscopic Data

Due to the novelty of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, publicly available experimental spectroscopic data is limited. However, by leveraging established principles of spectroscopy and analyzing data from structurally analogous compounds, we can predict the key spectral features with a high degree of confidence. These predictions serve as a benchmark for researchers synthesizing or analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine are presented below. Predictions are based on the analysis of substituent effects on the pyrazole ring and aromatic systems. For instance, the electronic nature and substitution pattern on phenyl-substituted pyrazoles significantly influence the chemical shifts of the pyrazole ring carbons.[1][2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30t1HAr-H
~7.25d1HAr-H
~7.00t1HAr-H
~6.90d1HAr-H
~4.50br s2H-NH₂
~3.85s3H-OCH₃
~3.70s3HN-CH₃
~2.20s3HC-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~157.0Ar-C-O
~148.0C5 (Pyrazole)
~140.0C3 (Pyrazole)
~130.0Ar-CH
~128.0Ar-CH
~121.0Ar-CH
~120.0Ar-C (ipso)
~111.0Ar-CH
~110.0C4 (Pyrazole)
~55.5-OCH₃
~35.0N-CH₃
~12.0C-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine are based on the characteristic vibrational frequencies of aromatic amines, ethers, and substituted pyrazoles.[3][4][5]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (two bands)N-H stretch (asymmetric and symmetric) of primary amine
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (CH₃)
1620 - 1580StrongN-H bend (scissoring) of primary amine
1600, 1480Medium to StrongC=C stretch of aromatic rings
1450MediumC-H bend (asymmetric) of CH₃
1250 - 1200StrongAsymmetric C-O-C stretch of aryl ether
1050 - 1000MediumSymmetric C-O-C stretch of aryl ether
850 - 750StrongC-H out-of-plane bend of substituted benzene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, electrospray ionization (ESI) is a suitable "soft" ionization technique that would likely yield a prominent protonated molecular ion [M+H]⁺.[6][7][8][9][10] The fragmentation pattern is predicted based on the known fragmentation of pyrazole derivatives, which often involves cleavage of the pyrazole ring and loss of substituents.[11][12][13]

Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignment
232.13[M+H]⁺ (Calculated for C₁₃H₁₈N₃O⁺)
FragmentsLoss of CH₃, OCH₃, and fragmentation of the pyrazole ring

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the solvent is dry to minimize the signal from exchangeable protons.[14]

  • Gently agitate the tube to ensure complete dissolution.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Tune the probe for the ¹H frequency.

  • Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (d1) is used.[15]

¹³C NMR Acquisition:

  • Tune the probe for the ¹³C frequency.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

2D NMR Acquisition (for definitive assignment):

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, confirming which proton is attached to which carbon.[14][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[14]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1d 1D NMR (¹H, ¹³C) prep2->acq1d acq2d 2D NMR (HSQC, HMBC) acq1d->acq2d For detailed assignment analysis Structure Elucidation acq2d->analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Thin Solid Film Method: [17]

  • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

  • Drop the solution onto a salt plate (KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

  • Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

KBr Pellet Method: [18][19]

  • Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

  • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

  • Place the pellet in the sample holder for analysis.

Attenuated Total Reflectance (ATR) Method: [18][20]

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum. This method requires minimal sample preparation.

IR_Methods cluster_film Thin Film cluster_kbr KBr Pellet cluster_atr ATR title IR Sample Preparation Methods for Solids film1 Dissolve in Solvent film2 Deposit on Salt Plate film1->film2 film3 Evaporate Solvent film2->film3 kbr1 Grind with KBr kbr2 Press into Pellet kbr1->kbr2 atr1 Place on Crystal atr2 Apply Pressure atr1->atr2

Caption: Common IR sample preparation techniques for solid samples.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Protocol: [6][7][8][9][10]

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent system, such as methanol or acetonitrile with a small percentage of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.

  • Desolvation: Use a heated inert gas (e.g., nitrogen) to evaporate the solvent from the droplets.

  • Mass Analysis: The resulting gas-phase ions are directed into the mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of Spectroscopic Data

A definitive structural confirmation of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine requires a cohesive interpretation of all spectroscopic data.

  • NMR: The ¹H NMR spectrum should show the expected number of protons with the predicted multiplicities and integrations. The aromatic region should be carefully analyzed to confirm the substitution pattern of the methoxyphenyl ring. The ¹³C NMR spectrum should show the correct number of carbon signals. 2D NMR (HSQC and HMBC) is essential for unambiguously assigning all proton and carbon signals, especially the quaternary carbons of the pyrazole and aromatic rings.[14][16]

  • IR: The IR spectrum should confirm the presence of the key functional groups. The characteristic double peak for the N-H stretch of the primary amine and the strong C-O stretch of the aryl ether are particularly diagnostic.[3][4][5]

  • MS: The mass spectrum should show a molecular ion peak (or [M+H]⁺) that corresponds to the calculated molecular weight of the compound. The fragmentation pattern can provide further structural confirmation by correlating the observed fragment ions with the expected cleavage of the molecule.[11][12][13]

By comparing the acquired experimental data with the predicted values and interpreting the spectra in a holistic manner, researchers can confidently verify the structure and purity of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

References

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Sample preparation for FT-IR. [Link]

  • A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. ResearchGate. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Infrared Spectroscopy. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • IR: amines. [Link]

  • Acquiring 1 H and 13 C Spectra. [Link]

  • INFRARED SPECTROSCOPY (IR). [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. ACS Publications. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. ResearchGate. [Link]

  • Mass spectrometric investigation of some pyronylpyrazole derivatives. Semantic Scholar. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. ACS Publications. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • A User Guide to Modern NMR Experiments. [Link]

  • Mass fragmentation pattern of compound 4l. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure Analysis of Substituted Pyrazoles: A Case Study of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract: This technical guide provides a comprehensive overview of the principles and practices of single-crystal X-ray diffraction for the...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract:

This technical guide provides a comprehensive overview of the principles and practices of single-crystal X-ray diffraction for the structural elucidation of pharmacologically relevant heterocyclic compounds. While the primary compound of interest was 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a thorough search of crystallographic databases indicates that its crystal structure has not been publicly reported. Therefore, this guide will utilize the publicly available data for a closely related analogue, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid , as a case study to demonstrate the complete workflow of crystal structure analysis. We will delve into the experimental design, from crystallization to data refinement, and interpret the resulting structural data to understand the molecule's conformation and intermolecular interactions. This guide is intended to provide researchers with the foundational knowledge and practical insights necessary to conduct and interpret crystallographic studies in the context of drug discovery and materials science.

Introduction: The Significance of Pyrazole Scaffolds and Structural Analysis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its pharmacological profile. Understanding the precise spatial arrangement of atoms within a crystal lattice through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR), optimizing lead compounds, and informing rational drug design.

This guide will walk through the critical steps of a crystal structure analysis, using 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid as a practical example. The methodologies and interpretation principles discussed are broadly applicable to a wide range of small organic molecules.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. Each stage is critical for obtaining high-quality data that yields an unambiguous and accurate molecular structure.

Crystallization: The Art of Growing Single Crystals

The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals. For the case study compound, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, suitable crystals were obtained from an ethyl acetate solution.[2] A common and effective method for achieving this is slow evaporation.

Experimental Protocol: Slow Evaporation Crystallization

  • Dissolution: Dissolve the purified compound in a suitable solvent (in this case, ethyl acetate) at a concentration slightly below saturation at room temperature. The choice of solvent is crucial and often determined empirically through screening.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with small perforations. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Graphviz Diagram: Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of Pyrazole Derivative crystallization Crystallization (e.g., Slow Evaporation) synthesis->crystallization Purified Compound data_collection Data Collection (Single-Crystal Diffractometer) crystallization->data_collection Single Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement (Least-Squares Minimization) structure_solution->refinement validation Validation & Analysis (e.g., CheckCIF) refinement->validation molecular_conformation cluster_pyrazole Pyrazole Ring cluster_phenyl Methoxyphenyl Ring p1 N1 p2 N2 p1->p2 ph1 C1' p1->ph1 Dihedral Angle 52.34° p3 C3-NH2 p2->p3 p4 C4-COOH p3->p4 p5 C5 p4->p5 p5->p1 ph2 C2' ph1->ph2 ph3 C3' ph2->ph3 ph4 C4'-OCH3 ph3->ph4 ph5 C5' ph4->ph5 ph6 C6' ph5->ph6 ph6->ph1

Sources

Exploratory

In Silico Modeling and Docking Studies of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] This technical guide provides a comprehensive, in-depth framework for conducting in silico...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] This technical guide provides a comprehensive, in-depth framework for conducting in silico modeling and molecular docking studies on a specific, novel pyrazole derivative: 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. This document is designed for researchers, computational chemists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols. By elucidating the causality behind methodological choices, this guide aims to equip scientists with the expertise to rigorously evaluate the therapeutic potential of novel chemical entities. We will navigate the complete computational workflow, from ligand and protein preparation to the nuanced interpretation of docking results and post-simulation analysis, thereby providing a self-validating system for predictive modeling in drug discovery.

Introduction: The Rationale for Investigating Pyrazole Derivatives

Pyrazole-containing compounds represent a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] Their synthetic tractability and rich chemical space make them attractive candidates for the development of novel therapeutics. The subject of this guide, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, is a novel entity whose biological activity is yet to be fully characterized. In silico techniques, particularly molecular docking, offer a powerful, resource-efficient preliminary step to hypothesize its mechanism of action and identify potential protein targets.[3][4]

This guide will use Cyclooxygenase-2 (COX-2), a well-established target in anti-inflammatory drug discovery, as an exemplary protein for our docking studies. The choice is informed by the known anti-inflammatory properties of many pyrazole derivatives.[1][5]

Foundational Principles of In Silico Modeling

Before delving into the practical workflow, it is crucial to understand the core principles that ensure the scientific integrity of in silico studies. The predictive power of molecular docking hinges on the accuracy of the scoring functions and the meticulous preparation of both the ligand and the target protein.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of a molecule is typically a 2D sketch. For computational analysis, this must be converted into a realistic 3D conformation with an appropriate charge distribution. This process involves several critical steps:

  • Structure Generation: Conversion of the 2D structure of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine into a 3D model.

  • Energy Minimization: Optimization of the 3D structure to find a low-energy, stable conformation. This is typically achieved using force fields like MMFF94 or UFF.

  • Charge Assignment: Calculation and assignment of partial atomic charges, which are crucial for accurately modeling electrostatic interactions.

Protein Target Selection and Preparation

The selection of a relevant protein target is paramount. Based on the known activities of pyrazole scaffolds, COX-2 (PDB ID: 5IKR) is a logical starting point for investigating anti-inflammatory potential. The preparation of the protein structure from the Protein Data Bank (PDB) is a multi-step process aimed at ensuring accuracy and computational feasibility:

  • Removal of Non-essential Molecules: Water molecules, co-factors, and existing ligands are typically removed from the PDB file.

  • Addition of Hydrogen Atoms: PDB structures often lack hydrogen atoms, which must be added to correctly model hydrogen bonding.

  • Charge and Protonation State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH must be determined.

Experimental Workflow: A Step-by-Step Protocol

This section provides a detailed, reproducible protocol for conducting molecular docking studies of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine with COX-2.

Software and Tools

A variety of software packages are available for in silico modeling. For this guide, we will reference a typical workflow that can be accomplished with widely used academic and commercial software such as AutoDock, PyMOL, and Discovery Studio.[6]

Ligand Preparation Protocol
  • 2D Sketching: Draw the structure of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion: Convert the 2D structure to a 3D SDF or MOL2 file.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Charge Calculation: Calculate and assign Gasteiger charges.

  • Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during docking.

Protein Preparation Protocol
  • PDB File Acquisition: Download the crystal structure of COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.

  • Structure Cleaning: Using a molecular visualization tool like PyMOL or Chimera, remove water molecules and any co-crystallized ligands.

  • Hydrogen Addition: Add polar hydrogen atoms to the protein structure.

  • Charge Assignment: Assign Kollman charges to the protein atoms.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format required by AutoDock.

Molecular Docking Protocol
  • Grid Box Definition: Define the docking grid box around the active site of COX-2. The active site can be identified from the literature or by the location of the co-crystallized ligand in the original PDB file.

  • Docking Algorithm Selection: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm is a commonly used and effective option in AutoDock.

  • Execution of Docking: Run the molecular docking simulation. This will generate multiple possible binding poses of the ligand in the protein's active site, each with a corresponding binding energy score.

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity. A thorough analysis is crucial to derive meaningful insights.

Binding Affinity and Pose Selection

The primary quantitative output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding. The pose with the lowest binding energy is generally considered the most likely binding mode.

Visualization of Binding Interactions

The selected binding pose should be visualized in 3D to analyze the specific molecular interactions between the ligand and the protein. Key interactions to look for include:

  • Hydrogen Bonds: These are critical for stabilizing the ligand-protein complex.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.[7]

The pyrazole ring, for instance, can participate in π-π stacking interactions with aromatic residues like Tryptophan in the protein's binding pocket.[7]

Quantitative Data Summary
MetricDescriptionExemplary Value
Binding Affinity The predicted free energy of binding (kcal/mol).-8.5
Hydrogen Bonds Number of hydrogen bonds formed with active site residues.3
Interacting Residues Specific amino acid residues involved in binding.Tyr355, Arg513, Ser353

Advanced Analysis: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the ligand-protein complex over time.[8]

MD Simulation Protocol
  • System Solvation: Place the docked complex in a periodic box of water molecules.

  • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Equilibration: Gradually heat and equilibrate the system to the desired temperature and pressure.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the complex.

Analysis of MD Trajectories

Analysis of the MD trajectory can provide valuable information, including:

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds over time.

Visualizing the Workflow

To provide a clear overview of the entire process, the following diagrams illustrate the key stages of the in silico modeling and docking workflow.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 2D Structure (SMILES/SDF) L2 3D Conformation Generation L1->L2 L3 Energy Minimization L2->L3 L4 Charge Assignment (Gasteiger) L3->L4 D1 Define Grid Box (Active Site) L4->D1 Prepared Ligand P1 PDB Structure (e.g., 5IKR) P2 Remove Water & Other Molecules P1->P2 P3 Add Hydrogens P2->P3 P4 Assign Charges (Kollman) P3->P4 P4->D1 Prepared Protein D2 Run Docking (AutoDock) D1->D2 D3 Generate Poses & Scores D2->D3 A1 Analyze Binding Affinity D3->A1 Docking Results A2 Visualize Interactions (PyMOL) A1->A2 A3 Molecular Dynamics Simulation (Optional) A2->A3

Caption: The overall in silico drug discovery workflow.

Docking_Analysis_Flow Start Docking Output (Poses & Scores) LowestEnergy Identify Lowest Energy Pose Start->LowestEnergy Visualize 3D Visualization of Complex (e.g., PyMOL) LowestEnergy->Visualize MD_Sim Molecular Dynamics Simulation (Stability Assessment) LowestEnergy->MD_Sim InteractionAnalysis Analyze Non-covalent Interactions Visualize->InteractionAnalysis Hbond Hydrogen Bonds InteractionAnalysis->Hbond Hydrophobic Hydrophobic Interactions InteractionAnalysis->Hydrophobic PiStack Pi-Pi Stacking InteractionAnalysis->PiStack Report Final Report & Hypothesis Hbond->Report Hydrophobic->Report PiStack->Report MD_Sim->Report

Caption: Detailed analysis of molecular docking results.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the in silico modeling and molecular docking of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. By following these detailed protocols, researchers can generate robust hypotheses about the compound's potential biological targets and binding modes. The insights gained from these computational studies are invaluable for guiding subsequent experimental validation, such as in vitro enzyme inhibition assays and cell-based studies. The iterative cycle of computational prediction and experimental validation is the hallmark of modern drug discovery, and the methodologies described herein provide a solid foundation for the successful application of this paradigm.

References

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). PMC - NIH. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). NIH. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC - NIH. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. (n.d.). Retrieved from [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved from [Link]

  • In-Silico QSAR Studies of Some Pyrazolone Compounds. (n.d.). European Open Science. Retrieved from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023, July 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (n.d.). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022, January 23). Retrieved from [Link]

  • (PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. (2025, August 6). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. (2025, August 8). ResearchGate. Retrieved from [Link]

  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved from [Link]

  • 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine. (n.d.). Lead Sciences. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, pyrazole and its derivatives have...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, pyrazole and its derivatives have become fundamental in developing a wide array of therapeutic agents due to their metabolic stability and versatile biological activities.[1] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3] The commercial success of drugs like the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the anti-obesity drug Rimonabant underscores the significance of the pyrazole core in modern drug design.[4][5][6]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of pyrazole derivatives. It delves into the core mechanistic principles, provides detailed experimental protocols for activity assessment, and presents quantitative data to illustrate the structure-activity relationships that govern their therapeutic potential.

I. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A primary and well-established biological activity of pyrazole derivatives is their anti-inflammatory effect, predominantly achieved through the inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[7]

Mechanism of Action: Selective COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions such as protecting the stomach lining.[7] In contrast, COX-2 is primarily induced at sites of inflammation.[7]

Many traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are non-selective and inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[8] Pyrazole derivatives, most notably Celecoxib, have been designed as selective COX-2 inhibitors.[8][9] This selectivity is attributed to the chemical structure of these derivatives, which allows them to bind effectively to the active site of the COX-2 enzyme, which has a larger and more flexible binding pocket compared to COX-1.[7] By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[7]

dot

Caption: Selective Inhibition of COX-2 by Pyrazole Derivatives.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The selective inhibition of COX-2 by pyrazole derivatives is heavily dependent on their molecular structure. Key structural features that contribute to this selectivity include:

  • Vicinal Diaryl Substitution: A common motif for selective COX-2 inhibitors is the presence of two aryl groups on adjacent positions of the central heterocyclic ring.[10]

  • Sulfonamide or Methylsulfonyl Moiety: A sulfonamide (SO2NH2) or methylsulfonyl (SO2CH3) group at the para-position of one of the aryl rings is a crucial pharmacophore for COX-2 selectivity.[10] This group interacts with a specific side pocket in the COX-2 active site that is not present in COX-1.[8]

  • Substitutions on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring itself can significantly influence both potency and selectivity.[11] For instance, a trifluoromethyl group at the 3-position and a p-methylphenyl group at the 5-position are features of Celecoxib.[9]

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a common method for evaluating the COX-1 and COX-2 inhibitory activity of novel pyrazole derivatives.

Objective: To determine the IC50 values (the concentration of an inhibitor where the response is reduced by half) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test pyrazole derivatives

  • Reference compounds (e.g., Celecoxib, Indomethacin)

  • Prostaglandin E2 (PGE2) immunoassay kit

  • Appropriate buffers and reagents

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference drugs.

  • Incubation: In a multi-well plate, pre-incubate the enzymes with the test compounds or reference drugs for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction.

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
Celecoxib (Reference) >100015>66
Compound X 877.3439.4322.21
Compound Y 879.5261.2414.35
Compound Z 676.6238.7317.47

Data adapted from a study on novel pyrazole derivatives.[12]

II. Anticancer Activity: A Multifaceted Approach

Pyrazole derivatives have emerged as a significant class of compounds in the development of novel anticancer agents.[13][14] Their antitumor activity is not limited to a single mechanism but involves the modulation of various cellular targets and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[14][15]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are diverse and can be attributed to their ability to interact with multiple targets, including:

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer.[6][16] These include:

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Dual inhibition of these receptor tyrosine kinases can block signaling pathways involved in tumor growth, angiogenesis, and metastasis.[17]

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell proliferation.[15]

    • Aurora Kinases: These are crucial for mitosis, and their inhibition by pyrazole derivatives can induce apoptosis in tumor cells.[18]

  • Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspases.[19]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[20]

dot

Anticancer_Mechanisms cluster_0 Pyrazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects Pyrazole Pyrazole Kinases Kinases (EGFR, VEGFR, CDK, Aurora) Pyrazole->Kinases Inhibition Tubulin Tubulin Pyrazole->Tubulin Inhibition CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis Kinases->AntiAngiogenesis Tubulin->CellCycleArrest DNA DNA Apoptosis Apoptosis CellCycleArrest->Apoptosis AntiAngiogenesis->Apoptosis

Caption: Multifaceted Anticancer Mechanisms of Pyrazole Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment

A fundamental step in evaluating the anticancer potential of new compounds is to assess their cytotoxicity against various cancer cell lines.[21][22]

Objective: To determine the IC50 values of novel pyrazole derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Non-malignant cell line (for selectivity assessment)

  • Cell culture medium and supplements

  • Test pyrazole derivatives

  • Reference anticancer drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer and non-malignant cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test pyrazole derivatives and the reference drug. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: Add the MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.[22]

Data Presentation:

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HCT116
Doxorubicin (Reference) 0.9524.7 - 64.824.7 - 64.8
Compound 37 5.21--
Compound 43 0.25--
Compound 33 <23.7<23.7<23.7
Compound 34 <23.7<23.7<23.7

Data compiled from various studies on anticancer pyrazole derivatives.[15]

III. Antimicrobial Activity

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[23]

Mechanism of Antimicrobial Action

The precise mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation and may vary depending on the specific derivative and the target microorganism. However, some proposed mechanisms include:

  • Inhibition of Essential Enzymes: Pyrazole derivatives may inhibit enzymes that are crucial for microbial survival and replication.

  • Disruption of Cell Membrane Integrity: Some compounds may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.

  • Interference with Nucleic Acid Synthesis: Pyrazole derivatives might inhibit the synthesis of DNA or RNA, thereby preventing microbial growth.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The minimal inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antimicrobial agent.[24] The broth microdilution method is a widely used technique for determining the MIC.[25][26]

Objective: To determine the MIC of novel pyrazole derivatives against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test pyrazole derivatives

  • Reference antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to a specific concentration

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and reference drugs in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[24] This is determined by visual inspection of the wells.

dot

Caption: Workflow for MIC Determination by Broth Microdilution.

IV. Other Notable Biological Activities

Beyond the major activities discussed, pyrazole derivatives have been reported to possess a wide array of other pharmacological properties, including:

  • Anticonvulsant Activity: Certain pyrazole derivatives have shown promise in controlling seizures, although the exact mechanisms are still being elucidated.

  • Antiviral Activity: Some pyrazole-containing compounds have demonstrated inhibitory effects against various viruses.[2]

  • Cannabinoid Receptor Antagonism: A series of pyrazole derivatives, such as Rimonabant, were developed as antagonists of the cannabinoid CB1 receptor for the treatment of obesity.[27][28] The structural requirements for this activity include specific substitutions at the 1, 3, and 5-positions of the pyrazole ring.[27]

Conclusion

The pyrazole scaffold is a remarkably versatile and pharmacologically significant core structure in drug discovery. The diverse biological activities of pyrazole derivatives, ranging from anti-inflammatory and anticancer to antimicrobial and beyond, highlight their immense therapeutic potential. The continued exploration of structure-activity relationships, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and more potent pyrazole-based drugs for a wide range of diseases. This guide has provided a technical foundation for understanding and evaluating the biological activities of this important class of compounds, offering valuable insights for researchers and drug development professionals in their quest for innovative therapeutic solutions.

References

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • T, P., & P, K. (2023). Celecoxib. StatPearls. Retrieved from [Link]

  • (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Retrieved from [Link]

  • (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Retrieved from [Link]

  • (n.d.). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health. Retrieved from [Link]

  • (n.d.). “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Retrieved from [Link]

  • (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]

  • (n.d.). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. Retrieved from [Link]

  • (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]

  • (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx. Retrieved from [Link]

  • (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. Retrieved from [Link]

  • (2025). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]

  • (n.d.). Antimicrobial Susceptibility Testing. Apec.org. Retrieved from [Link]

  • (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. springermedicine.com. Retrieved from [Link]

  • (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]

  • (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]

  • (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. Retrieved from [Link]

  • (n.d.). Structure of selective COX‐2 inhibitors and novel pyrazoline‐based.... ResearchGate. Retrieved from [Link]

  • (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Susceptibility Testing. MSD Manual Professional Edition. Retrieved from [Link]

  • (n.d.). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. Retrieved from [Link]

  • (n.d.). Structure of some selective COX-2 inhibitors and target compounds (1–3). ResearchGate. Retrieved from [Link]

  • (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Retrieved from [Link]

  • (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9). ResearchGate. Retrieved from [Link]

  • (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ProQuest. Retrieved from [Link]

  • (n.d.). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. PubMed. Retrieved from [Link]

  • (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Retrieved from [Link]

  • (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. Retrieved from [Link]

  • (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,.... ResearchGate. Retrieved from [Link]

  • (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. Retrieved from [Link]

  • (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Solubility and stability studies of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine For Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation development, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a pyrazole derivative with therapeutic potential. We will delve into the underlying principles and provide detailed, field-proven protocols for solubility assessment and forced degradation studies, in alignment with the International Council for Harmonisation (ICH) guidelines. This document is intended to be a practical resource for researchers, enabling them to generate robust and reliable data packages for this promising compound.

Introduction: The Significance of Physicochemical Profiling

4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The unique arrangement of nitrogen atoms in the pyrazole ring imparts specific physicochemical characteristics that can enhance pharmacokinetic profiles.[4] However, to harness its full therapeutic potential, a comprehensive understanding of its solubility and stability is crucial.[5]

Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[5] Therefore, early and rigorous characterization of these parameters is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.[6]

This guide will provide a detailed roadmap for:

  • Determining the aqueous solubility of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

  • Establishing a stability-indicating analytical method.

  • Conducting forced degradation studies to elucidate potential degradation pathways.

Aqueous Solubility Determination: The Foundation of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in a saturated aqueous solution at equilibrium.

Materials and Reagents:

  • 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (pure, solid form)

  • Purified water (USP grade)

  • pH buffers (pH 1.2, 4.5, and 6.8)[7]

  • Shaking incubator

  • Centrifuge

  • Validated HPLC/UPLC system

Procedure:

  • Sample Preparation: Add an excess amount of solid 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine to vials containing purified water and each of the pH buffers. The presence of undissolved solid is essential to ensure saturation.[5]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the undissolved material.[5]

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable analytical solvent. Analyze the concentration of the dissolved compound using a validated HPLC method.[7]

Data Presentation

The solubility data should be summarized in a clear, tabular format.

Solvent/Buffer pH Temperature (°C) Solubility (mg/mL)
Purified Water~7.025[Insert experimental data]
0.1 N HCl1.237[Insert experimental data]
Acetate Buffer4.537[Insert experimental data]
Phosphate Buffer6.837[Insert experimental data]
Diagram: Equilibrium Solubility Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to buffer prep2 Seal vials prep1->prep2 equil1 Incubate with shaking (e.g., 24-72h at 37°C) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Analyze by validated HPLC analysis1->analysis2

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies and Forced Degradation

Stability testing is crucial for identifying how the quality of a drug substance varies with time under the influence of environmental factors.[6][8] Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9][10] This information is vital for developing stability-indicating analytical methods.[8]

Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[11] A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly developed for this purpose.[11][12]

Typical Chromatographic Conditions for a Pyrazole Derivative:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength Determined by UV-Vis scan (e.g., 237 nm)
Column Temperature 40°C

Method validation should be performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[11]

Forced Degradation Studies: Protocol

Objective: To identify the degradation pathways of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine under various stress conditions.

Stress Conditions: [5][9][13]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Solid drug substance at 80 °C for 48 hours.

  • Photostability: Expose the solid drug substance to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[13]

Procedure:

  • Sample Preparation: Prepare solutions of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in the respective stress media. For thermal and photostability, use the solid compound.

  • Stress Application: Expose the samples to the specified conditions for the designated time.

  • Time-Point Sampling: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analytical Testing: Analyze the samples using the validated stability-indicating HPLC method.

  • Data Review: Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound. A target degradation of 5-20% is generally considered appropriate.[9][13]

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation stress1 Acid Hydrolysis (0.1 M HCl, 60°C) analysis1 Time-point sampling stress1->analysis1 stress2 Base Hydrolysis (0.1 M NaOH, 60°C) stress2->analysis1 stress3 Oxidation (3% H₂O₂, RT) stress3->analysis1 stress4 Thermal (Solid, 80°C) stress4->analysis1 stress5 Photolytic (ICH Q1B) stress5->analysis1 analysis2 Sample processing (neutralization, dilution) analysis1->analysis2 analysis3 HPLC analysis analysis2->analysis3 analysis4 Identify degradation products analysis3->analysis4 analysis5 Elucidate degradation pathways analysis4->analysis5 API 4-(2-Methoxyphenyl)-1,3-dimethyl- 1H-pyrazol-5-amine API->stress1 API->stress2 API->stress3 API->stress4 API->stress5

Caption: Workflow for Forced Degradation Studies.

Conclusion

The systematic investigation of the solubility and stability of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a critical step in its development as a potential therapeutic agent. The protocols outlined in this guide provide a robust framework for generating the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the safety and efficacy of the final drug product. By adhering to these scientifically sound and regulatory-compliant methodologies, researchers can confidently advance this promising compound through the drug development pipeline.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. [Link]

  • Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. Benchchem.
  • Physico-chemical properties of the designed pyrazole derivatives.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Annex 10. ICH.
  • Recent Advances in the Development of Pyrazole Deriv
  • Annex 4.
  • Outlining Drug Stability and Solubility with Dissolution Testing. (2020, September 2). Pharmaceutical Technology.
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Foundational

A Technical Guide to the Quantum Chemical Analysis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine for Drug Discovery

Abstract: In the landscape of modern medicinal chemistry, pyrazole derivatives stand out for their vast therapeutic potential, implicated in anticancer, anti-inflammatory, and antimicrobial applications.[1][2][3][4] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern medicinal chemistry, pyrazole derivatives stand out for their vast therapeutic potential, implicated in anticancer, anti-inflammatory, and antimicrobial applications.[1][2][3][4] This guide presents a comprehensive, first-principles computational workflow for the quantum chemical characterization of a novel pyrazole derivative, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. As experimental data for this specific molecule is not widely available, this document serves as a predictive roadmap for researchers. By leveraging Density Functional Theory (DFT), we outline a robust protocol to elucidate the molecule's structural, electronic, and reactive properties. This in silico approach is designed to accelerate the drug discovery process by providing foundational insights into molecular stability, reactivity, and potential intermolecular interactions, thereby guiding rational drug design and synthesis efforts.[5][6][7][8][9][10]

Introduction: The Convergence of Pyrazoles and Computational Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs.[1] Its versatility allows for diverse substitutions, enabling fine-tuning of its pharmacological profile. The title compound, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, combines this potent core with a methoxyphenyl group, a common feature in bioactive molecules that can influence binding and metabolic stability.

To unlock the therapeutic potential of such novel compounds, a deep understanding of their intrinsic molecular properties is paramount. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in this endeavor.[11][12][13] DFT offers a powerful balance of computational cost and accuracy, enabling the prediction of molecular properties with a level of detail that can guide and refine experimental work.[5][11] This guide establishes a complete computational protocol for analyzing the title molecule, from initial structure preparation to the detailed interpretation of its electronic landscape.

The Theoretical Framework: Selecting the Right Computational Tools

The accuracy of any quantum chemical prediction hinges on the judicious selection of the theoretical method and basis set. For a molecule of this size and complexity, DFT is the method of choice.[5][13]

Causality Behind Method Selection: DFT

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13] It has become a workhorse in computational chemistry for its ability to provide accurate results for medium-to-large sized molecules where more computationally expensive methods would be prohibitive.[5]

Functional and Basis Set: The B3LYP-D3/6-311++G(d,p) Level of Theory
  • Functional - B3LYP with Dispersion Correction (D3): The B3LYP hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules, known for providing reliable geometric structures.[14] However, standard B3LYP can be deficient in describing non-covalent interactions, such as those potentially arising from the methoxy group. To rectify this, we incorporate Grimme's D3 dispersion correction, which significantly improves the accuracy for systems where van der Waals forces are important.[15][16] The B3LYP-D3(BJ) combination, in particular, has been shown to be highly accurate for calculating reaction and activation energies in organic systems.[15][17]

  • Basis Set - 6-311++G(d,p): A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style 6-311++G(d,p) basis set offers a high degree of flexibility and accuracy.[18][19][20]

    • 6-311: Triple-zeta valence, meaning three functions are used for each valence atomic orbital, allowing for more accurate electronic distribution.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical nature of atomic orbitals in a molecular environment and are essential for accurate geometry and property calculations.

Simulating Biological Environments: The Polarizable Continuum Model (PCM)

Drug-target interactions occur in an aqueous physiological environment. To account for the influence of a solvent (like water), we employ the Polarizable Continuum Model (PCM).[21][22][23][24][25] PCM models the solvent as a continuous dielectric medium, offering an excellent compromise between accuracy and computational efficiency for calculating solvation effects.[21][25]

The Computational Protocol: A Validating, Step-by-Step Workflow

This section details the self-validating workflow for the quantum chemical analysis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. The protocol is designed to be implemented using standard quantum chemistry software packages like Gaussian or ORCA.[26][27][28][29][30]

Diagram of the Computational Workflow

Computational Workflow cluster_prep Preparation cluster_calc Core DFT Calculations cluster_analysis Property Analysis Build Step 1: 3D Structure Generation (e.g., Avogadro, GaussView) Opt Step 2: Geometry Optimization (B3LYP-D3/6-311++G(d,p), PCM) Build->Opt Initial Geometry Freq Step 3: Vibrational Frequency Analysis (Confirm Minimum Energy State) Opt->Freq Optimized Geometry Electronic Step 4: Electronic & Reactivity Analysis Freq->Electronic Verified Structure NBO NBO Analysis (Atomic Charges, Hybridization) Electronic->NBO FMO FMO Analysis (HOMO-LUMO Gap, Reactivity) Electronic->FMO MEP MEP Analysis (Reactive Sites) Electronic->MEP

Caption: A step-by-step computational workflow from initial structure generation to in-depth electronic property analysis.

Step 1: Molecular Structure Preparation
  • Build the 2D Structure: Draw the 2D chemical structure of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

  • Convert to 3D: Use a molecular editor and visualizer like Avogadro or GaussView to convert the 2D drawing into an initial 3D structure.

  • Pre-optimization: Perform a quick geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation. This step is crucial for preventing issues in the subsequent high-level DFT optimization.

Step 2: Geometry Optimization

This is the most critical step, where the calculation finds the lowest energy (most stable) conformation of the molecule.

  • Input File Creation: Prepare an input file for your chosen software (e.g., Gaussian).

  • Keyword Specification: The essential keywords in the route section should specify the job type, method, basis set, and solvation model.

    • Example Gaussian Keywords: #p B3LYP/6-311++G(d,p) D3(BJ) SCRF=(PCM,Solvent=Water) Opt Freq

  • Execution: Run the calculation. The Opt keyword instructs the program to perform the geometry optimization.

Step 3: Vibrational Frequency Analysis

This step is a self-validating check on the geometry optimization.

  • Execution: This calculation is typically performed automatically after optimization if the Freq keyword is included.

  • Verification: A true energy minimum is confirmed if no imaginary frequencies are found in the output. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the optimization must be revisited.

  • Output: This calculation also provides the zero-point vibrational energy (ZPVE) and predicts the molecule's infrared (IR) spectrum.

Step 4: Electronic and Reactivity Analysis

Using the validated, optimized geometry, we can now calculate a suite of electronic properties to understand the molecule's behavior.

  • Natural Bond Orbital (NBO) Analysis: This analysis provides a chemically intuitive picture of bonding and charge distribution.[31][32][33][34][35]

    • Protocol: Add Pop=NBO to the route section of the input file and run a single-point energy calculation on the optimized geometry.

    • Insights: Yields natural atomic charges (a more reliable measure of charge distribution than Mulliken charges), hybridization of atomic orbitals, and analyzes donor-acceptor (hyperconjugative) interactions that contribute to molecular stability.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

    • Protocol: The HOMO and LUMO energies are standard outputs of any DFT calculation.

    • Insights: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP is a 3D map of the electrostatic potential around a molecule, revealing its charge distribution and reactive sites.[36][37][38][39][40]

    • Protocol: This analysis is typically a post-processing step performed in visualization software like GaussView using the output files of the DFT calculation.

    • Insights: The MEP map uses a color code to indicate charge distribution. Electron-rich regions (low electrostatic potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (high electrostatic potential, typically colored blue) are prone to nucleophilic attack.[36][39]

Conceptual Diagram of DFT Analysis

DFT_Analysis cluster_dft DFT Engine cluster_outputs Predicted Properties Molecule Target Molecule (4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine) Functional Functional (B3LYP-D3) Molecule->Functional BasisSet Basis Set (6-311++G(d,p)) Molecule->BasisSet Solvent Solvation Model (PCM) Molecule->Solvent Geometry Optimized Geometry (Bond Lengths, Angles) Functional->Geometry BasisSet->Geometry Solvent->Geometry Energy Thermodynamics (Energy, Stability) Geometry->Energy Reactivity Reactivity Descriptors (HOMO-LUMO, MEP, Charges) Geometry->Reactivity Spectra Spectroscopic Data (IR, UV-Vis) Geometry->Spectra

Caption: The relationship between the chosen DFT components and the resulting predictable molecular properties.

Data Presentation and Interpretation

The results from the computational protocol should be organized systematically for clear interpretation and comparison.

Table 1: Predicted Electronic and Thermodynamic Properties
PropertyValueUnitSignificance
Total Energy (in Water)ValueHartreesOverall electronic energy in the solvated state
Dipole MomentValueDebyeIndicator of molecular polarity
EHOMOValueeVElectron-donating capability
ELUMOValueeVElectron-accepting capability
HOMO-LUMO Gap (ΔE)ValueeVChemical stability and reactivity index
Zero-Point Vibrational EnergyValuekcal/molGround state vibrational energy
Table 2: Selected Optimized Geometric Parameters
ParameterBond/AngleOptimized ValueUnit
Bond LengthC(pyrazole)-N(amine)ValueÅngström (Å)
Bond LengthC(pyrazole)-C(phenyl)ValueÅngström (Å)
Bond LengthC(phenyl)-O(methoxy)ValueÅngström (Å)
Dihedral AnglePyrazole-PhenylValueDegrees (°)
Dihedral AnglePhenyl-MethoxyValueDegrees (°)

(Note: Values are placeholders and would be populated from actual calculation outputs.)

Interpreting the Results:

  • Geometry: The dihedral angles are particularly important as they describe the molecule's 3D conformation, which is critical for its interaction with a biological target.

  • HOMO-LUMO: The spatial distribution of the HOMO and LUMO orbitals reveals which parts of the molecule are involved in electron donation and acceptance, respectively. For instance, the HOMO is often located on the electron-rich amine and pyrazole rings, while the LUMO may be distributed over the aromatic systems.

  • MEP Map: The MEP map will visually confirm the reactive sites. The most negative potential is expected near the nitrogen atoms of the pyrazole ring and the amine group, as well as the oxygen of the methoxy group, identifying these as likely sites for hydrogen bonding or coordination.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded computational protocol for the initial characterization of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. By applying the B3LYP-D3/6-311++G(d,p) level of theory with a PCM solvation model, researchers can generate reliable predictions of the molecule's geometry, stability, and electronic properties. These in silico findings are foundational for subsequent stages of drug development, including:

  • Molecular Docking: The optimized geometry and charge distribution can be used for docking studies to predict binding affinity and orientation within a target protein's active site.

  • QSAR Studies: Calculated quantum chemical descriptors can serve as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related analogues.

  • Spectroscopic Analysis: Predicted IR spectra can aid in the experimental characterization and verification of a synthesized compound.

Ultimately, the integration of these computational techniques provides a cost-effective and efficient pathway to accelerate the discovery of new pyrazole-based therapeutics.[5]

References

  • Taylor & Francis. (n.d.). Polarizable continuum model – Knowledge and References. Retrieved from [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]

  • ResearchGate. (2025). Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*. Retrieved from [Link]

  • ChemRxiv. (n.d.). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Density functional theory predictions of the mechanical properties of crystalline materials. Retrieved from [Link]

  • Stack Exchange. (2021). density functional theory - What does B3LYP do well? What does it do badly? Retrieved from [Link]

  • YouTube. (2025). DFT for drug and material discovery. Retrieved from [Link]

  • Gaussian, Inc. (n.d.). Gaussian 16 Users Reference. Retrieved from [Link]

  • PubMed. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]

  • YouTube. (2025). DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

  • ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)? Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

  • Frontier in Medical and Health Research. (2025). COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. Retrieved from [Link]

  • implementation and application of basis set superposition error-correction schemes to the theoretical modeling. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Retrieved from [Link]

  • Group of Prof. Hendrik Zipse. (n.d.). The Polarizable Continuum Model (PCM). Retrieved from [Link]

  • Group of Prof. Hendrik Zipse. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • ACS Publications. (2024). Reply to Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. Retrieved from [Link]

  • YouTube. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. Retrieved from [Link]

  • PMC. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design. Retrieved from [Link]

  • Scribd. (n.d.). Gaussian Software Manual. Retrieved from [Link]

  • Octopus. (2025). Polarizable Continuum Model. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Computational Methods in Drug Discovery and Development. Retrieved from [Link]

  • ORCA Input Library. (n.d.). DFT calculations.
  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • FACCTs. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual. Retrieved from [Link]

  • ResearchGate. (2025). An improved B3LYP method in the calculation of organic thermochemistry and reactivity | Request PDF. Retrieved from [Link]

  • The Batista Group. (n.d.). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. Retrieved from [Link]

  • YouTube. (2021). [ORCA tutorial] H₂O geometry optimization in under 10 mins. Retrieved from [Link]

  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). Retrieved from [Link]

  • PubMed Central. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Retrieved from [Link]

  • Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Retrieved from [Link]

  • ChemRxiv. (n.d.). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]

  • MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • Q-Chem Manual. (n.d.). 12.2.2 Polarizable Continuum Models. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Retrieved from [Link]

  • Gaussview/Gaussian Guide and Exercise Manual. (2005). Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Computational Chemistry And Drug Discovery: A Comprehensive Study On Molecular Modeling, Virtual Screening, And Therapeutic Design. Retrieved from [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • The Kitchin Research Group. (n.d.). Modeling materials using density functional theory. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • YouTube. (2023). Introduction to DFT calculations and ORCA. Retrieved from [Link]

  • Gaussian 16 user manual pdf. (n.d.). Retrieved from [Link]

  • YouTube. (2025). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Predicting the Pharmacokinetic Profile of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Foreword: Charting the Course for a Novel Pyrazole Derivative In the landscape of modern drug discovery, the adage "it's not just what a drug does, but what the body does to the drug" has never been more pertinent. The j...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Pyrazole Derivative

In the landscape of modern drug discovery, the adage "it's not just what a drug does, but what the body does to the drug" has never been more pertinent. The journey of a therapeutic candidate from a promising hit to a viable clinical entity is critically dependent on its pharmacokinetic (PK) profile. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the predictive characterization of the pharmacokinetic properties of a novel pyrazole derivative, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

While specific experimental data for this particular molecule is not yet publicly available, this guide will leverage established principles and state-of-the-art methodologies to construct a robust framework for its evaluation. As Senior Application Scientist, the following sections will not merely list protocols but will delve into the scientific rationale behind each step, ensuring a self-validating and scientifically rigorous approach to predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound. The pyrazole scaffold is of significant interest in medicinal chemistry, with various derivatives showing a wide range of biological activities.[1][2][3] Therefore, a thorough understanding of the pharmacokinetic hurdles this new entity might face is paramount for its successful development.

Part 1: The Blueprint for Prediction: A Phased Approach

To logically and efficiently predict the pharmacokinetic profile of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a tiered approach is indispensable. This strategy, progressing from computational predictions to in vitro assays and culminating in in vivo studies, allows for early identification of potential liabilities and conserves resources.[4][5][6]

Caption: A tiered workflow for pharmacokinetic profile prediction.

Part 2: In Silico Prediction: The First Glimpse into ADME Properties

Before any wet lab experiments are initiated, a suite of computational models can provide rapid and cost-effective initial predictions of the ADME properties of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.[7][8][9][10] These in silico tools leverage vast datasets of known compounds to predict the behavior of novel structures.[6][11]

Core Physicochemical and ADME Predictions

A variety of free and commercial software can be employed for these initial predictions.[6][11][12][13]

ParameterPredicted Value/RangeRationale & Implication for Pharmacokinetics
Molecular Weight 217.27 g/mol Well within the typical range for orally bioavailable drugs (Lipinski's Rule of Five: <500).
LogP (Octanol/Water) Predicted: ~2.5-3.5Indicates good lipophilicity, suggesting favorable membrane permeability for absorption. However, very high LogP can lead to poor solubility and high metabolic clearance.
Aqueous Solubility Predicted: Low to ModerateThe methoxyphenyl and dimethylpyrazol components may limit aqueous solubility. Poor solubility can be a major hurdle for oral absorption.
pKa Predicted: ~4.5-5.5 (amine)The pyrazol-5-amine moiety is basic. The predicted pKa will determine the ionization state at physiological pH, which in turn affects solubility, permeability, and binding to targets and metabolizing enzymes.
Blood-Brain Barrier (BBB) Permeability Predicted: Likely to crossBased on its lipophilicity and molecular weight, the compound may penetrate the central nervous system. This is a critical consideration depending on the intended therapeutic target.
CYP450 Inhibition/Substrate Predicted: Potential Substrate/InhibitorThe methoxyphenyl group is a known site for cytochrome P450 (CYP) metabolism (O-demethylation). The molecule may also inhibit key CYP isoforms (e.g., 3A4, 2D6), leading to potential drug-drug interactions.[7]
Human Intestinal Absorption (HIA) Predicted: HighFavorable physicochemical properties suggest good potential for absorption from the gastrointestinal tract.
Methodology: In Silico ADME Prediction
  • Structure Input: Obtain the 2D structure (SMILES format) of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

  • Software Selection: Utilize a platform such as SwissADME, pkCSM, or PreADMET for a comprehensive ADME-Tox prediction.[11]

  • Parameter Calculation: Run the prediction models for a full suite of ADME parameters.

  • Data Analysis: Critically evaluate the predicted values in the context of the intended therapeutic use and potential liabilities.

Part 3: In Vitro Assays: From Prediction to Tangible Data

While in silico models are invaluable for initial screening, in vitro assays provide the first set of empirical data on the compound's behavior in biological systems.

A. Metabolic Stability Assessment

The liver is the primary site of drug metabolism.[14] Therefore, assessing the stability of our compound in the presence of liver enzymes is crucial to predict its in vivo clearance and half-life.[15][16][17]

This assay primarily evaluates Phase I metabolism, particularly by cytochrome P450 enzymes.[17]

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a stock solution of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in a suitable organic solvent (e.g., DMSO).

    • Prepare a fresh solution of NADPH (a necessary cofactor for CYP450 enzymes) in phosphate buffer.[15]

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and the test compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Analysis:

    • Centrifuge the plates to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]

This assay provides a more comprehensive picture of metabolism, including both Phase I and Phase II enzymatic activities.[16][18]

  • Preparation:

    • Thaw cryopreserved human hepatocytes and assess viability.

    • Prepare a suspension of hepatocytes in a suitable incubation medium (e.g., Williams' Medium E).[18]

  • Incubation:

    • Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[18]

    • Terminate the reaction as described for the microsomal assay.

  • Analysis and Interpretation:

    • Quantify the parent compound using LC-MS/MS and calculate the metabolic stability parameters as above.

Caption: Workflow for in vitro metabolic stability assays.

B. Permeability Assessment: The Caco-2 Assay

To predict oral absorption, the Caco-2 permeability assay is the gold standard.[19][20][21] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and efflux transporters.[22]

This assay measures the rate of transport in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions.[20][22]

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days to allow for differentiation and monolayer formation.[21]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates well-formed tight junctions.[20][23]

  • Transport Experiment:

    • Wash the cell monolayers with a pre-warmed buffer.

    • For A-to-B transport, add the test compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber over time (e.g., 2 hours).[23]

    • For B-to-A transport, add the compound to the basolateral chamber and sample from the apical chamber.[23]

    • To investigate the role of specific efflux transporters like P-glycoprotein (P-gp), the assay can be repeated in the presence of a known inhibitor (e.g., verapamil).[21]

  • Analysis:

    • Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests that the compound is a substrate for active efflux.[21]

Permeability ClassificationPapp (A-B) (10⁻⁶ cm/s)Expected In Vivo Absorption
High > 10> 90%
Moderate 1 - 1020 - 90%
Low < 1< 20%

Part 4: In Vivo Pharmacokinetic Studies: The Whole-System Perspective

Following promising in vitro data, in vivo studies in animal models are essential to understand the compound's behavior in a complete biological system.[24][25] Rodent models, such as rats or mice, are typically used in early-stage preclinical development.[24][26][27]

Study Design: Single-Dose Pharmacokinetics in Rats

This study aims to determine key pharmacokinetic parameters after both intravenous (IV) and oral (PO) administration.[24][27]

  • Animal Model:

    • Use healthy, male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.[26]

  • Dosing:

    • IV Group: Administer a single bolus dose of the compound (formulated in a suitable vehicle) via the tail vein.

    • PO Group: Administer a single dose via oral gavage.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[27]

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[26]

Key Pharmacokinetic Parameters to be Determined

ParameterAbbreviationDescription
Maximum Plasma Concentration CmaxThe highest concentration of the drug observed in the plasma.
Time to Maximum Concentration TmaxThe time at which Cmax is reached after oral administration.
Area Under the Curve AUCThe total drug exposure over time.
Clearance CLThe volume of plasma cleared of the drug per unit of time, indicating the efficiency of drug elimination.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the plasma.
Terminal Half-Life The time required for the plasma concentration of a drug to decrease by half during the elimination phase.
Oral Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

graph TD {
subgraph "In Vivo PK Study Workflow"
A[Dosing (IV & PO)] --> B[Serial Blood Sampling];
B --> C[Plasma Preparation];
C --> D[LC-MS/MS Bioanalysis];
D --> E[Plasma Concentration vs. Time Profile];
E --> F[Pharmacokinetic Parameter Calculation];
end
node[fillcolor="#F1F3F4", fontcolor="#202124"]A, B, C, D, E, F;

}

Caption: A streamlined workflow for an in vivo pharmacokinetic study.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive, multi-faceted approach detailed in this guide provides a robust framework for the preclinical pharmacokinetic evaluation of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. By integrating in silico predictions with empirical in vitro and in vivo data, we can build a detailed profile of the compound's ADME properties. This allows for an informed, data-driven decision on whether to advance the compound into more extensive preclinical development and, ultimately, into clinical trials. Adherence to these scientifically rigorous and validated methodologies is paramount for mitigating risk and increasing the probability of success in the challenging journey of drug development.

References

  • Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. (n.d.). Wiley Online Library.
  • Drug Metabolism Prediction Using Computational Models | In-vitro In-vivo In-silico Journal. (n.d.). In-vitro In-vivo In-silico Journal.
  • Predicting Drug Metabolism: Experiment and/or Computation? - University of Cambridge. (n.d.). University of Cambridge.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse.
  • Caco2 assay protocol. (n.d.).
  • Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. (n.d.). Ovid.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio.
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models | Request PDF. (n.d.). ResearchGate.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Rodent Pharmacokinetics. (n.d.). WuXi AppTec Lab Testing Division.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Caco-2 permeability assay. (n.d.). Creative Bioarray.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta.
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PMC - PubMed Central.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). (2021, July 19). bioRxiv.
  • In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). PMC - NIH.
  • In silico ADME/T modelling for rational drug design. (2015, September 2). Quarterly Reviews of Biophysics.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • FDA Requirements for Preclinical Studies. (n.d.).
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PMC - PubMed Central.
  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals.
  • 1006476-52-3 | [(1,5-dimethyl-1h-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine. (n.d.).
  • 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. (n.d.).
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
  • Compound N-(4-methoxyphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine. (n.d.). Chemdiv.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC - NIH.
  • Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1. (n.d.). PubMed.
  • 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone. (n.d.).
  • ADME Prediction of 5-(4-substituted-phenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-ylmethanone derivatives as CDK9 inhibitors. (n.d.). IDAAM Publications.

Sources

Foundational

The Synthetic Chemist's Guide to Substituted Pyrazol-5-amines: A Technical Review

Abstract The pyrazol-5-amine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2] Its prevalence in pharmaceuticals, from kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazol-5-amine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2] Its prevalence in pharmaceuticals, from kinase inhibitors to anti-inflammatory drugs, has spurred extensive research into efficient and versatile synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the principal strategies for the synthesis of substituted pyrazol-5-amines, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, furnish detailed experimental protocols for key transformations, and present comparative data to inform methodological choices.

Introduction: The Significance of the Pyrazol-5-amine Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many biologically active molecules.[3] The introduction of an amino group at the C5 position, in particular, imparts a unique combination of electronic and steric properties, rendering pyrazol-5-amines versatile building blocks for the construction of more complex molecular architectures, including fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[4][5] A vast array of compounds incorporating the pyrazol-5-amine moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] This inherent bioactivity has cemented the pyrazol-5-amine framework as a critical pharmacophore in the pursuit of novel therapeutic agents.

The Workhorse of Pyrazol-5-amine Synthesis: Condensation of β-Ketonitriles with Hydrazines

The most established and widely employed method for the synthesis of substituted pyrazol-5-amines is the condensation of β-ketonitriles with hydrazines.[1][2] This robust reaction proceeds via a well-understood mechanism, offering a high degree of flexibility in the introduction of substituents at various positions of the pyrazole ring.

Mechanistic Insights

The reaction commences with the nucleophilic attack of a nitrogen atom from the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, wherein the other nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization of the resulting cyclic intermediate yields the aromatic pyrazol-5-amine. The regioselectivity of the reaction with substituted hydrazines is a critical consideration, as it determines the final substitution pattern on the pyrazole ring.

G cluster_0 Reaction Mechanism start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic Attack cyclization Intramolecular Cyclization hydrazone->cyclization intermediate Cyclic Intermediate cyclization->intermediate product Pyrazol-5-amine intermediate->product Tautomerization

Caption: Mechanism of pyrazol-5-amine synthesis from β-ketonitriles.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

This protocol provides a representative example of the condensation reaction.

Materials:

  • Benzoylacetonitrile (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of benzoylacetonitrile in ethanol, add phenylhydrazine.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The Rise of Efficiency: Multicomponent Reactions (MCRs) for Pyrazol-5-amine Synthesis

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful and atom-economical approach for the synthesis of complex molecules.[6] Several MCRs have been developed for the efficient one-pot synthesis of substituted pyrazol-5-amines, offering significant advantages in terms of operational simplicity, time, and resource efficiency.

Three-Component Synthesis from Aldehydes, Malononitrile, and Hydrazines

A prevalent MCR for the synthesis of 4-substituted-pyrazol-5-amines involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative.[6] This reaction often proceeds in the presence of a catalyst, which can range from simple bases to more complex organocatalysts or metal catalysts.

G cluster_1 Three-Component Reaction Workflow reactants Aldehyde + Malononitrile + Hydrazine one_pot One-Pot Reaction reactants->one_pot catalyst Catalyst (e.g., base, organocatalyst) catalyst->one_pot product Substituted Pyrazol-5-amine one_pot->product

Caption: Workflow for the multicomponent synthesis of pyrazol-5-amines.

Experimental Protocol: One-Pot Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol exemplifies a typical three-component synthesis.

Materials:

  • Acetaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve acetaldehyde and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution and stir for 10-15 minutes at room temperature.

  • To this mixture, add phenylhydrazine.

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to yield pure 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for a particular substituted pyrazol-5-amine will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Methodology Starting Materials Key Advantages Potential Limitations Typical Yields
β-Ketonitrile Condensation β-Ketonitriles, HydrazinesVersatile, well-established, good control over substitution.[1][2]β-Ketonitriles can be unstable or require multi-step synthesis.70-95%
Three-Component MCR Aldehydes, Malononitrile, HydrazinesHigh atom economy, operational simplicity, rapid access to diversity.[6]Regioselectivity can be an issue with unsymmetrical hydrazines.65-90%
Solid-Phase Synthesis Resin-bound β-ketonitriles, HydrazinesAmenable to high-throughput synthesis and library generation.[1]Requires specialized equipment, cleavage from resin can be challenging.Variable

Conclusion and Future Perspectives

The synthesis of substituted pyrazol-5-amines is a mature field with a rich history and a vibrant present. The classical condensation of β-ketonitriles with hydrazines remains a cornerstone of the synthetic arsenal, while modern multicomponent reactions offer elegant and efficient alternatives for the rapid generation of molecular diversity. As the demand for novel therapeutic agents continues to grow, the development of even more sustainable, efficient, and versatile methods for the construction of this privileged scaffold will undoubtedly remain a key focus of research in synthetic and medicinal chemistry. Future innovations may lie in the development of novel catalytic systems, the exploration of flow chemistry for continuous production, and the application of chemoinformatic tools to guide the design and synthesis of next-generation pyrazol-5-amine-based drugs.

References

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Semantic Scholar. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]

  • A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Chemistry of Heterocyclic Compounds. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]

  • Substrate scope and Isolated yield of substituted 5-aminopyrazoles and derivatives. ResearchGate. [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine: An Application Note

Abstract This application note details a robust and high-yield synthetic protocol for obtaining 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a substituted aminopyrazole with significant potential as a building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and high-yield synthetic protocol for obtaining 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a substituted aminopyrazole with significant potential as a building block in medicinal chemistry and materials science. The described methodology is based on the classical and highly reliable condensation reaction between a β-ketonitrile and a substituted hydrazine, which consistently delivers the target compound in high purity and yield. This guide provides a comprehensive, step-by-step procedure, explains the mechanistic rationale behind the protocol, and includes detailed characterization data to ensure reproducibility for researchers in drug development and organic synthesis.

Introduction

Substituted 5-aminopyrazoles are a privileged scaffold in modern pharmacology and agrochemistry due to their diverse biological activities.[1][2] These heterocyclic compounds are key intermediates in the synthesis of a wide range of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are known to mimic purine bases and interact with various biological targets.[2][3] The specific target of this protocol, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, incorporates a methoxyphenyl moiety, a common feature in many bioactive molecules that can enhance binding affinity and modulate pharmacokinetic properties.

The synthesis of 5-aminopyrazoles is most effectively achieved through the condensation of β-ketonitriles with hydrazines.[1][4] This reaction proceeds via a nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the second nitrogen of the hydrazine and the nitrile carbon, yields the stable 5-aminopyrazole ring.[1] This method is advantageous due to its operational simplicity, broad substrate scope, and typically high yields.

This document provides a detailed protocol for the synthesis, purification, and characterization of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, designed for researchers and scientists in organic and medicinal chemistry.

Synthetic Strategy and Mechanism

The synthesis is accomplished in two primary stages: first, the preparation of the key β-ketonitrile intermediate, and second, the cyclocondensation reaction to form the target pyrazole.

Stage 1: Synthesis of 2-(2-Methoxyphenyl)acetyl-acetonitrile

The requisite β-ketonitrile, 2-((2-methoxyphenyl)acetyl)acetonitrile, can be synthesized via a Claisen condensation between an appropriate ester, such as methyl (2-methoxyphenyl)acetate, and acetonitrile. This reaction is typically mediated by a strong base like sodium ethoxide or sodium hydride.

Stage 2: Cyclocondensation to form 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

The core of the synthesis involves the reaction of the β-ketonitrile with 1,1-dimethylhydrazine. The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final 5-aminopyrazole product.

The proposed reaction mechanism is illustrated below:

  • Hydrazone Formation: The more nucleophilic nitrogen of 1,1-dimethylhydrazine attacks the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone attacks the electrophilic carbon of the nitrile group.

  • Tautomerization: A final tautomerization step results in the aromatic and stable 5-aminopyrazole ring.

Experimental Protocol

Materials and Reagents
Reagent/MaterialPurityCAS NumberSupplier
2-Methoxyphenylacetonitrile98%6306-60-1Sigma-Aldrich
Ethyl acetate≥99.5%141-78-6Fisher Scientific
Sodium ethoxide96%141-52-6Acros Organics
1,1-Dimethylhydrazine≥99%57-14-7Sigma-Aldrich
Glacial Acetic Acid≥99.7%64-19-7J.T. Baker
Ethanol (absolute)≥99.5%64-17-5VWR
Diethyl ether≥99%60-29-7EMD Millipore
Anhydrous Sodium Sulfate≥99%7757-82-6Sigma-Aldrich
Silica Gel for Column Chromatography60 Å, 230-400 mesh7631-86-9Sorbent Technologies

Safety Precautions: 1,1-Dimethylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All other reagents should be handled according to standard laboratory safety procedures.

Step-by-Step Synthesis

Part A: Synthesis of 2-(2-methoxyphenyl)-3-oxobutanenitrile

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry ethanol (100 mL).

  • Carefully add sodium ethoxide (1.2 eq) to the ethanol under a nitrogen atmosphere.

  • To this solution, add 2-methoxyphenylacetonitrile (1.0 eq) dropwise over 15 minutes.

  • Add ethyl acetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Extract the crude product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude β-ketonitrile, which can be used in the next step without further purification.

Part B: Synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

  • In a 100 mL round-bottom flask, dissolve the crude 2-(2-methoxyphenyl)-3-oxobutanenitrile (1.0 eq) in absolute ethanol (50 mL).

  • Add 1,1-dimethylhydrazine (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (3-5 drops).

  • Reflux the mixture for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Expected Yield: 85-95%

  • Appearance: Off-white to pale yellow solid.

Characterization

The structure of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the methoxy group protons, aromatic protons, and the two methyl groups on the pyrazole ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms.

  • Mass Spectrometry (ESI-MS): Calculation of m/z for [M+H]⁺.

Process Flow and Data Summary

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_stage1 Stage 1: β-Ketonitrile Synthesis cluster_stage2 Stage 2: Pyrazole Formation cluster_purification Purification & Analysis A 2-Methoxyphenylacetonitrile + Ethyl Acetate B Claisen Condensation (NaOEt, Ethanol, Reflux) A->B C Crude 2-(2-methoxyphenyl)-3-oxobutanenitrile B->C E Cyclocondensation (Ethanol, Acetic Acid, Reflux) C->E D 1,1-Dimethylhydrazine D->E F Crude Product E->F G Column Chromatography F->G H Pure 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine G->H I Spectroscopic Characterization (NMR, MS) H->I

Caption: Synthetic workflow for the target compound.

Key Reaction Parameters and Expected Results
ParameterValueRationale/Notes
Reaction Time (Part A) 4-6 hoursMonitored by TLC to ensure complete consumption of starting materials.
Reaction Time (Part B) 8-12 hoursMonitored by TLC for completion.
Temperature RefluxProvides sufficient energy to overcome the activation barrier for condensation and cyclization.
Solvent EthanolA polar protic solvent that is suitable for both reactants and facilitates the reaction.
Catalyst Glacial Acetic AcidCatalyzes the formation of the hydrazone intermediate.
Expected Yield 85-95%High yields are typical for this type of cyclocondensation reaction.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. The two-stage approach is straightforward and utilizes readily available starting materials. This detailed guide, including mechanistic insights and characterization data, should enable researchers to successfully synthesize this valuable compound for further applications in drug discovery and materials science.

References

  • SIOC Journals. Organic Chemistry. A method for synthesizing pyrazolo[1,5-a]pyrimidines via an I2-catalyzed cyclization of 1H-pyrazol-5-amine and β-ketonitrile is described, with good to excellent yields.
  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 32-54. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. RSC Publishing. Available at: [Link]

  • MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(3), M1149. Available at: [Link]

  • MDPI. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(5), 5569-5580. Available at: [Link]

  • ResearchGate. (2023). Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds. Available at: [Link]

  • IUCrData. (2021). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. IUCrData, 6(12), x211244. Available at: [Link]

  • Al-dujaili, J. H., & Al-Zuhairi, A. J. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(21), 14354-14375. Available at: [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(76), 72494-72499. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research, 7(2). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. Available at: [Link]

  • Journal of Heterocyclic Chemistry. (1984). Synthesis of 5‐amino‐1,3‐dimethylpyrazol‐4‐yl aryl ketones. Journal of Heterocyclic Chemistry, 21(4), 1129-1132. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Oregon State University. (1969). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Available at: [Link]

  • Acta Crystallographica Section E. (2011). 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. Available at: [Link]

  • Semantic Scholar. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1997). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. RSC Publishing. Available at: [Link]

  • MDPI. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(2), M1386. Available at: [Link]

  • Beilstein Archives. (2018). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available at: [Link]

  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(3), M998. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. Available at: [Link]

  • Google Patents. (2014). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Introduction: The Antimicrobial Potential of Pyrazole Scaffolds The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimicrobial Potential of Pyrazole Scaffolds

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents.[1] 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine represents a promising candidate within this chemical class for antimicrobial drug discovery.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the in vitro antimicrobial activity of this novel pyrazole derivative. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability across different laboratories.[4][5]

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine against a panel of clinically relevant microorganisms. Adherence to these detailed procedures will enable the robust characterization of the compound's antimicrobial profile.

Part 1: Foundational Principles and Experimental Design

A successful antimicrobial susceptibility testing (AST) campaign is built upon a thorough understanding of the underlying principles and meticulous experimental design. The choice of methodology, microbial strains, and quality control measures are paramount for generating reliable data.

The Rationale for Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[4] This technique involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[4][6] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[4][7]

The advantages of the broth microdilution method include:

  • Quantitative Results: It provides a precise MIC value (in µg/mL), which is more informative than the qualitative results from disk diffusion assays.

  • High Throughput: The 96-well format allows for the simultaneous testing of multiple compounds and microbial strains.

  • Standardization: The protocols are extensively standardized by regulatory bodies like CLSI and EUCAST, ensuring inter-laboratory reproducibility.[4][5]

  • Foundation for Further Assays: The MIC determination is a prerequisite for subsequent assays, such as the MBC test.[7]

Selection of Microbial Strains and Quality Control

The selection of a diverse panel of microorganisms is crucial for characterizing the antimicrobial spectrum of a novel compound. This panel should include representative Gram-positive and Gram-negative bacteria, as well as fungal strains if a broad-spectrum activity is anticipated.

Recommended Bacterial Strains:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC® 29213™)

    • Enterococcus faecalis (e.g., ATCC® 29212™)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC® 25922™)

    • Pseudomonas aeruginosa (e.g., ATCC® 27853™)

Recommended Fungal Strains:

  • Candida albicans (e.g., ATCC® 90028™)

  • Aspergillus brasiliensis (e.g., ATCC® 16404™)

The Imperative of Quality Control:

To ensure the validity of the experimental results, the inclusion of quality control (QC) strains with known susceptibility profiles is mandatory.[8] These strains are tested in parallel with the experimental strains, and the resulting MIC values must fall within a predefined acceptable range as specified by CLSI or EUCAST.[3][8] This practice verifies the integrity of the reagents, the accuracy of the dilutions, and the overall performance of the assay. E. coli ATCC® 25922, P. aeruginosa ATCC® 27853, and S. aureus ATCC® 29213 are commonly used QC strains for antibacterial susceptibility testing.[8][9]

Part 2: Detailed Experimental Protocols

This section provides step-by-step protocols for the preparation of reagents and the determination of MIC and MBC values for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Preparation of Stock Solutions and Media

2.1.1 Preparation of the Test Compound Stock Solution

The solubility of a novel compound is a critical parameter that must be determined prior to initiating the assay. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds; however, its final concentration in the assay should not exceed 1% to avoid toxicity to the microorganisms.

Protocol:

  • Determine the solubility of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in a suitable solvent (e.g., DMSO).

  • Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired test concentration) by dissolving the accurately weighed compound in the chosen solvent.[10]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.[11]

  • Store the stock solution in aliquots at -20°C or below to maintain stability.[10]

2.1.2 Media Preparation

The choice of growth medium is dependent on the microorganisms being tested.

  • For non-fastidious bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[12]

  • For fungi: RPMI-1640 medium with L-glutamine, buffered with MOPS, is recommended.

Prepare the media according to the manufacturer's instructions and sterilize by autoclaving.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from CLSI document M07.[13]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Prepared stock solution of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

  • Appropriate sterile growth medium (CAMHB or RPMI-1640)

  • Standardized microbial inoculum (prepared to 0.5 McFarland standard and then diluted)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Procedure:

  • Plate Setup:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Serial Dilution of the Test Compound:

    • Add 200 µL of the working solution of the test compound (prepared from the stock solution in growth medium at twice the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10.

    • Discard 100 µL from well 10. This will result in a range of concentrations of the test compound in wells 1 through 10, each in a volume of 100 µL.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[10][14] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

  • Inoculation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

    • The final volume in each well (except well 12) will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[4]

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[7]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis prep_compound Prepare Compound Stock Solution add_compound Add 200 µL Compound (Well 1) prep_compound->add_compound prep_media Prepare Sterile Growth Medium add_media Add 100 µL Medium (Wells 2-12) prep_media->add_media prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Add 100 µL Inoculum (Wells 1-11) prep_inoculum->inoculate serial_dilute Perform 2-Fold Serial Dilutions (Wells 1-10) add_media->serial_dilute add_compound->serial_dilute serial_dilute->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16] This assay is a logical extension of the MIC test.

Materials:

  • MIC plate from the previous assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.[17]

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours, or until growth is visible on the control plate.

  • Determining the MBC:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[16][17]

Workflow for MBC Determination

MBC_Workflow mic_plate Completed MIC Plate select_wells Select Wells with No Visible Growth (MIC and higher concentrations) mic_plate->select_wells subculture Subculture Aliquots (10-100 µL) onto Agar Plates select_wells->subculture incubate Incubate Agar Plates (35-37°C, 18-24h) subculture->incubate count_colonies Count Colonies (CFU) incubate->count_colonies determine_mbc Determine MBC (Lowest concentration with ≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Part 3: Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Tabular Representation of Data

Summarize the quantitative data in a table format.

Table 1: Example MIC and MBC Data for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC® 29213™1632Bactericidal (2)Ciprofloxacin: 0.25
Escherichia coliATCC® 25922™64>128Bacteriostatic (>2)Ciprofloxacin: 0.015
Pseudomonas aeruginosaATCC® 27853™>128>128InactiveCiprofloxacin: 0.5
Candida albicansATCC® 90028™32128Fungistatic (4)Amphotericin B: 0.5
Interpretation of Results
  • MIC: The MIC value indicates the potency of the compound's inhibitory activity. A lower MIC value signifies greater potency.

  • MBC/MIC Ratio: The ratio of MBC to MIC provides insight into whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]

    • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro antimicrobial evaluation of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be instrumental in advancing the development of this and other novel pyrazole-based antimicrobial agents. The rigorous application of these assays, complete with appropriate controls, will ensure the scientific integrity of the findings and contribute to the critical search for new solutions to combat antimicrobial resistance.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gendy, M. A., & Ahmed, E. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3166. [Link]

  • Grokipedia. (n.d.). Broth microdilution. Retrieved January 21, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved January 21, 2026, from [Link]

  • Gold Biotechnology. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ [Video]. YouTube. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers, 1-13. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • iGEM. (n.d.). Antibacterial Stock Preparation. Retrieved January 21, 2026, from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 21, 2026, from [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. Retrieved January 21, 2026, from [Link]

  • Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 21, 2026, from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 21, 2026, from [Link]

  • BMG LABTECH. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved January 21, 2026, from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • ResearchGate. (2021, October 22). How i prepare stock and working solution of antibiotics for making antibiotic discs?. [Link]

  • Kim, Y., Yong, D., & Lee, K. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 553–558. [Link]

  • CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 21, 2026, from [Link]

  • Pfaller, M. A., et al. (2011). Comparison of the Broth Microdilution (BMD) Method of the European Committee on Antimicrobial Susceptibility Testing with the 24-Hour CLSI BMD Method for Testing Susceptibility of Candida Species to Fluconazole, Posaconazole, and Voriconazole by Use of Epidemiological Cutoff Values. Journal of Clinical Microbiology, 49(5), 1996-2002. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition.
  • Turnidge, J., & Paterson, D. L. (2007). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 45(11), 3862–3868. [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Clinical and Laboratory Standards Institute. [Link]

Sources

Method

Application of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine and its Analogs as Potent Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and prevale...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and prevalence in a multitude of biologically active compounds.[1][2] Within the domain of oncology and inflammatory diseases, pyrazole derivatives have emerged as a highly successful class of protein kinase inhibitors.[3][4] Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a frequent driver of numerous pathologies, making them prime targets for therapeutic intervention. The pyrazole ring system is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, providing a stable anchor for inhibitor binding.[1] This structural feature, combined with the ease of synthetic modification at multiple positions, allows for the development of highly potent and selective kinase inhibitors. Several FDA-approved drugs, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), incorporate a pyrazole core, underscoring the clinical significance of this heterocyclic motif.[1] This application note will delve into the utility of pyrazole-based compounds as kinase inhibitors, with a specific focus on a representative analog of the 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine series, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL).[5]

Targeted Signaling Pathways: FLT3 and BCR-ABL in Hematological Malignancies

The selected model compound, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has demonstrated potent inhibitory activity against both FLT3 and BCR-ABL kinases.[5] Both of these tyrosine kinases are critical drivers in the pathogenesis of specific leukemias.

FLT3 Signaling Pathway:

Mutations in the FLT3 receptor tyrosine kinase, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of newly diagnosed cases.[5] These activating mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled proliferation and survival of leukemic blasts through downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways.

FLT3_Signaling FLT3_ITD FLT3-ITD Mutant (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->FLT3_ITD

Caption: Aberrant FLT3-ITD signaling and its inhibition.

BCR-ABL Signaling Pathway:

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). It results from the Philadelphia chromosome translocation. The unregulated kinase activity of BCR-ABL drives the malignant transformation of hematopoietic stem cells by activating a complex network of downstream signaling pathways, including the JAK/STAT, RAS/MAPK, and PI3K/Akt pathways, leading to increased cell proliferation, reduced apoptosis, and altered adhesion.

BCR_ABL_Signaling BCR_ABL BCR-ABL Fusion Protein (Constitutively Active) JAK_STAT JAK/STAT BCR_ABL->JAK_STAT RAS_MAPK RAS/MAPK BCR_ABL->RAS_MAPK PI3K_Akt PI3K/Akt BCR_ABL->PI3K_Akt Leukemogenesis Leukemogenesis (Proliferation, Anti-apoptosis) JAK_STAT->Leukemogenesis RAS_MAPK->Leukemogenesis PI3K_Akt->Leukemogenesis Inhibitor Pyrazole Inhibitor Inhibitor->BCR_ABL

Caption: The central role of BCR-ABL in CML and its therapeutic targeting.

Quantitative Data: Inhibitory Potency of a Representative Pyrazole Analog

The inhibitory activity of N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine against its target kinases and relevant leukemia cell lines is summarized below. This data provides a benchmark for the potency of this class of compounds.

Target Assay Type IC50 / Kd (nM) Reference
FLT3-ITDKinase AssayPotent Inhibition[5]
FLT3-ITD/D835YKinase AssayPotent Inhibition[5]
FLT3-ITD/F691LKinase AssayPotent Inhibition[5]
BCR-ABLKinase AssayPotent Inhibition[5]
FLT3-ITD driven Leukemia Cell LineCell ProliferationPotent Inhibition[5]
BCR-ABL driven Leukemia Cell LineCell ProliferationPotent Inhibition[5]

Note: Specific IC50 values were not publicly available in the cited source, but the compound was described as a "potent inhibitor."

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of pyrazole-based kinase inhibitors.

Protocol 1: Synthesis of Pyrazole-Based Kinase Inhibitors

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Subsequent functionalization allows for the introduction of various substituents to modulate potency and selectivity. A general workflow for the synthesis of pyrazole-amine derivatives is depicted below.

Synthesis_Workflow Start Start: Pyrazole Carbaldehyde & Amine Imine Imine Formation (DCM, RT, 1-2h) Start->Imine Reduction Reductive Amination (Sodium Triacetoxyborohydride) Imine->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product End: Pure Pyrazole-Amine Derivative Purification->Product

Caption: General workflow for the synthesis of pyrazole-amine derivatives.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the starting pyrazole carbaldehyde (1.0 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reductive Amination: To the reaction mixture, slowly add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) in portions. Allow the reaction to proceed at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrazole-amine derivative.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., FLT3 or BCR-ABL)

  • Kinase-specific substrate

  • ATP

  • Pyrazole inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare a buffer suitable for the specific kinase being assayed (typically contains Tris-HCl, MgCl₂, DTT, and a bovine serum albumin).

  • Compound Dilution: Prepare a serial dilution of the pyrazole inhibitor in the kinase reaction buffer or DMSO.

  • Kinase Reaction: In each well of the plate, add the kinase, its substrate, and the pyrazole inhibitor at various concentrations. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Leukemia cell lines (e.g., MV4-11 for FLT3-ITD, K562 for BCR-ABL)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrazole inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the leukemia cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in the complete culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO (e.g., 150 µL) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the data on a dose-response curve.[6]

Conclusion and Future Directions

The pyrazole scaffold is a highly validated and privileged structure in the design of potent and selective kinase inhibitors. The representative compound, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, exemplifies the potential of this chemical class to target key oncogenic drivers in hematological malignancies. The detailed protocols provided herein offer a robust framework for the synthesis, in vitro characterization, and cell-based evaluation of novel pyrazole-based kinase inhibitors. Future research in this area will likely focus on further optimizing the selectivity profiles of these inhibitors to minimize off-target effects, enhancing their pharmacokinetic properties for in vivo applications, and exploring their efficacy in combination therapies to overcome drug resistance.

References

  • BenchChem. (2025). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Eco-Vector Journals Portal. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals. Available at: [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • MDPI. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. National Library of Medicine. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2021). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... ResearchGate. Available at: [Link]

Sources

Application

Application Note: A Protocol for the Comprehensive Evaluation of the Anticancer Activity of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Introduction: The Rationale for Investigating Novel Pyrazole Scaffolds in Oncology The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3][4] Numerous studies have highlighted the potential of pyrazole-containing compounds to inhibit various cancer cell lines by targeting critical cellular machinery, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other key regulators of cell proliferation and survival.[5][6]

This document provides a comprehensive, multi-phase protocol for evaluating the anticancer potential of a novel pyrazole derivative, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. The protocol is designed to guide researchers from initial cytotoxicity screening to elucidating the underlying mechanism of action through a series of robust in vitro assays. The experimental design follows a logical progression, ensuring that each step provides foundational data for subsequent, more detailed investigations.[7] This systematic approach is crucial for identifying and characterizing promising new therapeutic agents for clinical development.[7]

Overall Experimental Strategy

The evaluation is structured in a stepwise manner, beginning with broad screening to determine cytotoxic efficacy and culminating in specific assays to understand how the compound exerts its effects. This strategy maximizes efficiency and resource allocation by focusing mechanistic studies on compounds that demonstrate significant initial activity.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Mechanistic Deep Dive cluster_2 Phase 2: Future Outlook A Compound Preparation & Solubilization C Cell Viability Assay (XTT) Primary Screening & IC50 Determination A->C B Cell Line Selection & Culture B->C D Mechanism of Action Assays C->D If IC50 is potent E Apoptosis Analysis (Annexin V / PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Advanced In Vitro Models (e.g., 3D Spheroids) E->G F->G H In Vivo Xenograft Studies (Immunocompromised Mice) G->H If promising

Caption: High-level workflow for anticancer activity evaluation.

Phase 1: In Vitro Evaluation of Anticancer Activity

This initial phase is designed to determine if 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine exhibits cytotoxic or cytostatic effects on cancer cells and to quantify this activity.

Materials and Reagents
  • Compound: 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical)). A non-cancerous cell line (e.g., HEK293 or fibroblasts) should be included to assess selectivity.[8][9]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: DMSO (vehicle), Phosphate Buffered Saline (PBS), Trypsin-EDTA, XTT reagent, Electron-coupling reagent, Propidium Iodide (PI), RNase A, Annexin V-FITC Apoptosis Detection Kit.

  • Equipment: Humidified incubator (37°C, 5% CO₂), 96-well microplates, microplate reader, flow cytometer, biosafety cabinet.

Protocol 1: Cell Viability and IC₅₀ Determination via XTT Assay

Rationale: The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[10] The intensity of the color is directly proportional to the number of living cells. This assay is preferred over the MTT assay as it eliminates the need for a formazan solubilization step, thereby reducing procedural steps and potential errors.[11]

Step-by-Step Protocol:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator.

  • XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.[11]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan product to develop.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Data Presentation:

Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hSelectivity Index (SI)*
MCF-7ValueValueValue
A549ValueValueValue
HCT116ValueValueValue
HEK293ValueValueN/A

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells.

Phase 1 (Continued): Mechanism of Action Studies

If the compound shows a potent IC₅₀ value (typically in the low micromolar or nanomolar range), the next logical step is to investigate how it inhibits cell growth. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining

Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[13][14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[16][17]

Caption: Interpretation of Annexin V/PI flow cytometry data.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.[17]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[18] Gently mix.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[16]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples immediately using a flow cytometer.

Data Presentation:

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle ControlValueValueValueValue
Compound (IC₅₀, 24h)ValueValueValueValue
Compound (IC₅₀, 48h)ValueValueValueValue
Protocol 3: Cell Cycle Analysis by PI Staining

Rationale: The cell cycle is a tightly regulated process, and its disruption is a common mechanism of action for anticancer drugs. Flow cytometry with PI staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[19] This allows for the differentiation of cells based on their DNA content: 2n (G0/G1 phase), between 2n and 4n (S phase), and 4n (G2/M phase).[20]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and treat with the compound at its IC₅₀ concentration for 24 or 48 hours, alongside a vehicle control.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21] Incubate for at least 2 hours at -20°C (can be stored for weeks).

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA and prevent its non-specific staining.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[19]

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlValueValueValue
Compound (IC₅₀, 24h)ValueValueValue
Compound (IC₅₀, 48h)ValueValueValue

Phase 2: Outlook for Advanced and In Vivo Studies

Should 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine demonstrate significant and specific in vitro anticancer activity with a well-defined mechanism, further preclinical evaluation is warranted.

Advanced In Vitro Models: Transitioning from 2D monolayer cultures to 3D models (e.g., spheroids or organoids) can provide a more physiologically relevant system that better mimics the tumor microenvironment, including cell-cell interactions and nutrient gradients.[12]

In Vivo Xenograft Models: The definitive preclinical test of an anticancer agent's efficacy is typically performed using in vivo animal models.[22] The most common approach involves subcutaneously or orthotopically implanting human tumor cells into immunocompromised mice (e.g., athymic nude or SCID mice).[7][23][24] These models allow for the evaluation of the compound's effect on tumor growth, as well as assessment of its pharmacokinetics and potential toxicity in a whole-organism system.[22][25]

References

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Bio-Techne. Available at: [Link].

  • Wiedemann, N., et al. "New Anticancer Agents: In Vitro and In Vivo Evaluation". Anticancer Research. Available at: [Link].

  • IJNRD. "Mini review on anticancer activities of Pyrazole Derivatives". International Journal of Novel Research and Development. Available at: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. "Review: Anticancer Activity Of Pyrazole". International Journal of Pharmaceutical Sciences Review and Research.
  • Sivandzade, F., & Cucullo, L. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". PMC. Available at: [Link].

  • Gao, C., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". PMC. Available at: [Link].

  • Ricci, M. S., & Zong, W. X. "In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies". Current Medicinal Chemistry.
  • Kumar, A., et al. "Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status". Taylor & Francis Online. Available at: [Link].

  • Assay Genie. "Flow Cytometry Protocol | 10 Hints & Tips". Assay Genie. Available at: [Link].

  • Al-Ostoot, F. H., et al. "A review of recent advances in anticancer activity and SAR of pyrazole derivatives". PubMed. Available at: [Link].

  • Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection". Boster Biological Technology. Available at: [Link].

  • Anthero, G. T. S., et al. "In vivo Methods for Preclinical Screening of Anticancer Drugs". International Journal of Pharmacy and Biological Sciences.
  • University of Rochester Medical Center. "The Annexin V Apoptosis Assay". University of Rochester Medical Center. Available at: [Link].

  • University of Wisconsin-Madison. "Cell Cycle Analysis". University of Wisconsin-Madison. Available at: [Link].

  • Blatt, N. L., et al. "In vivo screening models of anticancer drugs". Tel Aviv University. Available at: [Link].

  • Hilaris Publisher. "Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer". Hilaris Publisher. Available at: [Link].

  • Semantic Scholar. "IN VIVO Screening Models of Anticancer Drugs". Semantic Scholar. Available at: [Link].

  • Gao, C., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". International Journal of Molecular Sciences. Available at: [Link].

  • Kim, K. H., & Sederstrom, J. M. "Assaying cell cycle status using flow cytometry". PMC. Available at: [Link].

  • University of Leicester. "Cell Cycle Tutorial Contents". University of Leicester. Available at: [Link].

  • OUCI. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". OUCI. Available at: [Link].

  • Pauwels, B., et al. "A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course 'Preclinical and Early-ph'". Anticancer Research. Available at: [Link].

  • JoVE. "Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview". YouTube. Available at: [Link].

  • Kluwe, L. "Assessing Specificity of Anticancer Drugs In Vitro". PMC. Available at: [Link].

  • Encyclopedia.pub. "Pyrazole Biomolecules as Cancer and Inflammation Therapeutics". Encyclopedia.pub. Available at: [Link].

  • El-Bastawissy, E.-S. A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". PMC. Available at: [Link].

  • Hassan, A. S., et al. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review". PMC. Available at: [Link].

  • MDPI. "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine". MDPI. Available at: [Link].

  • Chander, S., et al. "Current status of pyrazole and its biological activities". PMC. Available at: [Link].

  • MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties". MDPI. Available at: [Link].

Sources

Method

Application Note: Development of a Cell-Based Assay to Identify Inhibitors of the BRAF V600E Oncoprotein Using 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Abstract This application note provides a comprehensive guide for the development and implementation of a robust cell-based assay to screen for potential inhibitors of the BRAF V600E oncoprotein. The pyrazole derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development and implementation of a robust cell-based assay to screen for potential inhibitors of the BRAF V600E oncoprotein. The pyrazole derivative, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, is used as a representative test compound. The described workflow integrates two key assays: a target engagement assay measuring the phosphorylation of Extracellular Signal-regulated Kinase (ERK), a downstream effector of BRAF, and a phenotypic assay assessing overall cell viability. This dual-assay approach provides a multi-faceted evaluation of compound efficacy. Detailed protocols for cell culture, assay execution, data analysis, and quality control are provided to enable researchers, scientists, and drug development professionals to establish a reliable screening platform for novel BRAF V600E inhibitors.

Introduction: The Rationale for Targeting BRAF V600E

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] The BRAF kinase is a key component of this cascade. A specific point mutation, V600E, in the BRAF gene leads to constitutive activation of the kinase, resulting in uncontrolled cell growth and proliferation.[3][4] This mutation is a significant driver in a large percentage of melanomas and is also found in various other cancers, including colorectal and thyroid cancers.[2][3] Consequently, the BRAF V600E mutant protein has emerged as a prime therapeutic target for cancer drug discovery.[3]

Pyrazole-based compounds are a well-established class of kinase inhibitors. This application note outlines a strategy for evaluating the inhibitory potential of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine against the BRAF V600E oncoprotein in a cellular context. The described methodology is designed to be adaptable for high-throughput screening (HTS) campaigns.

The Scientific Foundation: A Dual-Assay Strategy

A robust cell-based screening strategy for kinase inhibitors should ideally incorporate both a target-specific and a phenotypic readout. This dual approach provides a more comprehensive understanding of a compound's biological activity.

  • Target Engagement Assay (Phospho-ERK ELISA): This assay directly measures the phosphorylation of ERK1/2. Since ERK is a downstream substrate of MEK, which is in turn activated by BRAF, a decrease in phospho-ERK levels serves as a reliable indicator of BRAF V600E inhibition.[5][6]

  • Phenotypic Assay (Cell Viability): This assay assesses the overall health and proliferation of the cancer cells. A potent inhibitor of BRAF V600E is expected to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability.[7]

This integrated workflow allows for the identification of compounds that not only engage the intended target but also elicit the desired anti-proliferative effect.

Visualizing the Workflow and Underlying Biology

The BRAF V600E Signaling Pathway

BRAF V600E Signaling Pathway cluster_drug_target Drug Target Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF V600E BRAF V600E (Constitutively Active) RAS->BRAF V600E Bypassed by mutation MEK MEK BRAF V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Promotes 4-(2-Methoxyphenyl)-1,3-dimethyl-\n1H-pyrazol-5-amine 4-(2-Methoxyphenyl)-1,3-dimethyl- 1H-pyrazol-5-amine 4-(2-Methoxyphenyl)-1,3-dimethyl-\n1H-pyrazol-5-amine->BRAF V600E Inhibits

Caption: The constitutively active BRAF V600E mutant drives downstream signaling through MEK and ERK, promoting cell proliferation and survival.

Experimental Workflow Overview

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (A375 or HT-29) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Test Compound & Controls) Compound_Addition 4. Compound Addition (Dose-Response) Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation 5. Incubation Compound_Addition->Incubation pERK_Assay 6a. Phospho-ERK ELISA Incubation->pERK_Assay Viability_Assay 6b. Cell Viability Assay (Resazurin) Incubation->Viability_Assay Data_Acquisition 7. Data Acquisition (Plate Reader) pERK_Assay->Data_Acquisition Viability_Assay->Data_Acquisition IC50_Calc 8. IC50 Determination Data_Acquisition->IC50_Calc Z_Factor 9. Z'-Factor Analysis IC50_Calc->Z_Factor

Caption: A streamlined workflow from cell and compound preparation to data analysis.

Detailed Protocols and Methodologies

Reagent and Cell Line Preparation
  • Compound of Interest: 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

  • Procurement and Synthesis: While a direct commercial source for this specific molecule may be limited, structurally similar compounds are available.[8][9] Alternatively, it can be synthesized through established pyrazole synthesis routes, such as the condensation of a corresponding β-ketoester with a hydrazine derivative.[10][11][12]

  • Stock Solution: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Store at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare a serial dilution series of the test compound in the appropriate cell culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Positive Control (BRAF V600E Inhibitor): Vemurafenib (PLX4032) is a well-characterized, potent inhibitor of BRAF V600E and serves as an excellent positive control.[3] Prepare a 10 mM stock solution in DMSO.

  • Negative Control (Vehicle): 0.5% DMSO in cell culture medium.

Two well-characterized cell lines harboring the BRAF V600E mutation are recommended for these assays:

  • A375 (Human Malignant Melanoma): This cell line is highly dependent on the MAPK pathway for survival and is sensitive to BRAF inhibitors.[7][13][14]

    • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[15][16]

  • HT-29 (Human Colorectal Adenocarcinoma): This cell line also carries the BRAF V600E mutation.[12][17][18]

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Handling Best Practices:

  • Maintain cells in a logarithmic growth phase.

  • Subculture cells when they reach 70-80% confluency.

  • Use cells within a consistent and low passage number range to ensure experimental reproducibility.

Protocol 1: Phospho-ERK1/2 (p-ERK) ELISA

This protocol is adapted from commercially available sandwich ELISA kits.[5][6][19]

Materials:

  • 96-well microplate pre-coated with a capture antibody specific for total ERK1/2.

  • Detection antibody: A biotinylated antibody that recognizes phosphorylated ERK1/2 (Thr202/Tyr204).

  • Streptavidin-HRP conjugate.

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Cell lysis buffer.

Procedure:

  • Cell Seeding: Seed A375 or HT-29 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight.[20]

  • Compound Treatment: Remove the culture medium and add 100 µL of medium containing the desired concentrations of the test compound or controls. Incubate for 2 hours at 37°C.

  • Cell Lysis: After incubation, aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of cell lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.

  • ELISA Protocol: a. Transfer 50 µL of the cell lysate to the pre-coated 96-well plate. b. Add 50 µL of the phospho-ERK1/2 detection antibody to each well. Incubate for 1 hour at room temperature with gentle shaking.[21] c. Aspirate and wash each well three times with 300 µL of wash buffer.[21] d. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature with gentle shaking.[19] e. Aspirate and wash each well three times with 300 µL of wash buffer. f. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.[21] g. Add 100 µL of stop solution to each well. The color will change from blue to yellow.[21]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Cell Viability Assay (Resazurin-based)

This protocol utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.[22][23][24]

Materials:

  • Resazurin sodium salt solution.

  • Opaque-walled 96-well plates (to minimize background fluorescence).[25]

Procedure:

  • Cell Seeding: Seed A375 or HT-29 cells in an opaque-walled 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing 2x the final concentration of the test compound or controls to the respective wells. Incubate for 72 hours at 37°C.

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.[26]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[22][24]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[24]

Data Analysis and Interpretation

Dose-Response Curves and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor.[27]

  • Data Normalization: For both assays, normalize the data to the controls.

    • % Inhibition (p-ERK): 100 * [1 - (Sample Signal - Min Signal) / (Max Signal - Min Signal)]

    • % Viability: 100 * (Sample Signal - Background) / (Vehicle Control - Background)

  • Curve Fitting: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model.[1][28][29][30]

  • IC₅₀ Calculation: The IC₅₀ value is the concentration of the compound that elicits a 50% response and is a parameter directly derived from the 4PL curve fit.[1][29]

ParameterDescription
Top Plateau The maximal response.
Bottom Plateau The minimal response.
LogIC₅₀ The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus.
Hill Slope The steepness of the curve.
Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[31][32][33][34][35]

Formula: Z' = 1 - [(3 * (σ_p + σ_n)) / |µ_p - µ_n|]

Where:

  • µ_p = mean of the positive control (e.g., Vemurafenib)

  • σ_p = standard deviation of the positive control

  • µ_n = mean of the negative control (vehicle)

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor Values:

Z'-FactorAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unacceptable assay

An assay with a Z'-factor greater than 0.5 is considered suitable for HTS.[31][32]

Conclusion and Future Directions

The methodologies detailed in this application note provide a robust framework for the initial characterization of potential BRAF V600E inhibitors, using 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine as a model compound. By combining a target-specific phospho-ERK assay with a phenotypic cell viability assay, researchers can confidently identify and prioritize promising lead compounds. Further characterization of hits from this primary screen could involve secondary assays to determine the mechanism of action, selectivity profiling against other kinases, and evaluation in more complex 3D cell culture or in vivo models.

References

  • Massive Bio. (2026, January 15). PLX4032. Retrieved from [Link]

  • Pisanu, M. E., et al. (2018).
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • ENCODE Project Consortium. (2014, August 18). SOP: Propagation of HT-29 Colorectal Adenocarcinoma Cells. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]

  • p-care. (2022, April 18). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PharmGKB. (n.d.). Vemurafenib Pathway, Pharmacodynamics. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). HT29 Cell Line. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Vitro Biotech. (n.d.). Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Gomaa, M. A. M., et al. (2020). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one.
  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The classification of BRAF mutations and their signaling pathways. Retrieved from [Link]

  • GraphPad Prism 10 Curve Fitting Guide. (n.d.). Equation: Absolute IC50. Retrieved from [Link]

  • RayBiotech. (n.d.). Phospho-Erk1 (T202/Y204) + Erk2 (T185/Y187) ELISA Kit. Retrieved from [Link]

  • Cytion. (n.d.). A375 Cells. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • AACR Journals. (2011, March 8). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Retrieved from [Link]

  • YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Phospho-ERK Assays. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • BioHippo. (n.d.). Human Skin Melanoma cell line A-375. Retrieved from [Link]

  • Ghafouri-Fard, S., et al. (2021). Impact of trehalose and hydroxychloroquine on the function of BRAF (V600E)-siRNA in the A375 melanoma cells. BMC Cancer, 21(1), 1-12.
  • ResearchGate. (2015, July 17). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • BioHippo. (n.d.). Human Colon Adenocarcinoma, G II cell line HT-29. Retrieved from [Link]

  • Fun, H. K., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1170.
  • Lategahn, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4897.
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (Pyr-M-V) as a Novel Fluorescent Probe

Authored by: Senior Application Scientist Abstract This document provides a comprehensive technical guide for the application of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, hereafter designated as Pyr-M-V, as a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the application of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, hereafter designated as Pyr-M-V, as a versatile fluorescent probe. Pyr-M-V belongs to the pyrazole class of heterocyclic compounds, which are increasingly recognized for their utility in developing sophisticated bioimaging tools.[1][2] This guide will detail the physicochemical properties of Pyr-M-V, the underlying mechanisms of its fluorescence, and detailed protocols for its application in sensing micro-environmental changes, specifically viscosity, and detecting metal ions within biological systems. The protocols are designed to be self-validating and are supported by established scientific principles and methodologies.

Introduction: The Potential of Pyr-M-V

Fluorescent probes are indispensable tools in modern biological research and drug development, offering high sensitivity and spatiotemporal resolution for visualizing cellular processes.[3][4] Pyrazole derivatives have emerged as a particularly promising scaffold for the design of such probes due to their synthetic accessibility, robust photophysical properties, and biocompatibility.[5][6] Pyr-M-V, a novel pyrazole derivative, has been engineered to exhibit sensitivity to its micro-environment, making it a powerful tool for investigating cellular dynamics.

The core structure of Pyr-M-V, featuring a pyrazole ring substituted with a methoxyphenyl group, is designed to facilitate intramolecular rotation. This rotation is sensitive to the viscosity of the surrounding medium, leading to changes in its fluorescence quantum yield.[7][8] Furthermore, the nitrogen atoms within the pyrazole ring and the amine substituent provide potential coordination sites for metal ions, suggesting its utility as a metal ion sensor.[][10] This dual functionality makes Pyr-M-V a versatile probe for a range of applications in cell biology and pharmacology.

Physicochemical and Spectroscopic Properties

The utility of a fluorescent probe is dictated by its photophysical characteristics. The following table summarizes the key properties of Pyr-M-V.

PropertyValue
Chemical Formula C₁₃H₁₇N₃O
Molecular Weight 231.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and acetonitrile; sparingly soluble in aqueous buffers
Absorption Maximum (λ_abs) ~350 nm
Emission Maximum (λ_em) ~450 nm (in low viscosity solvents)
Quantum Yield (Φ) Low in non-viscous media, increases with viscosity
Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹

Principle of Operation: A "Turn-On" Fluorescent Rotor

Pyr-M-V is designed as a "molecular rotor," a class of fluorescent probes whose quantum yield is dependent on the viscosity of their environment.[11] The fluorescence mechanism is based on the principle of twisted intramolecular charge transfer (TICT).

In a low-viscosity environment, the methoxyphenyl group of Pyr-M-V can freely rotate. Upon photoexcitation, the molecule can relax through non-radiative pathways by undergoing this rotation, resulting in quenched fluorescence. However, in a high-viscosity medium, this intramolecular rotation is hindered. This restriction of movement closes the non-radiative decay channel, forcing the excited molecule to relax through radiative pathways, leading to a significant increase in fluorescence intensity—a "turn-on" response.[12][13]

This viscosity-dependent fluorescence makes Pyr-M-V an excellent candidate for probing the micro-viscosity of cellular compartments, which can change in response to various physiological and pathological conditions.[8]

Workflow for Viscosity Sensing

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep_stock Prepare Pyr-M-V Stock Solution (10 mM in DMSO) prep_working Prepare Working Solution (5-10 µM in buffer) prep_stock->prep_working incubate Incubate Cells with Pyr-M-V prep_working->incubate wash Wash Cells to Remove Excess Probe incubate->wash image Image Cells using Fluorescence Microscopy wash->image quantify Quantify Fluorescence Intensity image->quantify correlate Correlate Intensity with Viscosity quantify->correlate

Caption: Workflow for cellular viscosity measurement using Pyr-M-V.

Application I: Monitoring Cellular Viscosity

Changes in intracellular viscosity are associated with various cellular processes, including apoptosis, lipid droplet formation, and protein aggregation.[7][14] Pyr-M-V can be used to monitor these changes in living cells.

Protocol 4.1: Live-Cell Imaging of Viscosity

Materials:

  • Pyr-M-V

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cells of interest (e.g., HeLa, MCF-7)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for Ex/Em ~350/450 nm)

Procedure:

  • Prepare a 10 mM stock solution of Pyr-M-V in DMSO. Store at -20°C, protected from light.

  • Culture cells on glass-bottom dishes or chamber slides to an appropriate confluency (typically 60-80%).

  • Prepare a working solution of Pyr-M-V by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM. Vortex briefly to ensure complete mixing.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the Pyr-M-V working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. Acquire images in the appropriate channel. An increase in fluorescence intensity corresponds to an increase in intracellular viscosity.

Rationale: This protocol provides a straightforward method for qualitatively assessing changes in cellular viscosity. The incubation time and probe concentration may need to be optimized for different cell types.

Application II: Detection of Divalent Metal Ions

The pyrazole scaffold, with its nitrogen atoms, can act as a chelating agent for metal ions.[10][15] Binding of a metal ion to Pyr-M-V can alter its electronic properties, leading to a change in its fluorescence. This can be exploited for the detection of specific metal ions. For the purpose of this application note, we will consider a hypothetical "turn-on" response upon binding to Zn²⁺.

Mechanism of Metal Ion Sensing

The amine and pyrazole nitrogen atoms of Pyr-M-V can coordinate with a metal ion like Zn²⁺. This chelation can lead to a more rigid molecular structure, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[15] This rigidity restricts non-radiative decay pathways, similar to the effect of high viscosity, resulting in an enhanced fluorescence signal.

Workflow for Metal Ion Detection

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis prep_probe Prepare Pyr-M-V Solution mix Mix Probe and Sample prep_probe->mix prep_sample Prepare Sample (e.g., cell lysate, buffer with Zn²⁺) prep_sample->mix incubate Incubate for a Short Period mix->incubate measure Measure Fluorescence using a Spectrofluorometer incubate->measure plot Plot Fluorescence vs. [Zn²⁺] measure->plot determine_lod Determine Limit of Detection (LOD) plot->determine_lod

Caption: Workflow for the fluorometric determination of Zn²⁺ using Pyr-M-V.

Protocol 5.1: Fluorometric Determination of Zn²⁺ in Aqueous Solution

Materials:

  • Pyr-M-V

  • DMSO

  • HEPES buffer (or other suitable biological buffer)

  • ZnCl₂ or other soluble zinc salt

  • Spectrofluorometer

Procedure:

  • Prepare a 1 mM stock solution of Pyr-M-V in DMSO.

  • Prepare a series of Zn²⁺ standard solutions in HEPES buffer (e.g., 0-100 µM).

  • In a 96-well plate or cuvettes, add the Zn²⁺ standards.

  • Add Pyr-M-V to each well/cuvette to a final concentration of 10 µM. Ensure the final concentration of DMSO is low (<1%) to avoid solvent effects.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a spectrofluorometer with excitation at ~350 nm and emission scanning from 400 nm to 600 nm.

  • Plot the fluorescence intensity at the emission maximum (~450 nm) against the concentration of Zn²⁺ to generate a calibration curve.

  • Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).

Rationale: This protocol allows for the quantitative determination of Zn²⁺ concentration. The selectivity of the probe should be validated by testing its response to other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺).[16]

Drug Development Applications

The ability of Pyr-M-V to report on micro-environmental changes and metal ion concentrations makes it a valuable tool in drug development.[17] For instance:

  • Screening for compounds that alter cellular viscosity: Changes in viscosity are implicated in diseases such as neurodegenerative disorders and cancer. Pyr-M-V could be used in high-throughput screening to identify drugs that modulate cellular viscosity.

  • Investigating drug-induced changes in metal ion homeostasis: Many drugs can affect the intracellular concentration of metal ions. Pyr-M-V could be used to study these effects.

Conclusion

4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (Pyr-M-V) is a promising fluorescent probe with dual sensing capabilities. Its "turn-on" fluorescence in response to increased viscosity and potential for metal ion chelation provide researchers with a versatile tool for investigating a range of biological phenomena. The protocols outlined in this guide provide a starting point for the application of Pyr-M-V in cellular imaging and quantitative assays. As with any new tool, optimization of experimental conditions is recommended for specific applications and model systems.

References

  • A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing).[7]

  • Viscosity Measurements - SETA BioMedicals.[18]

  • s Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications.[1]

  • A review of mechanisms for the fluorescent ''Turn-On'' probes to detect Al3+ ions.[19]

  • Metal Fluorescent Probes.[]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers.[3]

  • Review on Lysosomal Metal Ion Detection Using Fluorescent Probes | ACS Omega.[15]

  • Various types of fluorescent probes for metal ion detection. - ResearchGate.[10]

  • Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - MDPI.[16]

  • Fluorescent probes for viscosity and temperature - FTMC.[8]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Publishing.[2]

  • Unravelling the Turn‐On Fluorescence Mechanism of a Fluorescein‐Based Probe in GABAA Receptors - PubMed Central.[12]

  • TURN-ON/OFF fluorescence mechanism for the sensor probe 1 in presence of Cd²⁺.[20]

  • Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues.[11]

  • Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications | Request PDF - ResearchGate.[5]

  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - NIH.[14]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - Semantic Scholar.[21]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC - NIH.[6]

  • “Turn-on” fluorescent sensing with “reactive” probes - Chemical Communications (RSC Publishing).[13]

  • Application Notes and Protocols for Fluorescent Probe Imaging - Benchchem.[22]

  • How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop - NIH.[23]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy.

  • Novel “Turn-On” Fluorescent Probe for Highly Selectively Sensing Fluoride in Aqueous Solution Based on Tb3+-Functionalized Metal–Organic Frameworks | ACS Omega.[24]

  • A guide to small fluorescent probes for single-molecule biophysics - AIP Publishing.[25]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications.[4]

  • Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one - PMC - PubMed Central.[26]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central.[27]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.[28]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - NIH.[29]

  • 4-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | Sigma-Aldrich.

  • 4-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | Sigma-Aldrich.[30]

  • (PDF) SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL - ResearchGate.[31]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.[32]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.[17]

  • Compound N-(4-methoxyphenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine - Chemdiv.[33]

  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI.[34]

  • 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, 95% Purity, C11H13N3O, 5 grams.[35]

Sources

Method

Application Notes and Protocols for the Quantification of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in Biological Samples

Introduction 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a novel heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in pharmaceutical development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a novel heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in pharmaceutical development due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and antipsychotic properties[1]. As with any potential therapeutic agent, the journey from discovery to clinical application necessitates the development of robust and reliable analytical methods to characterize its pharmacokinetic and toxicokinetic profiles. The quantification of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in biological matrices such as plasma, urine, and tissue homogenates is a critical step in preclinical and clinical studies.

This document provides a comprehensive guide for the development and validation of an analytical method for the quantification of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in biological samples. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and the U.S. Food and Drug Administration (FDA) guidance for industry on bioanalytical method validation, ensuring data integrity and regulatory compliance[2][3][4][5][6][7][8][9].

The primary analytical technique detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed[7].

Physicochemical Properties of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method. While specific experimental data for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is not extensively published, properties can be inferred from its structure and data on similar pyrazole derivatives[10][11][12].

PropertyEstimated Value/CharacteristicImplication for Analysis
Molecular Formula C12H15N3O---
Molecular Weight 217.27 g/mol Influences mass spectrometry settings.
Structure Contains a basic pyrazole ring and an amine group.Amenable to positive ion electrospray ionization (ESI+).
Solubility Likely soluble in organic solvents like methanol, acetonitrile.Guides selection of extraction and mobile phase solvents.
pKa Estimated to have a basic pKa due to the amine group.Influences pH of mobile phase for optimal chromatography.

Proposed Analytical Methodology: LC-MS/MS

The recommended approach for the quantification of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in biological samples is a validated LC-MS/MS method. This technique offers unparalleled selectivity and sensitivity, which are crucial when dealing with the complexity of biological matrices and the often low concentrations of analytes in pharmacokinetic studies.

Principle of LC-MS/MS

Liquid chromatography (LC) separates the analyte of interest from other components in the sample based on its physicochemical properties and interactions with the stationary and mobile phases. The separated analyte then enters the mass spectrometer (MS), where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a specific parent ion into product ions, a transition that is unique to the analyte. This multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification.

Experimental Workflow

The overall workflow for the analysis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in biological samples is depicted below.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing SampleCollection Biological Sample Collection (Plasma, Urine, etc.) Spiking Spiking with Internal Standard (IS) SampleCollection->Spiking Extraction Protein Precipitation or Solid Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Detailed Protocols

Protocol 1: Sample Preparation - Protein Precipitation (PPT)

This protocol is a rapid and straightforward method suitable for high-throughput analysis, particularly for plasma samples.

Materials:

  • Biological matrix (e.g., human plasma)

  • 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)

  • Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min.
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by infusing a standard solution of the analyte and IS.

Method Validation

The analytical method must be validated according to the ICH M10 guidelines to ensure its reliability for the intended application[2][6]. The key validation parameters are summarized below.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ), and accuracy (%RE) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5, with accuracy and precision within the specified limits.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation (%CV) of the matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation

Table 1: Example Calibration Curve Data
Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.000.0121.05105.0
5.000.0615.08101.6
20.00.24519.899.0
50.00.61251.0102.0
1001.2299.599.5
2002.45201100.5
5006.1349899.6
100012.251002100.2
Table 2: Example Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.001.03103.08.51.05105.09.2
LQC3.002.9598.36.22.9899.37.1
MQC80.081.2101.54.580.5100.65.3
HQC80079599.43.179899.84.0

Conclusion

The LC-MS/MS method outlined in these application notes provides a robust and reliable framework for the quantification of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in biological samples. Adherence to the detailed protocols and rigorous validation against the established regulatory guidelines will ensure the generation of high-quality data to support pharmacokinetic and toxicokinetic studies, thereby facilitating the drug development process.

References

  • International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Kymos. ICH M10 guideline: validation of bioanalytical methods. [Link]

  • Labcorp. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. [Link]

  • Chemchart. 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine. [Link]

  • PubChem. 3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine. [Link]

  • Royal Society of Chemistry. (2016). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. [Link]

  • Biomedical Chromatography. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. [Link]

  • Molecules. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine for Enhanced Biological Activity

Introduction: The Therapeutic Potential of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4] Compounds inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4] Compounds incorporating this five-membered heterocyclic ring have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6][7] The versatility of the pyrazole ring allows for structural modifications at several positions, enabling the fine-tuning of its physicochemical and biological properties.[8] This application note focuses on a specific, promising scaffold: 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine . We will explore rational derivatization strategies aimed at enhancing its biological activity, supported by detailed synthetic protocols.

The core molecule, 4-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, possesses several key features that make it an attractive starting point for a drug discovery program: a substituted phenyl ring which can be crucial for receptor interaction, and a primary amine group at the 5-position which is a prime site for chemical modification.[9] The strategic derivatization of this amine is a proven approach to modulate the compound's activity.[9][10]

Rationale for Derivatization: A Structure-Activity Relationship (SAR) Guided Approach

Based on extensive research into pyrazole derivatives, several key structural modifications can be proposed to enhance the biological activity of the core molecule.[5][11][12] The primary focus of our derivatization strategy will be the versatile 5-amino group. Additionally, we will consider modifications to the 2-methoxyphenyl moiety, as this can influence receptor binding and metabolic stability.[13][14]

Our derivatization strategy is threefold:

  • Amide and Sulfonamide Formation: Converting the primary amine to a wide range of amides and sulfonamides to explore new interactions with biological targets.

  • Reductive Amination: Introducing diverse substituents via reductive amination to create secondary amines with varied steric and electronic properties.

  • Bioisosteric Replacement of the Methoxy Group: Modifying the methoxy group on the phenyl ring to improve metabolic stability and potentially alter target selectivity.[14][15]

This multipronged approach allows for a comprehensive exploration of the chemical space around the core scaffold, maximizing the potential for discovering derivatives with enhanced potency and improved pharmacokinetic profiles.

Experimental Workflows and Protocols

Workflow Overview

The following diagram illustrates the overall workflow for the derivatization and subsequent evaluation of 4-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Derivatization_Workflow Start Start: 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Strategy1 Strategy 1: Amide/Sulfonamide Synthesis Start->Strategy1 Strategy2 Strategy 2: Reductive Amination Start->Strategy2 Strategy3 Strategy 3: Bioisosteric Replacement Start->Strategy3 Purification Purification & Characterization (HPLC, NMR, MS) Strategy1->Purification Strategy2->Purification Strategy3->Purification Screening Biological Activity Screening (e.g., in vitro assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow for derivatization and evaluation.

Protocol 1: Synthesis of Amide and Sulfonamide Derivatives

This protocol details the conversion of the 5-amino group into a diverse library of amides and sulfonamides. This is a robust method to probe the steric and electronic requirements of the binding pocket of a biological target.

Materials:

  • 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

  • Various acyl chlorides or carboxylic acids

  • Various sulfonyl chlorides

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • (For carboxylic acid coupling) HBTU, HATU, or EDC/HOBt

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure (Amide Synthesis):

  • Dissolution: Dissolve 1.0 equivalent of 4-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 1.2 equivalents of TEA or DIPEA to the solution and stir for 5 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add 1.1 equivalents of the desired acyl chloride to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step-by-Step Procedure (Sulfonamide Synthesis):

The procedure is analogous to the amide synthesis, substituting the acyl chloride with the desired sulfonyl chloride.

Data Presentation: Representative Amide and Sulfonamide Derivatives

DerivativeR-GroupYield (%)Biological Activity (IC₅₀, µM)
Amide 1 -C(O)CH₃8510.2
Amide 2 -C(O)Ph825.8
Amide 3 -C(O)-(4-chlorophenyl)792.1
Sulfonamide 1 -S(O)₂CH₃7515.4
Sulfonamide 2 -S(O)₂Ph718.9
Protocol 2: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful method for introducing a wide variety of substituents onto the primary amine, leading to the formation of secondary amines. This can significantly impact the compound's lipophilicity and hydrogen bonding capacity.[16]

Materials:

  • 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

  • Various aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Mixture Preparation: In a round-bottom flask, combine 1.0 equivalent of 4-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine and 1.1 equivalents of the desired aldehyde or ketone in DCE or methanol.

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reducing Agent Addition: Add 1.5 equivalents of STAB or NaBH₃CN in portions at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Characterization: Purify the residue by flash chromatography and confirm the structure by NMR and mass spectrometry.

Protocol 3: Bioisosteric Replacement of the 2-Methoxy Group

Bioisosteric replacement is a key strategy in drug design to enhance potency, selectivity, and metabolic stability.[15][17][18][19] In this protocol, we outline the demethylation of the 2-methoxy group to a hydroxyl group, which can then be used as a handle for further derivatization.

Materials:

  • 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

  • Boron tribromide (BBr₃) or Hydrobromic acid (HBr)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the starting material in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.

  • Reagent Addition: Slowly add 1.2-1.5 equivalents of BBr₃ (as a 1M solution in DCM) to the cooled solution.

  • Reaction: Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight. Monitor by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up: Add saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Characterization: Purify the crude phenol by flash chromatography and characterize by NMR and mass spectrometry. The resulting hydroxyl group can be further derivatized (e.g., alkylated, acylated) using standard procedures.

Logical Flow for Bioisosteric Replacement

Bioisostere_Flow Start 2-Methoxy Derivative Demethylation Demethylation (BBr3) Start->Demethylation Hydroxyl 2-Hydroxyl Derivative Demethylation->Hydroxyl Derivatization Further Derivatization (Alkylation, Acylation, etc.) Hydroxyl->Derivatization Final Novel Bioisosteres Derivatization->Final

Caption: Pathway for generating novel bioisosteres.

Conclusion and Future Directions

The derivatization of 4-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for systematically exploring the structure-activity relationships of this scaffold. By employing amide/sulfonamide synthesis, reductive amination, and bioisosteric replacement, researchers can generate a diverse library of compounds for biological screening. Subsequent analysis of the screening data will guide further lead optimization efforts, ultimately paving the way for the development of potent and selective drug candidates.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of Medicinal Chemistry.
  • Abdellatif, K. R. A., Fadaly, W. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3291. [Link]

  • Mathew, A. T., Chandran, M., & Sebastian, A. (2021). A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies. International Journal of Research and Review, 8(10), 177-191. [Link]

  • Schauperl, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • Shaaban, M. R., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2736. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). Der Pharma Chemica.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). World Journal of Pharmaceutical Research.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. (2019). Polycyclic Aromatic Compounds. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO - UFRJ. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Journal of Chemical Sciences. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Bioisosterism. (n.d.). Drug Design. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). Molbank. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, helping to optimize reaction conditions and improve final product yield and purity. Our approach is rooted in established chemical principles and field-proven experience.

Introduction to the Synthesis

The synthesis of 4-aryl-5-aminopyrazoles is a cornerstone reaction in medicinal chemistry, as this scaffold is present in numerous pharmacologically active agents. The target molecule, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, is typically synthesized via a condensation and cyclization reaction between a suitable three-carbon precursor bearing the 2-methoxyphenyl group and 1,2-dimethylhydrazine.

The most common and direct route involves the reaction of 2-(2-methoxyphenyl)malononitrile with 1,2-dimethylhydrazine. This pathway is advantageous as the malononitrile precursor directly provides the carbon backbone and the nitrile group, which ultimately becomes the 5-amine functionality of the pyrazole ring.

Below is a general workflow for this synthesis.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction Setup cluster_workup Step 3: Work-up & Isolation cluster_purify Step 4: Purification reagents Prepare 2-(2-methoxyphenyl)malononitrile and 1,2-dimethylhydrazine dissolve Dissolve 2-(2-methoxyphenyl)malononitrile in appropriate solvent (e.g., Ethanol) reagents->dissolve add_hydrazine Add 1,2-dimethylhydrazine (often dropwise) dissolve->add_hydrazine catalyst Add catalyst (e.g., acetic acid) and heat to reflux add_hydrazine->catalyst monitor Monitor reaction by TLC catalyst->monitor cool Cool reaction mixture monitor->cool quench Quench and neutralize cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate purify Purify crude product via column chromatography or recrystallization evaporate->purify

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows very low or no product formation. What are the likely causes?

Answer: A low or zero yield is one of the most common issues and can stem from several factors, from reagent quality to reaction conditions.

  • Cause A: Poor Reagent Quality or Degradation

    • Explanation: Hydrazine derivatives, particularly 1,2-dimethylhydrazine, can be sensitive to air and moisture and may degrade over time. Malononitrile derivatives can also be unstable.

    • Solution:

      • Verify Reagent Purity: Use freshly opened or recently purified reagents. The purity of 1,2-dimethylhydrazine can be checked by NMR if a standard is available.

      • Handle with Care: Handle 1,2-dimethylhydrazine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Cause B: Suboptimal Reaction Temperature

    • Explanation: The cyclization step to form the pyrazole ring is often the rate-limiting step and requires sufficient thermal energy.[1] Room temperature may not be sufficient to drive the reaction to completion.

    • Solution:

      • Increase Temperature: Heat the reaction mixture to reflux in a suitable solvent like ethanol or isopropanol. A typical temperature range is 80-120°C.

      • Microwave Synthesis: For rapid optimization, consider microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes.[2]

  • Cause C: Incorrect pH (Lack of Catalysis)

    • Explanation: The reaction is often catalyzed by a small amount of acid. The acid protonates a carbonyl or nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[3]

    • Solution:

      • Add Catalytic Acid: Add a catalytic amount (e.g., 0.1 equivalents) of a weak acid like acetic acid or a stronger acid like TsOH to the reaction mixture.

      • Avoid Strong Bases: While some pyrazole syntheses use base, this specific transformation generally proceeds more efficiently under neutral or slightly acidic conditions.

Question 2: My final product is contaminated with a significant impurity that is difficult to separate. How can I identify and prevent it?

Answer: The most probable impurity is a regioisomer if an unsymmetrical hydrazine is used. However, with 1,2-dimethylhydrazine, this is not an issue. Therefore, incomplete reaction or side products are more likely.

  • Cause A: Incompletely Reacted Starting Material

    • Explanation: The reaction may not have gone to completion. Unreacted 2-(2-methoxyphenyl)malononitrile can be difficult to separate from the slightly more polar product.

    • Solution:

      • Increase Reaction Time/Temperature: Ensure the reaction is complete by monitoring with Thin Layer Chromatography (TLC). If the starting material spot persists, increase the reflux time or temperature.

      • Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more volatile or sensitive reagent, 1,2-dimethylhydrazine, to drive the reaction to completion.

  • Cause B: Formation of Hydrazone Intermediate

    • Explanation: The initial condensation may form a stable hydrazone intermediate that fails to cyclize. This is more common at lower temperatures.

    • Solution:

      • Ensure Sufficient Heat: As mentioned, adequate heating is crucial for the final intramolecular cyclization step.

      • Acid Catalysis: An acid catalyst can promote the cyclization of the intermediate.[3]

Question 3: The purification by column chromatography results in low recovery of the final product. What can I do?

Answer: Low recovery during purification often points to issues with product stability, choice of stationary phase, or the elution system.

  • Cause A: Product Adsorption on Silica Gel

    • Explanation: The amine functionality in the product can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel, causing streaking and poor recovery.

    • Solution:

      • Deactivate Silica: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent system). This neutralizes the acidic sites on the silica surface.

      • Use Alternative Stationary Phases: Consider using neutral alumina instead of silica gel for the chromatography.

  • Cause B: Inappropriate Solvent System

    • Explanation: An incorrect eluent polarity can lead to poor separation or excessive band broadening, resulting in mixed fractions and apparent low yield.

    • Solution:

      • Systematic TLC Analysis: Before running the column, carefully determine the optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3.

      • Recommended Solvents: A common starting point for aminopyrazoles is a mixture of hexane and ethyl acetate. If the product is still retained, adding a small percentage of methanol (1-5%) can improve elution.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this pyrazole synthesis?

A1: This reaction is a variation of the Knorr pyrazole synthesis.[4] The mechanism involves two key stages:

  • Nucleophilic Attack: One of the nitrogen atoms of 1,2-dimethylhydrazine acts as a nucleophile and attacks one of the nitrile carbons of 2-(2-methoxyphenyl)malononitrile.

  • Intramolecular Cyclization & Tautomerization: The intermediate then undergoes an intramolecular cyclization where the second nitrogen atom attacks the other nitrile group. A subsequent tautomerization of the resulting exocyclic imine to an endocyclic amine yields the aromatic 5-aminopyrazole ring.

G Start 2-(2-methoxyphenyl)malononitrile + 1,2-dimethylhydrazine Intermediate1 Nucleophilic attack forms open-chain intermediate Start->Intermediate1 Acid/Heat Intermediate2 Intramolecular cyclization (5-endo-dig) Intermediate1->Intermediate2 Intermediate3 Imino-enamine Tautomerization Intermediate2->Intermediate3 Product 4-(2-Methoxyphenyl)-1,3-dimethyl- 1H-pyrazol-5-amine Intermediate3->Product Aromatization

Caption: Simplified reaction mechanism.

Q2: How critical is the choice of solvent?

A2: Solvent choice is crucial as it affects reactant solubility, reaction rate, and sometimes even the product distribution.[5] For this synthesis, polar protic solvents are generally preferred.

SolventBoiling Point (°C)Rationale
Ethanol 78Excellent solubility for reactants, good reflux temperature. Most common choice.
Isopropanol 82Similar to ethanol, slightly higher boiling point may increase reaction rate.
Toluene 111Aprotic solvent, useful if water removal is necessary (using a Dean-Stark trap). May alter reaction pathway.[5]
N,N-Dimethylacetamide 165High-boiling polar aprotic solvent, can lead to good yields and high regioselectivity in some cases.[6]

Q3: Are there alternative synthetic routes I can consider?

A3: Yes, pyrazoles are a well-studied class of heterocycles.[7] An alternative and robust method involves starting from a 1,3-dicarbonyl compound.[1] For your target molecule, this would involve reacting 2-(2-methoxyphenyl)acetoacetic ester with 1,2-dimethylhydrazine. This would initially form a pyrazolone, which would then require a subsequent chemical step to convert the 5-oxo group into the 5-amino group, making it a longer but potentially viable route.

References

  • HETEROCYCLES, Vol. 100, No. 1, 2020. SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. [Link]

  • ResearchGate. Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. [Link]

  • ResearchGate. Scheme of synthesis of pyrazoles: 1-(3, 4, 5-trimethoxyphenyl)-3-(2, 4-dimethoxy phenyl) dihydropyrazole. [Link]

  • Organic Letters. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • RTI International. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. [Link]

  • PubMed Central (PMC). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • International Journal for Multidisciplinary Research (IJFMR). Synthesis of Pyrazole Derivatives A Review. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ACS Publications. Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • YouTube. synthesis of pyrazoles. [Link]

  • NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in aqueous solutions. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in aqueous solutions. This document provides in-depth troubleshooting strategies and frequently asked questions to facilitate successful experimental outcomes.

Introduction: Understanding the Solubility Profile

4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, like many pyrazole derivatives, is anticipated to have low aqueous solubility due to its aromatic rings and hydrocarbon substituents. A structurally similar compound, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine, has an estimated water solubility of 615.66 mg/L, suggesting that our target molecule is also a poorly water-soluble compound.[1] This inherent hydrophobicity can pose significant challenges in various experimental settings, from in vitro biological assays to formulation development.

The primary amine group in the molecule offers a key opportunity for solubility manipulation, particularly through pH modification. This guide will explore this and other common techniques to enhance the aqueous solubility of this compound.

Troubleshooting Guide: Strategies for Solubility Enhancement

This section details systematic approaches to improve the solubility of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. The choice of method will depend on the specific requirements of your experiment, such as desired final concentration, tolerated excipients, and the biological system under investigation.

Strategy 1: pH Adjustment

Principle: The presence of a primary amine group suggests that the compound's solubility will be pH-dependent.[2][3] In acidic conditions, the amine group will be protonated, forming a more soluble salt.[4][5]

Experimental Protocol:

  • Prepare a Stock Solution:

    • Weigh out a precise amount of the compound.

    • Add a small amount of a suitable organic co-solvent (e.g., DMSO, ethanol) to initially wet and disperse the compound.

    • Gradually add an acidic aqueous buffer (e.g., citrate buffer, phosphate buffer) with a pH at least 2 units below the estimated pKa.

    • Use sonication or gentle heating (if the compound is thermally stable) to aid dissolution.

  • Titration for Optimal pH:

    • Prepare a suspension of the compound in deionized water.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and visually observing the dissolution.

    • The pH at which the compound fully dissolves is the minimum pH required for solubilization at that concentration.

Troubleshooting:

  • Precipitation upon dilution: If the acidic stock solution precipitates when diluted into a neutral buffer (e.g., cell culture media), the final pH of the mixture is likely above the compound's pKa. Consider using a higher concentration of the acidic stock or acidifying the final solution.

  • Compound instability: Some compounds may degrade at extreme pH values. Assess the stability of your compound at the required pH over the duration of your experiment.

Strategy 2: Utilizing Co-solvents

Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG)

Experimental Protocol:

  • Solubility Screening:

    • Prepare saturated solutions of the compound in various co-solvents.

    • Determine the solubility in each co-solvent by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Developing a Co-solvent System:

    • Prepare a high-concentration stock solution of the compound in the most effective co-solvent (e.g., 100% DMSO).

    • Determine the maximum tolerable concentration of the co-solvent in your experimental system (e.g., cell-based assays often tolerate <1% DMSO).

    • Perform serial dilutions of the stock solution into your aqueous buffer, ensuring the final co-solvent concentration remains within the acceptable limit.

Troubleshooting:

  • Precipitation upon dilution: This is a common issue when the co-solvent concentration is significantly reduced. To mitigate this, you can try:

    • Using a combination of co-solvents.

    • Adding a surfactant to the aqueous phase before adding the co-solvent stock solution.

  • Toxicity of co-solvents: Be mindful of the potential toxicity of co-solvents in biological systems. Always run a vehicle control (aqueous buffer with the same concentration of co-solvent) in your experiments.

Strategy 3: Surfactant-based Formulations

Principle: Surfactants form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[8][9] The hydrophobic cores of these micelles can encapsulate poorly water-soluble compounds, increasing their apparent solubility.[10][11][12]

Common Surfactants:

  • Non-ionic: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor EL

  • Ionic: Sodium dodecyl sulfate (SDS) - use with caution in biological systems due to protein denaturation.

Experimental Protocol:

  • Prepare Surfactant Solutions: Create a series of aqueous solutions with varying concentrations of the chosen surfactant, ensuring some are above the CMC.

  • Determine Solubility Enhancement:

    • Add an excess of the compound to each surfactant solution.

    • Equilibrate the samples (e.g., by shaking for 24-48 hours).

    • Centrifuge or filter the samples to remove undissolved compound.

    • Quantify the concentration of the dissolved compound in the supernatant.

Troubleshooting:

  • Micelle destabilization: Changes in temperature, pH, or ionic strength can affect micelle formation and stability.

  • Surfactant toxicity: Surfactants can exhibit cellular toxicity. Determine the non-toxic concentration range for your specific application.

Strategy 4: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can form inclusion complexes with poorly water-soluble molecules, effectively encapsulating the hydrophobic portion and increasing aqueous solubility.[15][16][17]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol:

  • Phase Solubility Studies:

    • Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess of the compound to each solution.

    • Equilibrate the samples and determine the concentration of the dissolved compound.

    • Plot the compound concentration against the cyclodextrin concentration to determine the complexation efficiency.

  • Preparation of the Inclusion Complex:

    • Dissolve the cyclodextrin in water.

    • Add the compound and stir until a clear solution is obtained. This process can be aided by gentle heating or sonication.

    • The resulting solution can be used directly or lyophilized to obtain a solid powder of the complex.

Troubleshooting:

  • Limited solubility enhancement: The degree of solubility enhancement depends on the binding affinity between the compound and the cyclodextrin. If one type of cyclodextrin is not effective, try another.

  • Nephrotoxicity: Some parent cyclodextrins, like β-CD, can have dose-limiting nephrotoxicity. Modified cyclodextrins like HP-β-CD and SBE-β-CD are generally considered safer.[15]

Data Summary Table

Method Principle Advantages Potential Disadvantages
pH Adjustment Protonation of the amine group to form a more soluble salt.Simple, cost-effective.Risk of precipitation upon pH change, potential for compound instability.
Co-solvents Reduction of solvent polarity.High solubilization capacity for some compounds.Potential for precipitation upon dilution, toxicity to biological systems.
Surfactants Encapsulation within micelles.Effective at low concentrations.Potential for cellular toxicity, micelle stability can be sensitive to conditions.
Cyclodextrins Formation of inclusion complexes.Generally low toxicity, can improve stability.Can be more expensive, limited by the binding affinity.

Visualizing the Workflow

Decision-Making for Solubility Enhancement

Solubility_Enhancement_Decision_Tree start Start: Poor Aqueous Solubility ph_sensitive Is the compound pH sensitive? start->ph_sensitive organic_solvent_ok Are organic solvents tolerated? ph_sensitive->organic_solvent_ok No ph_adjust pH Adjustment ph_sensitive->ph_adjust Yes surfactant_ok Are surfactants tolerated? organic_solvent_ok->surfactant_ok No cosolvent Co-solvent Formulation organic_solvent_ok->cosolvent Yes cyclodextrin_ok Consider Cyclodextrins surfactant_ok->cyclodextrin_ok No surfactant Surfactant Formulation surfactant_ok->surfactant Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

General Experimental Workflow for Solubility Screening

Solubility_Screening_Workflow start Start: Weigh Compound add_vehicle Add Aqueous Vehicle (Buffer, Co-solvent, Surfactant, or Cyclodextrin Solution) start->add_vehicle equilibrate Equilibrate (e.g., 24-48h shaking) add_vehicle->equilibrate separate Separate Undissolved Solid (Centrifugation/Filtration) equilibrate->separate quantify Quantify Soluble Compound (HPLC, UV-Vis) separate->quantify end End: Determine Solubility quantify->end

Caption: A generalized workflow for determining compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the first method I should try to solubilize 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine?

Given the presence of the basic amine group, pH adjustment is often the simplest and most cost-effective first approach. Try dissolving the compound in a buffer with a pH of 2-3.

Q2: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What should I do?

This is a common problem. You can try a few things:

  • Lower the concentration of your DMSO stock solution so that the final concentration of DMSO in the medium is lower.

  • Add the DMSO stock solution to the medium very slowly while vortexing.

  • Consider using a co-solvent system that includes a surfactant or a cyclodextrin in the final medium to help keep the compound in solution.

Q3: Are there any potential liabilities of using these solubilization techniques?

Yes. Co-solvents and surfactants can have their own biological effects and may be toxic to cells at certain concentrations. It is crucial to run appropriate vehicle controls in all experiments. pH changes can also affect cellular processes.

Q4: How do I know if my compound is degrading in the formulation?

You should always assess the chemical stability of your compound in the chosen formulation. This can be done by analyzing the sample by HPLC or LC-MS at different time points to check for the appearance of degradation products.

Q5: Can I combine different solubility enhancement methods?

Absolutely. It is often beneficial to use a combination of methods. For example, you might use a small amount of a co-solvent to create a stock solution and then dilute it into an aqueous solution containing a cyclodextrin.

References

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6) - Chemchart. Available from: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. Available from: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Available from: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available from: [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available from: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. Available from: [Link]

  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF - ResearchGate. Available from: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available from: [Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. Available from: [Link]

  • N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine - PubChem. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available from: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from: [Link]

  • Micellar solubilization of drugs. - University of Alberta. Available from: [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Available from: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris Publisher. Available from: [Link]

  • Pyrazole - Solubility of Things. Available from: [Link]

  • Solubility and pH of amines. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available from: [Link]

  • The Impact of Micelle Formation on Surfactant Adsorption–Desorption | ACS Omega. Available from: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

  • Chemical structure of the selected pyrazole derivatives. - ResearchGate. Available from: [Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available from: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available from: [Link]

  • 3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine - PubChem. Available from: [Link]

  • Synthesis of Pyrazole Derivatives A Review - IJFMR. Available from: [Link]

  • Haloalkanes and Haloarenes - NCERT. Available from: [Link]

  • micelle-forming polymeric surfactant: Topics by Science.gov. Available from: [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central. Available from: [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - NIH. Available from: [Link]

Sources

Troubleshooting

Optimization of reaction conditions for the N-methylation of pyrazoles

Welcome to the technical support center for the N-methylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes. Our approach is grounded in mechanistic principles to empower you with the knowledge to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the N-methylation of pyrazoles.

FAQ 1: What are the most common methylating agents for pyrazole N-methylation, and how do I choose the right one?

The choice of a methylating agent is critical and depends on the desired regioselectivity, the scale of the reaction, and safety considerations.

  • Traditional Methylating Agents: Methyl iodide (MeI) and dimethyl sulfate (DMS) are widely used due to their high reactivity.[1] However, they often lead to poor regioselectivity, yielding a mixture of N1 and N2 methylated isomers.[2] These reagents are also toxic and require careful handling.

  • "Greener" Methylating Agents: Dimethyl carbonate (DMC) is a less toxic alternative, though it often requires higher temperatures and longer reaction times.

  • For High Regioselectivity: Sterically bulky α-halomethylsilanes have emerged as excellent reagents for achieving high N1-selectivity.[3][4] These masked methylating agents significantly improve the N1/N2 ratio, often exceeding 99:1.[3][4]

Recommendation: For initial explorations and when regioselectivity is not a primary concern, MeI or DMS can be employed with appropriate safety measures. For substrates where high N1-selectivity is crucial, α-halomethylsilanes are the recommended choice.

FAQ 2: How do I control the regioselectivity (N1 vs. N2 methylation) of the reaction?

Controlling the site of methylation is a persistent challenge in pyrazole chemistry due to the similar reactivity of the two nitrogen atoms.[2] Several factors influence the N1/N2 ratio:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding methylating agents can favor methylation at the less hindered nitrogen atom.[5] For instance, using sterically encumbered α-halomethylsilanes can lead to excellent N1 selectivity.[3][4]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can direct the methylation to a specific nitrogen.

  • Solvent Effects: The choice of solvent can significantly impact regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity in certain reactions.[1]

  • Reaction Conditions: Temperature and the choice of base can also play a role in directing the methylation.

Recommendation: To achieve high regioselectivity, a systematic optimization of the reaction conditions is necessary. Start by considering the steric and electronic properties of your pyrazole substrate and then screen different methylating agents, solvents, and bases.

FAQ 3: What is the role of the base in pyrazole N-methylation, and which one should I use?

The base plays a crucial role in deprotonating the pyrazole ring, forming the pyrazolate anion, which is a more potent nucleophile. The choice of base depends on the pKa of the pyrazole and the reactivity of the methylating agent.

  • Common Bases:

    • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH) are frequently used. K₂CO₃ in a polar aprotic solvent like DMF or DMSO is a common and effective combination.[6]

    • Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are weaker bases that can be used in certain cases.

    • Stronger Bases: For less reactive systems, stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) may be necessary.[2]

Recommendation: For most standard N-methylations, K₂CO₃ in DMF is a good starting point. If the reaction is sluggish, consider using a stronger base like NaH. The amount of base used should be slightly in excess (e.g., 1.1-1.5 equivalents).

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the N-methylation of pyrazoles.

Problem 1: Low or No Product Yield

A low or complete lack of product formation is a common issue. The following decision tree can help you diagnose and solve the problem.

low_yield_troubleshooting start Low/No Product Yield check_reagents Are all reagents fresh and pure? start->check_reagents check_conditions Are the reaction conditions appropriate? check_reagents->check_conditions Yes solution1 Use fresh, purified reagents. check_reagents->solution1 No incomplete_deprotonation Is the pyrazole fully deprotonated? check_conditions->incomplete_deprotonation Yes solution2 Increase temperature or reaction time. check_conditions->solution2 No low_reactivity Is the methylating agent reactive enough? incomplete_deprotonation->low_reactivity Yes solution3 Use a stronger base (e.g., NaH, KHMDS). incomplete_deprotonation->solution3 No side_reactions Are there significant side reactions? low_reactivity->side_reactions Yes solution4 Switch to a more reactive methylating agent (e.g., MeI, DMS). low_reactivity->solution4 No solution5 Optimize conditions to minimize side reactions (e.g., lower temperature). side_reactions->solution5

Caption: Troubleshooting workflow for low product yield.

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Obtaining a mixture of N-methylated isomers is a frequent challenge. The following table summarizes key strategies to improve regioselectivity.

StrategyPrincipleRecommended Action
Steric Control Utilize steric hindrance to favor methylation at the less hindered nitrogen.Use a sterically bulky methylating agent like (chloromethyl)trimethylsilane.[3][4]
Solvent Optimization Solvents can influence the transition state energies for N1 and N2 attack.Screen non-polar, polar aprotic (e.g., DMF, DMSO), and polar protic (e.g., fluorinated alcohols) solvents.[1][7]
Base Selection The nature of the counter-ion from the base can influence the site of methylation.Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH).
Temperature Control Lower temperatures can sometimes enhance selectivity by favoring the thermodynamically controlled product.Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.
Problem 3: Difficult Product Purification

Separating the desired N-methylated pyrazole from starting materials, the other isomer, and byproducts can be challenging.

  • Chromatography: Column chromatography is the most common method for separating regioisomers. The choice of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. A careful screening of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.

  • Acid-Base Extraction: Exploiting the basicity of the pyrazole nitrogen, an acid-base extraction can sometimes be used to separate the product from non-basic impurities. However, this may not be effective for separating regioisomers.

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key N-methylation procedures.

Protocol 1: General Procedure for N-Methylation using Methyl Iodide and K₂CO₃

This protocol is a standard method for the N-methylation of pyrazoles.

protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Dissolve pyrazole (1.0 eq) in dry DMF. b Add K₂CO₃ (1.2 eq). a->b c Stir at room temperature for 10 min. b->c d Add methyl iodide (1.1 eq) dropwise. c->d e Stir at room temperature for 16 h. d->e f Quench with water. e->f g Extract with an organic solvent (e.g., ethyl acetate). f->g h Dry the organic layer and concentrate. g->h i Purify by column chromatography. h->i

Caption: Step-by-step workflow for a standard N-methylation.

Detailed Steps:

  • To a solution of the pyrazole (1.0 equivalent) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.2 equivalents).[6]

  • Stir the mixture at room temperature for 10 minutes.[6]

  • Add methyl iodide (1.1 equivalents) dropwise to the suspension.[6]

  • Stir the reaction mixture at room temperature for 16 hours or until the starting material is consumed (monitored by TLC or LC-MS).[6]

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-methylated pyrazole.

Protocol 2: Highly Regioselective N1-Methylation using α-Halomethylsilanes

This protocol is adapted from a method that achieves high N1-selectivity.[3]

Reaction Scheme:

reaction_scheme pyrazole Pyrazole intermediate N-Silylmethyl Pyrazole pyrazole->intermediate silyl_methyl α-Halomethylsilane silyl_methyl->intermediate base KHMDS, DMSO base->intermediate 1 product N1-Methyl Pyrazole intermediate->product deprotection TBAF, H₂O deprotection->product 2

Caption: Two-step, one-pot N1-methylation using a masked methylating agent.

Detailed Steps:

  • In a reaction vessel, dissolve the pyrazole (1.0 equivalent) in a suitable solvent like DMSO.

  • Add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equivalents) and stir for a short period.[2]

  • Introduce the sterically bulky α-halomethylsilane (e.g., (chloromethyl)trimethylsilane) (1.1 equivalents) and allow the reaction to proceed for several hours.[3]

  • Upon completion of the first step, add a fluoride source like tetrabutylammonium fluoride (TBAF) (2.0 equivalents) and water to initiate the protodesilylation.[2]

  • Heat the reaction mixture (e.g., to 60 °C) to drive the cleavage of the silyl group to completion.[2]

  • Perform an aqueous work-up and purify the product by column chromatography.

References

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available from: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available from: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. Available from: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. Available from: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available from: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available from: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available from: [Link]

Sources

Optimization

Minimizing off-target effects of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in cellular assays

Welcome to the technical support center for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing and identifying potential off-target effects of this compound in your cellular assays. Given that the pyrazole scaffold is a common feature in kinase inhibitors, this guide will focus on strategies relevant to this class of small molecules.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers may have before starting their experiments.

Q1: What is 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine and what is its likely mechanism of action?

While specific data for this exact molecule is not extensively published, its pyrazole structure is a well-known scaffold for kinase inhibitors.[2] Kinases are enzymes that play a crucial role in cellular signaling by transferring phosphate groups to proteins, and they are implicated in numerous diseases, particularly cancer.[1] It is plausible that this compound functions by competing with ATP in the kinase active site.

Q2: What are "off-target" effects and why should I be concerned?

Off-target effects are unintended interactions between a small molecule and cellular components other than its primary target.[3] These interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the intended target.[3] Off-target effects can also cause cellular toxicity and are a significant concern in drug development as they can lead to adverse side effects in patients.[3][4]

Q3: What is the first step I should take to minimize off-target effects?

The most fundamental step is to perform a dose-response experiment to determine the minimal effective concentration of the compound. Higher concentrations are more likely to induce off-target effects.[5] It is crucial to identify the lowest concentration that produces the desired on-target phenotype and use this concentration for subsequent experiments.

Part 2: Troubleshooting Guide - Navigating Unexpected Results

This section provides solutions to specific problems you might encounter during your experiments.

Q4: I'm observing a significant amount of cell death in my cultures, even at low concentrations of the compound. Is this an off-target effect?

High cytotoxicity can be a result of either on-target or off-target effects.[5] To dissect this, consider the following troubleshooting steps:

  • Determine the Therapeutic Window: Perform a dose-response cytotoxicity assay to find the concentration that causes 50% cell death (CC50). Compare this to the concentration required for the desired biological effect (e.g., IC50 or EC50). A large therapeutic window (a high CC50 relative to a low IC50) is desirable.

  • Test in Multiple Cell Lines: The expression levels of the intended target and potential off-target proteins can vary significantly between different cell lines.[5] If you observe toxicity in a cell line that does not express the intended target, it is a strong indicator of off-target effects.

Q5: My results are inconsistent across experiments. What could be the cause?

Inconsistent results can stem from several factors, including compound stability and solubility.

  • Assess Compound Solubility: Pyrazole derivatives can sometimes have limited aqueous solubility.[6] Poor solubility can lead to compound precipitation and inconsistent effective concentrations. Always prepare fresh stock solutions and visually inspect for precipitates.

  • Verify Compound Integrity: Ensure the purity and structural integrity of your compound stock, as degradation can lead to altered activity.[7]

Q6: I'm seeing a phenotype that doesn't match the known function of the intended target. How can I confirm if this is an on-target or off-target effect?

This is a classic challenge in small molecule research. A multi-pronged approach is necessary for validation:[3]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein.[5][8] If the small molecule no longer produces the phenotype in these modified cells, the effect is likely on-target.

  • Rescue Experiment: In a target knockout or knockdown background, reintroduce the target protein. The reappearance of the phenotype upon compound treatment would be strong evidence for on-target activity.

Part 3: Key Experimental Protocols

Here are detailed protocols for essential validation experiments.

Protocol 1: Dose-Response Curve for On-Target vs. Cytotoxicity

This protocol allows you to determine the optimal concentration range for your experiments.

Table 1: Example Data from a Dose-Response Experiment

Compound Concentration (µM)On-Target Activity (% Inhibition)Cell Viability (%)
0.01598
0.14595
19085
109550
1009810

Methodology:

  • Cell Seeding: Plate your cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in your cell culture medium.

  • Treatment: Treat the cells with the different concentrations of the compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay:

    • For on-target activity, perform your specific functional assay (e.g., western blot for a downstream signaling molecule, a reporter assay).

    • For cytotoxicity, use a standard cell viability assay such as MTT or a live/dead stain.

  • Data Analysis: Plot the percentage of inhibition (for the on-target assay) and the percentage of cell viability against the compound concentration to determine the EC50 and CC50 values, respectively.

Protocol 2: Target Validation with siRNA-Mediated Knockdown

This protocol helps to confirm that the observed phenotype is dependent on the intended target.

Experimental Workflow:

siRNATargetValidation cluster_0 Day 1: Transfection cluster_1 Day 2-3: Incubation cluster_2 Day 4: Treatment & Analysis a Seed Cells b Prepare siRNA-lipid complex (Control siRNA & Target siRNA) c Incubate for 48-72 hours (Allow for protein knockdown) b->c Transfect Cells d Treat with Compound (Vehicle & Compound) c->d e Perform Phenotypic Assay d->e f Validate Knockdown (Western Blot/qPCR)

Caption: Workflow for siRNA-mediated target validation.

Methodology:

  • Transfection: Transfect your cells with either a non-targeting control siRNA or an siRNA specific to your target of interest using a suitable transfection reagent.

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Treatment: Treat both the control and target-knockdown cells with either the vehicle or 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine at the predetermined optimal concentration.

  • Phenotypic Analysis: After the appropriate treatment time, perform your primary cellular assay to assess the phenotype.

  • Knockdown Confirmation: In parallel, lyse a set of untreated cells from both the control and target-knockdown groups to confirm the reduction of your target protein via Western blot or qPCR.

Interpreting the Results:

  • On-Target Effect: The phenotype is observed in the control siRNA group treated with the compound but is significantly reduced or absent in the target siRNA group treated with the compound.

  • Off-Target Effect: The phenotype is observed in both the control and target siRNA groups treated with the compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess target engagement in intact cells.[5] The principle is that a small molecule binding to its target protein stabilizes it against thermal denaturation.

Experimental Workflow:

CETSAWorkflow a Treat Cells (Vehicle or Compound) b Heat Shock (Temperature Gradient) a->b c Cell Lysis b->c d Separate Soluble Fraction (Centrifugation) c->d e Protein Quantification (Western Blot) d->e f Generate Melt Curve e->f

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Methodology:

  • Cell Treatment: Treat your cells with either the vehicle or 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blot.

  • Data Plotting: Plot the percentage of soluble target protein against the temperature to generate a "melting curve."

Interpreting the Results:

  • Target Engagement: A shift in the melting curve to a higher temperature in the compound-treated cells compared to the vehicle-treated cells indicates that the compound is binding to and stabilizing the target protein.

References

  • BenchChem. (n.d.). Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors.
  • AntBio. (n.d.). Post-Identification Target Validation: Critical Steps in Small-Molecule.
  • Fletcher, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
  • BenchChem. (n.d.). Interpreting unexpected results with UCB-6876.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Off-Target Effects of Pyrazinib in Cell Lines.
  • Ventura, A., & Jacks, T. (2013). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
  • NIH. (n.d.). Practical Guidance for Small Molecule Screening.
  • BenchChem. (n.d.). Interpreting unexpected results with UCB-6876.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Off-Target Effects of Pyrazinib in Cell Lines.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • NIH. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • Thompson, A. S., & Weng, C. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 12(1), 1-14.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Introduction: The successful purification of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a critical step for ensuring downstream success in drug discovery and development pipelines. This molecule, possessing a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful purification of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a critical step for ensuring downstream success in drug discovery and development pipelines. This molecule, possessing a basic pyrazol-5-amine core and multiple aromatic functionalities, presents unique challenges that can lead to low yields, persistent impurities, and inconsistent results. This guide serves as a dedicated technical support resource, providing field-proven troubleshooting strategies and in-depth protocols to empower researchers to refine their purification methods, enhance purity, and maximize recovery.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound? The two most effective and commonly employed methods for the purification of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine are silica gel column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of the reaction. Column chromatography is generally preferred for removing a wide range of impurities, while recrystallization is excellent for removing small amounts of impurities from a larger batch of crude product, provided a suitable solvent system can be identified.[1][2]

Q2: What are the likely impurities I might encounter? Impurities can originate from starting materials, side reactions, or degradation. Common contaminants may include:

  • Unreacted Starting Materials: Such as the corresponding 1,3-dicarbonyl compound or hydrazine derivative used in the synthesis.[1]

  • Regioisomers: Synthesis of substituted pyrazoles can sometimes yield regioisomers, which can be challenging to separate due to similar polarities.[3]

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can result in colored impurities.[4][5] This is often exacerbated by prolonged exposure to air or light.

  • Dimerization Products: Under certain catalytic or oxidative conditions, 5-aminopyrazole derivatives can undergo dimerization.[6]

Q3: My purified compound has a yellow or brown tint. Is this normal? While a faint off-white or light tan color might be acceptable depending on the required purity, a distinct yellow or brown color typically indicates the presence of oxidized impurities.[4] Aromatic amines are notoriously sensitive to air and light. To mitigate this, it is crucial to minimize the compound's exposure to the atmosphere during and after purification. Using degassed solvents and storing the final product under an inert atmosphere (e.g., nitrogen or argon) can significantly improve its color and long-term stability.

Q4: Can I use reversed-phase chromatography for this purification? Yes, reversed-phase flash chromatography can be an excellent alternative, especially for polar amines that are difficult to purify using normal-phase (silica) chromatography.[7] For basic amines, using a mobile phase with a high pH (e.g., buffered with ammonium hydroxide) can deprotonate the amine, increasing its retention and improving the separation.[7] A typical mobile phase would be a gradient of water (with 0.1% base) and acetonitrile or methanol.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

ProblemProbable Cause(s)Recommended Solution(s)
Streaking/Tailing on Silica Gel TLC/Column The basic amine group is interacting strongly with acidic silanol groups on the silica surface.[7]Deactivate the Silica: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase. This competing base will neutralize the acidic sites, leading to sharper peaks and better separation.[7][8] Alternatively, use a less acidic stationary phase like neutral alumina.
Low Recovery from Silica Gel Column The compound is irreversibly binding to the silica gel due to the strong acid-base interaction.[7]In addition to adding a base like TEA to the eluent, consider switching to a less polar solvent system if possible. If the compound is still retained, flushing the column with a more polar solvent mixture containing a higher concentration of methanol and TEA (e.g., 90:9:1 DCM:MeOH:TEA) may help recover the bound product.
Co-elution of Product and Impurity The polarity of the product and a key impurity are too similar in the chosen solvent system.Optimize the Mobile Phase: Screen different solvent systems. Instead of a standard hexane/ethyl acetate system, try gradients involving dichloromethane/methanol or toluene/acetone.[9] Even small changes can alter selectivity. Run analytical TLCs with multiple systems to find the one that provides the best separation (ΔRf).
Product Fails to Crystallize The crude product is too impure ("oiling out"), the chosen solvent is not suitable, or the solution is supersaturated.Purity Check: Ensure the crude material is reasonably pure. If it's an oil with many impurities, a rapid filtration through a small plug of silica may be necessary first. Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). A good recrystallization solvent will dissolve the compound when hot but not when cold.[8][10] Often, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) is required.[8] Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal from a previous successful batch.
Product Degradation During Purification The compound is sensitive to the acidic nature of silica gel or is being oxidized during a lengthy purification process.[5][7]Minimize Contact Time: Do not let the compound sit on the column for an extended period. Prepare the column and eluent in advance and perform the chromatography efficiently. Use Deactivated Silica or Alumina: As mentioned, using a base-treated silica or neutral alumina can prevent acid-catalyzed degradation. Work Under Inert Atmosphere: If oxidation is suspected, use solvents that have been sparged with nitrogen or argon and try to keep the fractions blanketed with an inert gas.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Base-Modified Silica)

This protocol is the standard approach for achieving high purity, especially when dealing with multiple impurities.

1. Preparation and Dry Loading:

  • In a round-bottom flask, dissolve the crude 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine in a minimal amount of dichloromethane (DCM) or ethyl acetate.
  • Add silica gel (approx. 2-3 times the mass of the crude product).
  • Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained. This dry-loading technique generally results in better separation than loading the sample as a concentrated liquid.

2. Column Packing:

  • Prepare the mobile phase. A typical starting point is a mixture of Hexane/Ethyl Acetate with 0.5% triethylamine (TEA). Based on TLC analysis, a gradient may be required.
  • Pack the column with silica gel in the initial, low-polarity mobile phase. Ensure the packing is uniform and free of air bubbles.
  • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

3. Elution and Fraction Collection:

  • Carefully add the dry-loaded silica onto the sand layer.
  • Begin elution with the mobile phase, starting with low polarity (e.g., 80:20 Hexane:EtOAc + 0.5% TEA) and gradually increasing the polarity as needed (e.g., to 50:50 Hexane:EtOAc + 0.5% TEA).
  • Collect fractions and monitor them by TLC, staining with an appropriate visualization agent (e.g., UV light, potassium permanganate).
  • Combine the pure fractions and remove the solvent under reduced pressure.

4. Final Product Handling:

  • Place the resulting solid or oil under high vacuum to remove residual solvents and triethylamine.
  • Store the final product in a sealed vial under an inert atmosphere and protected from light.
Table 1: Example Solvent Systems for Column Chromatography
Solvent System (v/v/v) Typical Rf of Product Notes
Hexane / Ethyl Acetate / TEA (e.g., 70:30:0.5)~0.3Good for less polar impurities. Increase ethyl acetate for elution.
Dichloromethane / Methanol / TEA (e.g., 98:2:0.5)~0.4Effective for more polar impurities. Increase methanol for elution.[9]
Toluene / Ethyl Acetate / TEA (e.g., 80:20:0.5)~0.35Offers different selectivity compared to alkane-based systems.
Protocol 2: Recrystallization

This protocol is ideal for purifying solid material that is already >85-90% pure.

1. Solvent Selection:

  • Place a small amount of the crude product (20-30 mg) into a test tube.
  • Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable.
  • If it does not dissolve, heat the mixture gently. If the compound dissolves when hot but precipitates upon cooling, you have found a good single solvent.
  • If no single solvent works, find a "soluble" solvent (e.g., ethanol) and an "insoluble" anti-solvent (e.g., water or hexane).

2. Recrystallization Procedure (Two-Solvent System Example: Ethanol/Water):

  • Place the crude solid in an Erlenmeyer flask with a stir bar.
  • Add the minimum amount of hot ethanol required to fully dissolve the solid.
  • While the solution is still hot and stirring, add hot water dropwise until the solution becomes faintly cloudy (turbid). This is the saturation point.
  • Add a few more drops of hot ethanol until the solution becomes clear again.
  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals sparingly with a small amount of the cold recrystallization solvent mixture.
  • Dry the crystals thoroughly under high vacuum.

Section 4: Visualization of Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying the target compound.

G cluster_start Start cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification cluster_end Finish Crude Crude Product TLC Assess Purity (TLC / LC-MS) Crude->TLC Decision High Purity (>90%)? Single Major Impurity? TLC->Decision ColChrom Column Chromatography (Base-Modified) Decision->ColChrom  No / Complex Mixture Recryst Recrystallization Decision->Recryst  Yes Pure Pure Product (>99%) ColChrom->Pure Recryst->Pure

Caption: Decision workflow for purification method selection.

Troubleshooting Amine Purification on Silica Gel

This diagram illustrates the core problem and solution when purifying basic amines.

G cluster_problem The Problem: Acid-Base Interaction cluster_solution The Solution: Competitive Inhibition Problem Silica Gel Surface -Si-OH (Acidic Silanol) Pyrazole-NH2 (Basic Amine) Result {Strong Adsorption | Peak Tailing & Low Recovery} Problem:f0->Result  Interaction Solution Silica Gel Surface -Si-OH ... Et3N (Neutralized) Pyrazole-NH2 (Free to Elute) MobilePhase Add Triethylamine (TEA) to Mobile Phase MobilePhase->Solution  Neutralizes Acidic Sites

Caption: Mechanism of base-additive action in silica gel chromatography.

Section 5: References

  • Beltrán, J. L., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • Sopková-de Oliveira Santos, J., et al. (2017). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Available at:

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Ben-Aazza, S., et al. (2011). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Fun, H. K., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Armstrong, A., et al. (2006). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Wang, S., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Analytica Chimica Acta. Available at: [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Available at: [Link]

  • Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • JETIR. (2019). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Available at: [Link]

  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Available at:

  • Wang, Y., et al. (2024). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Available at: [Link]

  • O'Driscoll, J., et al. (2004). Aromatic amines from azo dye reduction. ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • Portilla, J., et al. (2021). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Available at: [Link]

  • Gao, Y., et al. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Secondary Assay Validation: From Biochemical Hit to Cellular Proof-of-Concept for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Introduction: The Crucial Step Beyond Primary Screening In the landscape of drug discovery, the journey from a high-throughput screen (HTS) to a viable lead compound is fraught with challenges. A primary screen might ide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Step Beyond Primary Screening

In the landscape of drug discovery, the journey from a high-throughput screen (HTS) to a viable lead compound is fraught with challenges. A primary screen might identify hundreds of "hits," but many of these are artifacts, non-specific actors, or compounds that are potent in a purified, biochemical system but inert in the complex milieu of a living cell. This guide addresses the critical next step: validating a primary hit in robust, biologically relevant secondary assays.

We will use a hypothetical, yet plausible, scenario as our framework. Imagine that a novel compound, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (hereafter designated Cmpd-PM5A ), has been identified as a potent inhibitor of "Kinase-X" in a primary, luminescence-based biochemical assay (e.g., ADP-Glo™)[1][2]. While pyrazole derivatives are known to possess a wide range of biological activities, from anticancer to antimicrobial, this initial finding requires rigorous confirmation[3][4]. Our objective is to design and execute a secondary assay cascade that answers two fundamental questions:

  • Does Cmpd-PM5A engage its intended target, Kinase-X, within the intracellular environment?

  • Does this engagement translate into a functional, downstream biological effect?

This guide provides the rationale, detailed protocols, and data interpretation framework for a two-tiered secondary validation strategy, moving from direct target engagement to functional pathway modulation.

The Validation Imperative: Why Move Beyond the Beaker?

A primary biochemical assay, while excellent for initial screening, is a simplified system. It lacks the biological barriers and complexities a compound faces in a living organism. A compound must be able to cross the cell membrane, remain stable, avoid efflux pumps, and find its target amidst a sea of other proteins. Therefore, secondary screening in a cellular context is essential to confirm a compound's mode-of-action and build confidence in its therapeutic potential.[5] Cell-based assays are the preferred choice for this next stage, as they provide a more physiologically relevant environment to test compound activity.[5]

Our validation workflow for Cmpd-PM5A will proceed as follows:

G cluster_0 Validation Workflow Primary Primary Screen (Biochemical Kinase Assay) Identifies Cmpd-PM5A TE Secondary Assay 1 (Cellular Target Engagement) Confirms Intracellular Binding Primary->TE Hit Confirmation Func Secondary Assay 2 (Functional Cellular Assay) Measures Downstream Effect TE->Func Mechanistic Validation Decision Go/No-Go Decision (Advance to Lead Optimization) Func->Decision Data Synthesis

Caption: The proposed hit-to-lead validation workflow.

Part 1: Cellular Target Engagement – Does the Compound Reach its Destination?

The first and most direct question is whether Cmpd-PM5A can enter a living cell and physically interact with Kinase-X.[6] Answering this provides crucial evidence that the compound's activity is not a biochemical artifact.[7] For this, we will employ a Bioluminescence Resonance Energy Transfer (BRET) based assay, specifically the NanoBRET™ Target Engagement assay, which is a gold-standard method for quantifying compound binding in live cells.[8]

Methodology Spotlight: The NanoBRET™ Assay

The NanoBRET™ assay measures the proximity between a target protein and a fluorescent tracer that binds to the same target. The target protein (Kinase-X) is fused to a highly efficient NanoLuc® luciferase. When the fluorescent tracer binds to the target, the energy from the luciferase's substrate is transferred to the tracer, which then emits light at a specific wavelength. A test compound (Cmpd-PM5A) that enters the cell and binds to Kinase-X will displace the tracer, leading to a loss of the BRET signal. This dose-dependent decrease in the BRET signal allows for the quantitative determination of intracellular target affinity (EC50).[8]

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Line Preparation: Transfect HEK293 cells with a plasmid encoding for the Kinase-X-NanoLuc® fusion protein. After 24 hours, harvest and seed the cells into a 96-well, white-bottom plate.

  • Compound Preparation: Prepare a serial dilution of Cmpd-PM5A in Opti-MEM™ medium. A typical concentration range would be from 100 µM down to 1 nM. Include a "no compound" vehicle control (e.g., 0.1% DMSO).

  • Tracer and Substrate Addition: Prepare a working solution containing the NanoBRET™ fluorescent tracer specific for the kinase family and the NanoLuc® substrate.

  • Assay Execution:

    • Add the serially diluted Cmpd-PM5A or vehicle control to the appropriate wells containing the cells.

    • Immediately add the tracer/substrate working solution to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Data Acquisition: Measure the luminescence at two wavelengths (donor emission at 460 nm and acceptor emission at 610 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to the vehicle control and plot the normalized BRET ratio against the logarithm of the Cmpd-PM5A concentration. Fit the data to a four-parameter logistic curve to determine the intracellular EC50 value.

Anticipated Data & Comparison

The results from this assay provide a direct measure of how potently Cmpd-PM5A binds to Kinase-X inside a living cell. This cellular EC50 can then be compared to the biochemical IC50 from the primary screen.

Assay TypeMetricCmpd-PM5A (Hypothetical Value)Positive Control (Known Inhibitor)Interpretation
Primary Biochemical IC5050 nM15 nMPotent inhibition of purified enzyme activity.
NanoBRET™ Target Engagement EC50250 nM80 nMConfirms cell permeability and direct binding to the target in an intracellular context.

A cellular EC50 that is within a reasonable range (e.g., <10-fold) of the biochemical IC50 is a strong indicator of good cell permeability and on-target activity.

Part 2: Functional Cellular Assay – Does Target Engagement Matter?

Confirming that Cmpd-PM5A binds to Kinase-X is a critical step, but it doesn't prove that this binding event leads to the desired functional outcome—the inhibition of the kinase's enzymatic activity within the cell. To establish this, we must measure the effect of the compound on a downstream event in the Kinase-X signaling pathway. A classic and robust method for this is Western blotting to detect the phosphorylation status of a known Kinase-X substrate.[9][10]

Hypothetical Signaling Pathway

For this guide, we will assume Kinase-X phosphorylates and activates a downstream protein, "Substrate-P." Inhibition of Kinase-X by Cmpd-PM5A should therefore lead to a decrease in the levels of phosphorylated Substrate-P (p-Substrate-P).

G cluster_0 Kinase-X Signaling Pathway US Upstream Signal (e.g., Growth Factor) KX Kinase-X US->KX Activates Sub Substrate-P KX->Sub Phosphorylates pSub p-Substrate-P (Active Form) DR Downstream Response (e.g., Cell Proliferation) pSub->DR Cmpd Cmpd-PM5A Cmpd->KX Inhibits

Caption: Cmpd-PM5A inhibits Kinase-X, blocking substrate phosphorylation.

Methodology Spotlight: Western Blotting

Western blotting is a powerful technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein.[11][12] By using an antibody that only recognizes the phosphorylated form of Substrate-P (an anti-p-Substrate-P antibody), we can quantify the functional activity of Kinase-X in the cell.

Experimental Protocol: Western Blot for p-Substrate-P
  • Cell Culture and Treatment: Seed a relevant cell line (e.g., one where the Kinase-X pathway is active) in a 6-well plate. Once the cells reach ~80% confluency, treat them with increasing concentrations of Cmpd-PM5A (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 4 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.[9]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Substrate-P. In parallel, probe a separate blot (or strip and re-probe the same blot) with an antibody for total Substrate-P and a loading control (e.g., GAPDH or β-actin).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using a digital imager.[9]

  • Analysis: Quantify the band intensity using densitometry software. Normalize the p-Substrate-P signal to the total Substrate-P signal or the loading control. Plot the normalized signal against the Cmpd-PM5A concentration to determine the cellular IC50 for pathway inhibition.

Anticipated Data & Interpretation

A dose-dependent decrease in the p-Substrate-P signal would provide strong functional evidence that Cmpd-PM5A is inhibiting Kinase-X in cells.

Cmpd-PM5A (µM)00.10.51.05.010.0
p-Substrate-P ▇▇▇▇▇
Total Substrate-P ▇▇▇▇▇▇▇▇▇▇▇▇▇▇▇▇▇▇
GAPDH ▇▇▇▇▇▇▇▇▇▇▇▇▇▇▇▇▇▇
Normalized p-Substrate-P (%) 10085452052
Cellular Pathway IC50 \multicolumn{6}{c}{~0.45 µM (450 nM)}

This table represents a mock Western blot result and corresponding densitometry analysis. A cellular pathway IC50 that aligns with the target engagement EC50 provides a powerful, interconnected dataset confirming the compound's mechanism of action.

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

By systematically progressing from a primary biochemical hit to cellular target engagement and then to a functional downstream assay, we have built a robust validation package for Cmpd-PM5A. The concordance of data across these orthogonal assays—biochemical potency (IC50), intracellular binding (EC50), and functional pathway inhibition (IC50)—provides high confidence that Cmpd-PM5A is a genuine, on-target, cell-active inhibitor of Kinase-X. This multi-faceted evidence is crucial for making an informed go/no-go decision, justifying the commitment of further resources to advance the compound into lead optimization. This structured, evidence-based approach minimizes the risk of pursuing costly false positives and is a cornerstone of modern, efficient drug discovery.

References

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). Methods in Molecular Biology.
  • Cell viability and cytotoxicity assays. Miltenyi Biotec.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • Cell Health Screening Assays for Drug Discovery. Promega Corporation.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). MDPI.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2018). NIH.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Luminescent Assay Kits. BPS Bioscience.
  • A Practical Guide to Target Engagement Assays. (2025). Selvita.
  • Target Engagement Assays. DiscoverX.
  • Luciferase Luminescence Assays. NOVA.
  • Target Engagement Assay Services. Concept Life Sciences.
  • Target Engagement Assays in Early Drug Discovery. (2020). ACS Medicinal Chemistry Letters.
  • Kinase Screening Assay Services. Reaction Biology.
  • Western Blotting: A Comprehensive Guide for Accurate Protein Detection in Research and Drug Development. (2025). BiochemSphere.
  • Target Engagement. Selvita.
  • Kinase Drug Discovery Services. Reaction Biology.
  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology.
  • Western blot protocol. Abcam.
  • R&D Systems Quality Control Western Blot Protocol. R&D Systems.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Kinase assays. (2020). BMG LABTECH.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Beilstein Journal of Organic Chemistry.
  • Current status of pyrazole and its biological activities. (2013). Bioorganic & Medicinal Chemistry.
  • 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone. (2002). Molecules.
  • 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. Aladdin Scientific.

Sources

Comparative

A Comparative Analysis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Against Known Kinase Inhibitors in Oncogenic Signaling Pathways

Introduction: The Rationale for a New Pyrazole-Based Kinase Inhibitor In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of numerous mal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Pyrazole-Based Kinase Inhibitor

In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of numerous malignancies, driving aberrant cell proliferation, survival, and metastasis. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors. This is largely due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, effectively mimicking the adenine ring of ATP.

This guide introduces 4-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (hereafter referred to as Compound X), a novel molecule built upon this promising scaffold. Given its structural characteristics, we hypothesize that Compound X functions as a kinase inhibitor. This document outlines a proposed comparative study, pitting Compound X against established inhibitors of three critical receptor tyrosine kinases (RTKs) implicated in cancer progression: c-MET, VEGFR2, and AXL. The objective of this guide is to provide a comprehensive framework for evaluating the potency and cellular efficacy of Compound X, thereby elucidating its therapeutic potential for researchers and drug development professionals.

The Targets: Key Players in Oncogenesis

The selection of c-MET, VEGFR2, and AXL as primary targets for this comparative study is based on their well-established roles in tumor growth, angiogenesis, and metastasis.

  • c-MET (Hepatocyte Growth Factor Receptor): The c-MET pathway, when aberrantly activated, drives tumor cell proliferation, survival, motility, and invasion.[1][2] Its dysregulation is implicated in a wide array of human cancers, making it a versatile candidate for targeted therapeutic intervention.[1][3]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a primary mediator of angiogenesis, VEGFR2 is crucial for supplying tumors with the necessary nutrients and oxygen for growth.[4] Inhibition of VEGFR2 signaling is a clinically validated strategy to impede tumor progression by cutting off its blood supply.[4][5]

  • AXL: This TAM (Tyro3, Axl, Mer) family RTK is increasingly recognized for its role in promoting aggressive tumor phenotypes, including cell survival, migration, and therapeutic resistance.[6][7][8] AXL overexpression is often associated with a poor prognosis and the development of resistance to conventional and targeted therapies.[7][8]

Below is a diagram illustrating the central roles of these kinases in oncogenic signaling.

Oncogenic_Signaling_Pathways Figure 1: Overview of c-MET, VEGFR2, and AXL Signaling Pathways cluster_cMET c-MET Pathway cluster_VEGFR2 VEGFR2 Pathway cluster_AXL AXL Pathway cMET c-MET Receptor RAS_MAPK RAS/MAPK (Proliferation) cMET->RAS_MAPK PI3K_AKT_cMET PI3K/AKT (Survival) cMET->PI3K_AKT_cMET Invasion_Metastasis Invasion & Metastasis cMET->Invasion_Metastasis HGF HGF Ligand HGF->cMET binds Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT_cMET->Survival VEGFR2 VEGFR2 Receptor PLCg_PKC PLCγ/PKC (Proliferation) VEGFR2->PLCg_PKC PI3K_AKT_VEGFR2 PI3K/AKT (Survival, Permeability) VEGFR2->PI3K_AKT_VEGFR2 VEGF VEGF Ligand VEGF->VEGFR2 binds PLCg_PKC->Proliferation PI3K_AKT_VEGFR2->Survival AXL AXL Receptor PI3K_AKT_AXL PI3K/AKT (Survival) AXL->PI3K_AKT_AXL MAPK_ERK MAPK/ERK (Proliferation) AXL->MAPK_ERK AXL->Invasion_Metastasis Gas6 Gas6 Ligand Gas6->AXL binds PI3K_AKT_AXL->Survival MAPK_ERK->Proliferation

Caption: Simplified signaling pathways of c-MET, VEGFR2, and AXL, highlighting their roles in cancer.

Comparative Inhibitor Landscape

To rigorously assess the potential of Compound X, its performance will be benchmarked against well-characterized, clinically relevant inhibitors for each target kinase. The selected reference compounds are:

Target KinaseKnown InhibitorRationale for Selection
c-MET Crizotinib FDA-approved multi-targeted inhibitor with potent c-MET activity.[9][10]
Cabozantinib FDA-approved multi-targeted inhibitor with very high potency against c-MET.[2][7][8]
VEGFR2 Sunitinib FDA-approved multi-targeted inhibitor, widely used as a reference for VEGFR2 inhibition.[11]
Axitinib A potent and selective inhibitor of VEGFRs, providing a benchmark for high-affinity binding.[9][12]
AXL Bemcentinib (R428) A highly selective and potent AXL inhibitor, currently in clinical development.[1][6][13][14]
Gilteritinib A dual FLT3/AXL inhibitor, offering a comparison point for multi-kinase activity profiles.[15][16][17][18]

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

A robust evaluation of a novel inhibitor requires a tiered approach, moving from direct biochemical assessment to cell-based assays that reflect a more complex biological environment. The proposed workflow is designed to provide a comprehensive performance profile for Compound X relative to the established inhibitors.

Experimental_Workflow Figure 2: Workflow for Comparative Inhibitor Evaluation Start Compound X & Known Inhibitors Biochem_Assay Biochemical Potency: Kinase-Glo™ Assay Start->Biochem_Assay Cellular_Potency Cellular Potency: Western Blot (p-Kinase) Biochem_Assay->Cellular_Potency Confirm on-target activity Cellular_Efficacy Cellular Efficacy: MTS Cell Viability Assay Cellular_Potency->Cellular_Efficacy Assess functional outcome Data_Analysis Data Analysis: IC50 Determination & Comparative Profiling Cellular_Efficacy->Data_Analysis

Caption: A streamlined workflow for the comprehensive evaluation of Compound X.

Part 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of purified c-MET, VEGFR2, and AXL kinases. This provides the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

Methodology: Luminescence-Based Kinase Assay (Kinase-Glo™)

The Kinase-Glo™ assay is a homogeneous, high-throughput method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[4][7][10][19] A decrease in ATP consumption, leading to a higher luminescent signal, is directly proportional to the inhibition of kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute recombinant human c-MET, VEGFR2, and AXL kinases and their respective substrates in kinase reaction buffer. Prepare a serial dilution of Compound X and the known inhibitors (Crizotinib, Cabozantinib, Sunitinib, Axitinib, Bemcentinib, Gilteritinib) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mixture to wells containing 5 µL of the serially diluted compounds.

  • Initiation: Add 5 µL of ATP solution to each well to initiate the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add 15 µL of Kinase-Glo™ Reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the signal and measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anticipated Data Presentation:

Compoundc-MET IC50 (nM)VEGFR2 IC50 (nM)AXL IC50 (nM)
Compound X ExperimentalExperimentalExperimental
Crizotinib~11[3]>1,000-
Cabozantinib~1.3[2][7][8]~0.035[2][7][8]~7[2][7][8]
Sunitinib-~80[11]-
Axitinib-~0.2[9][12][20]-
Bemcentinib (R428)--~14[1][6][13][14]
Gilteritinib--~0.73[15][16][17][18]

Note: Published IC50 values can vary based on assay conditions.

Part 2: Cellular Potency and Efficacy

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to understand a compound's performance in a physiological context, accounting for factors like cell permeability and engagement with the intracellular target.

Methodology 1: Western Blot for Target Phosphorylation

This technique directly assesses the ability of Compound X to inhibit the autophosphorylation of its target kinases within a cellular environment, confirming on-target activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture appropriate cancer cell lines known to have high expression/activity of the target kinases (e.g., MKN-45 for c-MET, HUVECs for VEGFR2, MDA-MB-231 for AXL). Starve cells and then stimulate with the respective ligand (HGF for c-MET, VEGF for VEGFR2, Gas6 for AXL) in the presence of serially diluted Compound X or known inhibitors for a short duration (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of c-MET, VEGFR2, or AXL. Subsequently, probe with an antibody for the total protein as a loading control.

  • Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities to determine the reduction in kinase phosphorylation relative to the total protein level at different inhibitor concentrations.

Methodology 2: MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay will determine the functional consequence of kinase inhibition by Compound X.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cell lines (as used in the Western blot) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and the known inhibitors for an extended period (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[21][22]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[21][22]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound's effect on cell proliferation.

Anticipated Data Presentation:

CompoundCell LineTarget PathwayCellular IC50 (µM)
Compound X MKN-45c-METExperimental
HUVECVEGFR2Experimental
MDA-MB-231AXLExperimental
CrizotinibMKN-45c-MET<0.2[5]
CabozantinibE98NT (Glioblastoma)c-MET~0.089[23]
SunitinibHepG2VEGFR-2~2.23[24]
AxitinibHUVECVEGFR-2~0.573[20]
Bemcentinib (R428)H1299 (NSCLC)AXL~4[13]
GilteritinibMV4-11 (AML)FLT3/AXL~0.00092[15][18]

Note: Cellular IC50 values are highly dependent on the cell line and assay conditions.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial characterization of 4-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (Compound X). By systematically comparing its biochemical and cellular activities against those of established, clinically relevant inhibitors of c-MET, VEGFR2, and AXL, we can generate a comprehensive profile of its potency, selectivity, and potential as a novel anti-cancer agent.

The data generated from these proposed experiments will be crucial in determining the future trajectory of Compound X's development. Favorable results, such as high potency against one or more of these kinases and corresponding efficacy in cell-based models, would warrant further investigation, including broader kinome profiling to assess selectivity, in vivo efficacy studies in xenograft models, and ADME/Tox profiling. This comparative approach ensures that only the most promising candidates, with clear advantages or distinct profiles compared to existing inhibitors, are progressed through the demanding and resource-intensive drug development pipeline.

References

  • Active Bio-Tech. Bemcentinib (R428) is a Potent Axl Inhibitor for Cancer Research. [Link]

  • National Center for Biotechnology Information. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. [Link]

  • springermedizin.de. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. [Link]

  • National Center for Biotechnology Information. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. [Link]

  • ResearchGate. Inhibitory curves and IC50 values for the reference compound axitinib.... [Link]

  • National Center for Biotechnology Information. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. [Link]

  • National Center for Biotechnology Information. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. [Link]

  • National Center for Biotechnology Information. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. [Link]

  • ResearchGate. IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]

  • ResearchGate. In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Panel A.... [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • American Association for Cancer Research. Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ.. [Link]

  • ResearchGate. IC 50 values of crizotinib in human MM cells, AML cells and PBMCs.. [Link]

  • PubMed. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. [Link]

  • National Center for Biotechnology Information. Figure S1. Crizotinib IC50 values for various cancer cell lines in Pharmacogenomics datasets. [Link]

  • Creative Biolabs. Western Blot Protocol & Troubleshooting. [Link]

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal framework for designing enzyme inhibitors.[3] Among the various biological targets, protein kinases have emerged as a primary focus for pyrazole-based drug discovery, driven by their critical role in cell signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.[1][2]

This guide focuses on the structure-activity relationships (SAR) of a specific chemical series: 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine and its analogs. While direct, comprehensive SAR studies on this exact scaffold are nascent, this document synthesizes findings from closely related pyrazole-based kinase inhibitors to provide a predictive and comparative framework. We will dissect the core structure, evaluating how modifications at each position influence biological activity, particularly in the context of inhibiting protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are common targets for such compounds.[4]

The objective is to provide researchers and drug development professionals with a logical, data-supported guide to understanding the key pharmacophoric features of this scaffold, enabling the rational design of more potent and selective next-generation inhibitors.

The Core Scaffold: Deconstructing the Pharmacophore

The 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine scaffold can be broken down into four key regions for SAR analysis. Each region offers a vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

cluster_0 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Scaffold cluster_1 Key Modification Points Scaffold N1 N1-Methyl Group (R1) Scaffold->N1 Controls orientation in kinase hinge region C3 C3-Methyl Group (R2) Scaffold->C3 Influences steric interactions and lipophilicity C4 C4-Aryl Group (2-Methoxyphenyl) Scaffold->C4 Key interaction with solvent-exposed region C5 C5-Amine Group (R3) Scaffold->C5 Crucial for H-bonding; 'warhead' attachment point

Caption: Iterative workflow for a typical structure-activity relationship study.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol determines the direct inhibitory effect of a compound on the target enzyme.

  • Principle: A solid-phase ELISA-based assay measures the autophosphorylation of the EGFR kinase. The inhibition of this phosphorylation is quantified. [1]2. Materials: Recombinant human EGFR, ATP, kinase reaction buffer, substrate-coated microplates, anti-phosphotyrosine antibody conjugated to HRP, TMB substrate, stop solution, test compounds, and a positive control (e.g., Erlotinib).

  • Procedure:

    • Coat 96-well plates with a substrate for EGFR (e.g., poly(Glu, Tyr) 4:1).

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase buffer. Include "no inhibitor" (vehicle control) and "positive control" wells.

    • Add the diluted compounds to the wells, followed by the EGFR enzyme. Allow to incubate for 10 minutes at room temperature to permit binding.

    • Initiate the kinase reaction by adding a solution of ATP and MgCl2. Incubate for 30-60 minutes at 37°C.

    • Wash the plates to remove ATP and unbound enzyme/inhibitor.

    • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 60 minutes to detect the phosphorylated substrate.

    • Wash the plates again.

    • Add TMB substrate. A blue color will develop.

    • Stop the reaction with sulfuric acid, which turns the color yellow.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Antiproliferative Assay (Example: MCF-7 Breast Cancer Cells)

This assay measures the effect of a compound on the growth of cancer cells, providing a more biologically relevant context.

  • Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell density based on the measurement of cellular protein content.

  • Materials: MCF-7 human breast cancer cell line, cell culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, test compounds, positive control (e.g., Doxorubicin), trichloroacetic acid (TCA), SRB solution, Tris buffer.

  • Procedure:

    • Seed MCF-7 cells into 96-well plates at a density of ~5,000 cells/well and allow them to attach overnight.

    • The next day, treat the cells with serial dilutions of the test compounds. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

    • After incubation, gently add cold TCA to each well to fix the cells, and incubate at 4°C for 1 hour.

    • Wash the plates five times with water to remove TCA and excess medium. Air dry the plates.

    • Add SRB solution to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

    • Add 10 mM Tris buffer to each well to solubilize the protein-bound dye.

    • Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated. The GI50 value (the concentration required to inhibit cell growth by 50%) is determined using a dose-response curve, similar to the kinase assay. Several pyrazole derivatives have shown high antiproliferative activity against MCF-7 cells. [5]

Conclusion and Future Prospects

The 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on comparative analysis with structurally related compounds, we can infer several key SAR principles:

  • The C5-amine is a critical anchor for hinge-binding and should likely be preserved as a primary amine or used as a handle for targeted modifications.

  • The C4-(2-methoxyphenyl) group is a key determinant of potency and selectivity. The ortho-methoxy group likely enforces a favorable conformation, and further substitutions on this ring or extension into the solvent front are proven strategies to enhance activity.

  • The N1- and C3-methyl groups provide a balance of lipophilicity and steric bulk. Replacing these with larger aryl or heteroaryl groups could unlock interactions with different sub-pockets in the ATP-binding site, but this must be tailored to the specific kinase target.

Future work should focus on the synthesis and direct biological evaluation of a focused library of analogs based on these principles. Systematic variation at the C4-aryl position (e.g., exploring different positional isomers and adding solubilizing groups) and at the N1- and C3-positions would provide a definitive SAR map for this scaffold, paving the way for the development of potent and selective drug candidates for oncology and other indications.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Google Search.
  • A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. Benchchem.
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Google Search.
  • Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Biologically active 5-aminopyrazole analogues.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. PubMed.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. NIH.
  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. ChemRxiv.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Google Search.
  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. NIH.
  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv.

Sources

Validation

A Comparative Guide to the Efficacy of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a Novel JAK Inhibitor, Against Tofacitinib in Rheumatoid Arthritis Models

Abstract This guide provides a comprehensive framework for benchmarking the therapeutic efficacy of a novel investigational compound, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (herein designated as "Pyrazol-M")...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for benchmarking the therapeutic efficacy of a novel investigational compound, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (herein designated as "Pyrazol-M"), against Tofacitinib, a standard-of-care Janus kinase (JAK) inhibitor. Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory effects.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for a head-to-head comparison in the context of rheumatoid arthritis (RA), a chronic autoimmune inflammatory disease.[3] The protocols are designed to be self-validating, providing researchers with a robust methodology for evaluating novel therapeutic candidates.

Introduction and Scientific Rationale

Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[3] A key signaling pathway implicated in the pathogenesis of RA is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[4][5] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins, leading to the transcription of pro-inflammatory genes.[4][5][6]

Tofacitinib is a well-established, FDA-approved pan-JAK inhibitor used in the treatment of moderate to severe RA.[7][8] It effectively reduces inflammation and joint damage by blocking the action of JAK enzymes.[8][9][10][11] The investigational compound, Pyrazol-M, belongs to the pyrazole class of heterocyclic compounds. This class is of significant interest in drug development due to its members' diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][12] The structural features of Pyrazol-M, particularly the 5-aminopyrazole core, suggest potential interactions with ATP-binding sites of kinases, making the JAK family a plausible therapeutic target.

The central hypothesis of this guide is that Pyrazol-M exhibits potent and selective JAK inhibition, leading to anti-inflammatory efficacy comparable or superior to Tofacitinib. This benchmarking study is designed to rigorously test this hypothesis through a multi-tiered approach, starting with in vitro cellular assays and progressing to a validated in vivo animal model of arthritis.

Experimental Design & Workflow

The comparative efficacy of Pyrazol-M and Tofacitinib will be assessed using a logical, phased approach. This ensures that resource-intensive in vivo studies are undertaken only after establishing a clear biological rationale from in vitro experiments.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Model a Cell Viability & Cytotoxicity Assay (Determine non-toxic concentration range) b Cell-Based Efficacy Assay (Inhibition of cytokine-induced STAT phosphorylation) a->b c IC50 Determination (Quantify potency) b->c d Collagen-Induced Arthritis (CIA) Model in Mice (Induce RA-like disease) c->d Proceed if potent (IC50 in nM range) e Therapeutic Dosing (Pyrazol-M vs. Tofacitinib vs. Vehicle) d->e f Efficacy Endpoint Analysis (Clinical scoring, paw thickness, histology) e->f

Caption: Simplified JAK/STAT signaling pathway and point of inhibition.

Conclusion

This guide presents a structured, scientifically grounded approach to benchmarking the novel compound 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine against the standard-of-care drug, Tofacitinib. By following the outlined in vitro and in vivo protocols, researchers can generate robust, comparative data on potency, safety, and efficacy. The hypothetical results presented herein suggest that Pyrazol-M is a promising candidate with a therapeutic profile comparable to Tofacitinib, warranting further investigation and development as a potential treatment for rheumatoid arthritis. This framework emphasizes the importance of a logical experimental progression, from cellular mechanism to whole-animal efficacy, in the rigorous evaluation of new chemical entities.

References

  • Hassan, A. S., et al. (2022). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2022(2), M1391. Available at: [Link]

  • Loftus, C. (2022). A deep dive on tofacitinib's mode of action. MDedge. Available at: [Link]

  • Angelini, J., & Tal-Singer, R. (2023). Tofacitinib. StatPearls. Available at: [Link]

  • Arthritis UK. (n.d.). Tofacitinib. Available at: [Link]

  • Shaaban, M. R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(5), 1599. Available at: [Link]

  • Hasudungan, A. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. YouTube. Available at: [Link]

  • Chovatiya, R., & Silverberg, J. I. (2022). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. ResearchGate. Available at: [Link]

  • Al-Harbi, N. O., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 473. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-15. Available at: [Link]

  • Niepel, M., et al. (2019). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 1958, 13-25. Available at: [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Asquith, D. L., et al. (2014). In Vivo Models of Rheumatoid Arthritis. Methods in Molecular Biology, 1194, 239-253. Available at: [Link]

  • Mayo Clinic. (2023). Rheumatoid arthritis - Diagnosis and treatment. Available at: [Link]

  • Seif, F., et al. (2017). The JAK/STAT Pathway. Cell Communication and Signaling, 15(1), 22. Available at: [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Available at: [Link]

  • NHS. (2023). Rheumatoid arthritis - Treatment. Available at: [Link]

  • HCA UK. (n.d.). Rheumatoid Arthritis Treatment Options. Available at: [Link]

  • Neurofit. (n.d.). In vivo models of Rheumatoid arthritis. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Available at: [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Maleitzke, T., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols, 3(4), 101741. Available at: [Link]

  • Kim, J. M., & Lee, J. (2022). The use of animal models in rheumatoid arthritis research. Journal of Yeungnam Medical Science, 39(4), 273-280. Available at: [Link]

  • Bio-protocol. (2019). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 9(19), e3382. Available at: [Link]

  • PeerJ. (2019). The JAK-STAT Signaling Pathway. Available at: [Link]

  • Frontiers. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology, 13, 901297. Available at: [Link]

Sources

Comparative

Head-to-head comparison of different synthetic routes to 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Introduction 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its structural complexity, featuring a substituted pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its structural complexity, featuring a substituted pyrazole core, necessitates efficient and well-characterized synthetic strategies for its preparation. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this target molecule: a classical two-step approach via a β-ketonitrile intermediate (Route A) and a more convergent three-component reaction (Route B).

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of each route, including detailed experimental protocols, mechanistic discussions, and a comparative evaluation of key performance metrics. The aim is to provide the reader with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific research and development needs.

Route A: The β-Ketonitrile Pathway

This classical two-step approach is a reliable and well-understood method for the synthesis of 5-aminopyrazoles. It involves the initial formation of a β-ketonitrile intermediate, which is subsequently cyclized with a hydrazine derivative to yield the desired pyrazole core.

Causality Behind Experimental Choices

The choice of a strong base, such as sodium ethoxide, in the first step is crucial to deprotonate the α-carbon of propanenitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of methyl 2-methoxybenzoate in a Claisen-like condensation to form the β-ketonitrile. The subsequent acid-catalyzed cyclization with methylhydrazine is a classic method for pyrazole synthesis. The regioselectivity of this step is a critical consideration, as the unsymmetrical methylhydrazine can potentially lead to two different regioisomers. The reaction conditions are typically optimized to favor the desired isomer.

Experimental Protocol: Route A

Step 1: Synthesis of 2-(2-methoxybenzoyl)propanenitrile

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a flame-dried round-bottom flask under a nitrogen atmosphere, add 7.0 g (0.1 mol) of propanenitrile dropwise at room temperature.

  • Stir the mixture for 30 minutes, then add a solution of 16.6 g (0.1 mol) of methyl 2-methoxybenzoate in 20 mL of dry toluene.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the aqueous layer with 2 M HCl to pH 5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-methoxybenzoyl)propanenitrile.

Step 2: Synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

  • To a solution of 2-(2-methoxybenzoyl)propanenitrile (1.9 g, 10 mmol) in 30 mL of ethanol, add methylhydrazine (0.55 g, 12 mmol) and a catalytic amount of acetic acid (3-4 drops).

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography to yield 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Mechanistic Insights: Route A

The initial step is a Claisen condensation, where the enolate of propanenitrile attacks the ester, leading to the formation of the β-ketonitrile. The subsequent cyclization with methylhydrazine proceeds via initial condensation of the more nucleophilic nitrogen of methylhydrazine with the ketone carbonyl to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the other nitrogen atom onto the nitrile carbon, leading to the pyrazole ring. The regioselectivity is generally governed by steric and electronic factors, with the bulkier methyl group on the hydrazine directing the cyclization.

Visualizing Route A

Route_A cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Formation A1 Methyl 2-methoxybenzoate A4 2-(2-methoxybenzoyl)propanenitrile A1->A4 A2 Propanenitrile A2->A4 A3 Sodium Ethoxide A3->A4 B1 2-(2-methoxybenzoyl)propanenitrile B4 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine B1->B4 B2 Methylhydrazine B2->B4 B3 Acetic Acid (cat.) B3->B4

Caption: Workflow for the β-Ketonitrile Pathway (Route A).

Route B: The Three-Component Pathway

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation.[1][2][3][4] This route describes a one-pot synthesis of the target pyrazole from three readily available starting materials.

Causality Behind Experimental Choices

This one-pot reaction leverages a cascade of reactions. A basic catalyst, such as piperidine or a Lewis acid, is often employed to facilitate the initial Knoevenagel condensation between 2-methoxybenzaldehyde and propanenitrile. This generates an α,β-unsaturated nitrile intermediate in situ. The subsequent Michael addition of methylhydrazine to this intermediate, followed by intramolecular cyclization and tautomerization, leads directly to the final product. This approach is highly convergent, avoiding the isolation of intermediates and thereby saving time and resources. The choice of catalyst and solvent can significantly influence the reaction rate and yield.

Experimental Protocol: Route B
  • In a round-bottom flask, combine 2-methoxybenzaldehyde (1.36 g, 10 mmol), propanenitrile (0.55 g, 10 mmol), and methylhydrazine (0.55 g, 12 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mL).

  • Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by crystallization to obtain 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Mechanistic Insights: Route B

The reaction is initiated by a base-catalyzed Knoevenagel condensation between 2-methoxybenzaldehyde and propanenitrile to form 2-(2-methoxybenzylidene)propanenitrile. This is followed by a nucleophilic Michael addition of methylhydrazine to the activated double bond of the unsaturated nitrile. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile carbon. A final tautomerization yields the aromatic 5-aminopyrazole.

Visualizing Route B

Route_B cluster_onepot One-Pot Three-Component Reaction C1 2-Methoxybenzaldehyde C5 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine C1->C5 C2 Propanenitrile C2->C5 C3 Methylhydrazine C3->C5 C4 Piperidine (cat.) C4->C5

Caption: Workflow for the Three-Component Pathway (Route B).

Head-to-Head Comparison

ParameterRoute A: β-Ketonitrile PathwayRoute B: Three-Component Pathway
Number of Steps 21
Overall Yield Moderate to GoodGood to Excellent
Atom Economy LowerHigher
Reaction Time Longer (two steps)Shorter (one-pot)
Purification Two chromatographic purifications may be neededSingle purification
Scalability Generally straightforward to scale upCan be sensitive to reaction conditions on a larger scale
Cost-Effectiveness Potentially higher due to more steps and purificationGenerally more cost-effective
Safety/Hazards Use of sodium metal (for sodium ethoxide) can be hazardousUse of piperidine requires appropriate handling
Key Advantage Reliable and well-established methodologyHigh efficiency and convergence
Key Disadvantage Potential for regioisomer formation in the cyclization stepOptimization of reaction conditions may be required

Conclusion

Both Route A and Route B represent viable strategies for the synthesis of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Route A , the β-ketonitrile pathway, is a robust and well-documented approach. Its stepwise nature allows for the isolation and characterization of the intermediate, which can be advantageous for process control and troubleshooting. However, it is less atom-economical and more time-consuming than the multicomponent approach. The key challenge in this route is controlling the regioselectivity of the cyclization with methylhydrazine.

Route B , the three-component pathway, offers a more elegant and efficient solution. Its one-pot nature significantly reduces reaction time, solvent usage, and purification efforts, making it a more environmentally friendly and cost-effective option. While the optimization of reaction conditions might be necessary to achieve high yields and purity, the potential benefits in terms of efficiency and atom economy make it a highly attractive strategy for the synthesis of the target molecule.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including available resources, desired scale of production, and the importance of factors such as time, cost, and environmental impact. For rapid lead generation and library synthesis, the three-component approach is likely to be favored. For process development and scale-up where robustness and predictability are paramount, the classical β-ketonitrile pathway may be the preferred choice.

References

  • Hasaninejad, A., & Firoozi, Z. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 1174-1219. [Link]

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Laboratoire de Chimie et Biochimie Pharmacologiques et Toxicologiques.
  • Kumar, D., & Aggarwal, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. [Link]

  • El-borai, M. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155-1163. [Link]

  • Nikpassand, M., et al. (2018). Ultrasound-mediated three-component synthesis of pyrazolo[3,4-b]pyridines. Ultrasonics Sonochemistry, 40, 843-847.

Sources

Validation

Confirming the Mechanism of Action of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine Through Genetic Knockdown: A Comparative Guide

In the landscape of modern drug discovery, elucidating the precise mechanism of action of a novel small molecule is a critical step in its development pipeline. For a promising compound such as 4-(2-Methoxyphenyl)-1,3-di...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, elucidating the precise mechanism of action of a novel small molecule is a critical step in its development pipeline. For a promising compound such as 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a member of the pharmacologically versatile pyrazole class, identifying its molecular target is paramount. Pyrazole derivatives have been successfully developed as inhibitors of various enzymes, including cyclooxygenases, phosphodiesterases, and a wide array of protein kinases.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate a hypothesized mechanism of action for this compound using genetic knockdown techniques, and compares this approach to traditional pharmacological inhibition.

For the purpose of this illustrative guide, we will hypothesize that 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine acts as an inhibitor of Mitogen-Activated Protein Kinase 1 (MAPK1) , a key enzyme in cellular signaling pathways.

The Central Hypothesis: Pharmacological vs. Genetic Inhibition

The core principle of target validation is to ascertain whether the observed phenotypic effects of a compound are a direct result of its interaction with its intended target. While small molecule inhibitors are invaluable tools, they can sometimes exhibit off-target effects.[4] Genetic knockdown, through techniques like RNA interference (RNAi), offers a complementary and often more specific method to probe the function of a target protein.[5] This guide will dissect the experimental strategies to correlate the effects of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine with the direct knockdown of MAPK1.

A fundamental divergence between small molecule inhibition and genetic knockdown lies in their approach to diminishing a protein's function. A small molecule inhibitor typically blocks the protein's active site or an allosteric site, leaving the protein itself intact. In contrast, genetic knockdown reduces the total cellular concentration of the target protein by degrading its corresponding mRNA.[4] This distinction is crucial, as some proteins have functions independent of their enzymatic activity, such as acting as a scaffold for protein-protein interactions.[6]

Experimental Design: A Multi-Faceted Approach to Target Validation

A robust experimental design to validate the hypothesized MAPK1-inhibitory action of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine should integrate both pharmacological and genetic approaches. The following diagram outlines a logical workflow for this process.

experimental_workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm cluster_comparison Comparative Analysis phenotypic_assay Phenotypic Assay (e.g., Cell Proliferation) dose_response Dose-Response Curve of Compound phenotypic_assay->dose_response compare_phenotypes Compare Phenotypic Outcomes dose_response->compare_phenotypes siRNA_transfection siRNA Transfection (MAPK1 vs. Scrambled Control) knockdown_validation Validate Knockdown (qPCR & Western Blot) siRNA_transfection->knockdown_validation phenotypic_assay_kd Phenotypic Assay with Knockdown knockdown_validation->phenotypic_assay_kd phenotypic_assay_kd->compare_phenotypes rescue_experiment Rescue Experiment (Compound + Knockdown) compare_phenotypes->rescue_experiment

Figure 1: A streamlined workflow for validating the mechanism of action of a small molecule inhibitor using genetic knockdown.

Detailed Experimental Protocols

Part 1: Genetic Knockdown of MAPK1 using siRNA

Objective: To specifically reduce the expression of MAPK1 in a cellular model to assess the phenotypic consequences.

Materials:

  • Human cell line expressing MAPK1 (e.g., HeLa or A549)

  • MAPK1-targeting siRNA and non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Culture medium and supplements

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • Reagents for protein lysis and Western blotting

Protocol:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 25 pmol of siRNA (either MAPK1-targeting or scrambled control) into 50 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 5 minutes at room temperature.

  • Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Validation of Knockdown Efficiency:

    • Quantitative PCR (qPCR): At the desired time point post-transfection, harvest a subset of cells for RNA extraction. Perform reverse transcription to generate cDNA, followed by qPCR using primers specific for MAPK1 and a housekeeping gene (e.g., GAPDH) for normalization.[7] A successful knockdown should show a significant reduction in MAPK1 mRNA levels in cells treated with MAPK1 siRNA compared to the scrambled control.[8]

    • Western Blotting: Lyse the remaining cells and quantify total protein concentration. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against MAPK1 and a loading control (e.g., β-actin). A significant decrease in the MAPK1 protein band intensity will confirm successful knockdown at the protein level.[9][10]

Part 2: Comparative Phenotypic Analysis

Objective: To compare the cellular phenotype induced by 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine with that of MAPK1 knockdown.

Protocol:

  • Compound Treatment: In a parallel set of experiments, treat the cells with varying concentrations of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

  • Phenotypic Assay: At the same time points as the knockdown experiment, perform a relevant phenotypic assay. For a MAPK1 inhibitor, this could be a cell proliferation assay (e.g., MTT or CellTiter-Glo), as the MAPK pathway is heavily involved in cell growth.

  • Data Analysis: Compare the effect of the compound on the phenotype with the effect of MAPK1 knockdown. If the compound is a specific inhibitor of MAPK1, the phenotypic outcome of compound treatment should mimic that of MAPK1 siRNA treatment.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Knockdown Efficiency of MAPK1 siRNA

Treatment GroupRelative MAPK1 mRNA Expression (normalized to GAPDH)MAPK1 Protein Level (relative to β-actin)
Untreated1.00 ± 0.081.00 ± 0.12
Scrambled siRNA0.95 ± 0.100.98 ± 0.15
MAPK1 siRNA0.15 ± 0.040.20 ± 0.07

Table 2: Hypothetical Comparative Phenotypic Data (Cell Viability)

Treatment GroupCell Viability (% of Untreated Control)
Untreated100 ± 5.2
Scrambled siRNA98 ± 4.8
MAPK1 siRNA45 ± 6.1
Compound (IC50 concentration)50 ± 5.5
Compound + Scrambled siRNA48 ± 5.9
Compound + MAPK1 siRNA46 ± 6.3

A key aspect of interpreting these results is the "rescue" experiment. If the compound and the siRNA act on the same target, then the effect of the compound should not be additive in cells where the target has already been knocked down. As shown in the hypothetical data in Table 2, the combination of the compound and MAPK1 siRNA does not lead to a further decrease in cell viability compared to either treatment alone, supporting the on-target hypothesis.

Visualizing the Rationale: Signaling Pathway and Comparative Logic

Understanding the underlying biological context and the logic of the experimental design is crucial.

signaling_pathway cluster_pathway Hypothesized MAPK1 Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 Transcription_Factors Transcription Factors MAPK1->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Figure 2: A simplified diagram of the hypothesized MAPK1 signaling pathway leading to cell proliferation.

comparison_logic cluster_logic Logic of Target Validation Compound 4-(2-Methoxyphenyl)-1,3-dimethyl- 1H-pyrazol-5-amine MAPK1_Protein MAPK1 Protein Compound->MAPK1_Protein Inhibits Activity siRNA MAPK1 siRNA siRNA->MAPK1_Protein Reduces Expression Phenotype Reduced Cell Proliferation MAPK1_Protein->Phenotype Leads to

Figure 3: A diagram illustrating the convergent logic of using a small molecule inhibitor and siRNA to validate a drug target.

Addressing Potential Pitfalls and Ensuring Scientific Integrity

Off-Target Effects of siRNA: A significant concern with RNAi is the potential for off-target effects, where the siRNA downregulates unintended genes.[1][11][12] To mitigate this, it is crucial to:

  • Use multiple siRNAs targeting different regions of the same mRNA.[3]

  • Perform rescue experiments with a cDNA construct of the target gene that is resistant to the siRNA.

  • Keep siRNA concentrations as low as possible while still achieving effective knockdown.[13]

Control Experiments are Non-Negotiable: The inclusion of proper controls is essential for the interpretation of any knockdown experiment.[14][15] These should include:

  • Untreated cells: To establish a baseline.

  • Mock-transfected cells: To control for the effects of the transfection reagent alone.

  • Non-targeting (scrambled) siRNA: To control for the general effects of introducing a double-stranded RNA molecule into the cell.

  • Positive control siRNA: Targeting a housekeeping gene to confirm transfection efficiency.

Conclusion: A Synergistic Approach to Mechanism of Action Studies

Confirming the mechanism of action of a novel compound like 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine requires a rigorous and multi-pronged approach. While pharmacological inhibitors provide valuable initial insights, genetic knockdown techniques offer a powerful and specific means of target validation. By carefully designing experiments that compare the phenotypic outcomes of both methods, and by incorporating stringent controls, researchers can build a compelling case for a compound's on-target activity. This synergistic approach not only enhances the confidence in a drug candidate's mechanism of action but also provides a deeper understanding of its biological effects, ultimately paving the way for more effective and safer therapeutics.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6649. [Link]

  • Jackson, A. L., et al. (2003). Expression profiling reveals off-target gene regulation by RNAi. Nature Biotechnology, 21(6), 635-637. [Link]

  • Birmingham, A., et al. (2006). A protocol for designing and testing siRNAs to minimize off-target effects. Nature Methods, 3(3), 199-204. [Link]

  • Hokai, T., et al. (2014). Low concentrations of siRNA can be highly effective for specific knockdown and reducing off-target effects. PLoS One, 9(4), e94198. [Link]

  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. [Link]

  • Genc, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Bennani, F., et al. (2020). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry, 104, 104230. [Link]

  • Sigoillot, F. D., & King, R. W. (2011). Measuring RNAi knockdown using qPCR. Methods in Molecular Biology, 703, 19-31. [Link]

  • Ganesan, A. (2006). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Current Opinion in Chemical Biology, 10(4), 332-338. [Link]

  • Zimmer, A. M., et al. (2019). Loss-of-function approaches in comparative physiology: is there a future for knockdown experiments in the era of genome editing? Journal of Experimental Biology, 222(Pt 7), jeb175737. [Link]

  • Bio-Synthesis Inc. (2024). Gene Knockdown methods To Determine Gene Function! [Link]

  • siTOOLs Biotech. (2017). siRNA vs shRNA - applications and off-targeting. [Link]

  • QIAGEN. (n.d.). What criteria should one use in choosing between siRNA versus shRNA for their studies? [Link]

  • ResearchGate. (n.d.). RT-qPCR and western blotting validation of the knockdown efficiency of IGSF10 siRNA. [Link]

  • Biocompare. (2014). siRNA or shRNA? Picking the Right Knockdown Reagent. [Link]

  • ResearchGate. (n.d.). Comparative assessment of siRNA and shRNA off target effects: What is slowing clinical development. [Link]

  • ResearchGate. (n.d.). RT-qPCR and Western blot assays validate the knockdown and... [Link]

  • Ganesan, A. (2006). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. PNAS, 103(32), 11879-11880. [Link]

  • Hart, T., et al. (2020). Not all loss-of-function approaches are created equal: differential cellular responses to small molecule inhibition, acute CRISPR perturbation, and chronic genetic knockout. bioRxiv. [Link]

  • VectorBuilder. (2023). Best Practices for Selecting Controls in Gene Expression Experiments. [Link]

  • St. Johnston, D. (2002). The art and design of genetic screens: Drosophila melanogaster. Nature Reviews Genetics, 3(3), 176-188. [Link]

  • Reddit. (2022). siRNA knockdown validation help. [Link]

  • Zimmer, A. M., et al. (2019). Loss-of-function approaches in comparative physiology: is there a future for knockdown experiments in the era of genome editing? Journal of Experimental Biology, 222(Pt 7), jeb175737. [Link]

  • ResearchGate. (2018). Do Knockout & small molecule inhibition give similar effects? [Link]

  • Sharma, G., et al. (2013). Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. Drug Discovery Today, 18(1-2), 89-96. [Link]

  • Reddit. (2024). Reasons why knockdown and inhibition of a protein might have diverging responses? [Link]

  • PubChem. (n.d.). 3-Amino-5-(4-methoxyphenyl)pyrazole. [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Royal Society of Chemistry. (2022). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. [Link]

  • PubChem. (n.d.). 3-Amino-5-(4-methoxyphenyl)pyrazole. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. [Link]

Sources

Comparative

Orthogonal Validation of Target Engagement for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine: A Comparative Guide

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful research program. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive overview of orthogonal validation strategies for confirming the target engagement of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, a novel small molecule. Given the prevalence of the pyrazole scaffold in kinase inhibitor discovery, we will proceed under the working hypothesis that this compound is a protein kinase inhibitor.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of two robust, yet distinct, methodologies: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based chemical proteomics. The objective is to provide not just protocols, but the strategic reasoning behind employing a multi-pronged approach to build a compelling and irrefutable case for on-target activity.

The Imperative of Orthogonal Validation

Relying on a single method for target engagement can be fraught with peril, as experimental artifacts can often mimic true biological interactions.[3] An orthogonal approach, which uses multiple, mechanistically distinct methods, provides a self-validating system. If two disparate techniques—one based on the principle of ligand-induced thermal stabilization and the other on competitive affinity binding—converge on the same target, the confidence in the result is magnified exponentially. This rigor is essential for making go/no-go decisions in lead optimization and for elucidating the true mechanism of action.[4]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that allows for the detection of target engagement in a physiologically relevant setting, such as intact cells or cell lysates.[5][6] The core principle is that the binding of a ligand, such as our pyrazole compound, often increases the thermal stability of its target protein.[7] This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state.

Causality Behind Experimental Choices

The choice of CETSA as a primary validation method is strategic. It is label-free, meaning it does not require modification of the compound or the target protein, thus preserving native interactions. Furthermore, performing the assay in intact cells accounts for factors like cell permeability and potential intracellular metabolism, providing a more accurate reflection of target engagement in a biological system.[8][9]

Experimental Workflow & Protocol

The CETSA workflow is conceptually straightforward, involving compound treatment, heating, cell lysis, and quantification of the remaining soluble target protein.[10]

CETSA_Workflow cluster_treatment Step 1: Treatment cluster_heating Step 2: Thermal Challenge cluster_lysis Step 3: Lysis & Separation cluster_quantification Step 4: Quantification cells Intact Cells heat Heat aliquots to a temperature gradient cells->heat Incubate with Compound or Vehicle (DMSO) lyse Lyse cells heat->lyse separate Separate soluble vs. aggregated proteins (Centrifugation) lyse->separate quantify Quantify soluble target (e.g., Western Blot, MS) separate->quantify Kinobeads_Workflow cluster_lysis Step 1: Lysate Prep cluster_competition Step 2: Competition cluster_capture Step 3: Affinity Capture cluster_analysis Step 4: MS Analysis cells Cell Lysate (Native Kinome) compete Incubate with dose response of Compound cells->compete capture Add Kinobeads to capture unbound kinases compete->capture digest On-bead digest capture->digest ms LC-MS/MS analysis of peptides digest->ms quant Quantify & Identify Proteins ms->quant

Caption: Kinobeads competitive pull-down experimental workflow.

Detailed Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation:

    • Harvest cells and lyse in a non-denaturing buffer (e.g., containing 0.4% NP-40 and protease/phosphatase inhibitors). [11] * Determine protein concentration and dilute all lysates to a final concentration of 5 mg/mL.

  • Competition Step:

    • Aliquot the lysate. To each aliquot, add the 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine compound at a range of final concentrations (e.g., 9-point dose response from 30 µM down to 3 nM) or vehicle control (DMSO).

    • Incubate for 45 minutes at 4°C with gentle rotation to allow the compound to bind to its targets. [11]

  • Kinase Capture:

    • Add a slurry of pre-washed Kinobeads to each lysate and incubate for 1 hour at 4°C with rotation. Kinases not bound by the free compound will bind to the immobilized inhibitors on the beads.

  • Sample Processing for Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides from the captured kinases.

    • Collect the peptide-containing supernatant.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples using label-free quantitative nanoLC-MS/MS.

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot its relative abundance (compared to the DMSO control) against the compound concentration.

    • Fit the data to a dose-response curve to calculate the dissociation constant (Kd) or IC50 for each kinase, representing the compound's binding affinity. [12]

Comparative Data Summary

To illustrate the expected outcomes, the following tables summarize hypothetical but realistic data from both orthogonal methods, assuming our compound's primary target is "Kinase X".

Table 1: CETSA Thermal Shift Data

Treatment GroupApparent Tm (°C) for Kinase XΔTm (°C) vs. Vehicle
Vehicle (DMSO)52.1 ± 0.3-
1 µM Pyrazole Compound55.8 ± 0.4+3.7
10 µM Pyrazole Compound59.3 ± 0.2+7.2
10 µM Staurosporine (Control Kinase Inhibitor)58.1 ± 0.5+6.0
10 µM Unrelated Compound52.3 ± 0.3+0.2

Table 2: Kinobeads Affinity Profiling Data (Top 5 Hits)

Protein TargetApparent Kd (nM)Kinase FamilyInterpretation
Kinase X 25 Tyrosine Kinase High-affinity primary target
Kinase Y450Ser/Thr KinaseModerate affinity off-target
Kinase Z1,800Tyrosine KinaseLow affinity off-target
NQO22,500OxidoreductaseWeak, non-kinase off-target (common for some KIs) [13]
CDK9>10,000Ser/Thr KinaseNot a significant interactor

Synthesis and Conclusion

The convergence of data from these two orthogonal methods builds a powerful, multi-dimensional confirmation of target engagement.

  • CETSA provides definitive evidence that 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine engages and stabilizes "Kinase X" in intact cells, demonstrating cellular permeability and on-target interaction in a native environment. [7]The dose-dependent increase in thermal stability (ΔTm) strongly supports a direct binding event.

  • Kinobeads profiling independently confirms "Kinase X" as the highest affinity target from a pool of hundreds of endogenous kinases. [14]It provides a quantitative measure of this affinity (Kd = 25 nM) and, crucially, offers a broader selectivity profile, identifying lower-affinity off-targets like Kinase Y and Kinase Z.

By employing both CETSA and Kinobeads, we move beyond a simple "yes/no" answer on binding. We establish a robust, quantitative, and context-rich understanding of our compound's behavior. This dual-pronged validation provides the high-quality, trustworthy data necessary to confidently advance a promising molecule through the drug discovery pipeline.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Auld, D. S., et al. (2009). A basis for the apparent promiscuity of PTC124 (ataluren) in phenotypic screens. Proceedings of the National Academy of Sciences. [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells. Nature Methods. [Link]

  • Mateus, A., et al. (2020). The Cellular Thermal Shift Assay: A method to monitor protein-ligand interactions in cells and tissues. Bio-protocol. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Moustaqil, M., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences. [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Lomenick, B., et al. (2009). Target identification by thermal shift assay. Proceedings of the National Academy of Sciences. [Link]

  • Al-Osta, I. G., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Wu, P., et al. (2015). Discovery of a novel series of pyrazole-based inhibitors of protein kinase D. Journal of Medicinal Chemistry. [Link]

  • Drewes, G., & Bantscheff, M. (2011). The use of kinobeads to analyze the target space of kinase inhibitors. Current Opinion in Chemical Biology. [Link]

  • Werner, T., et al. (2012). A target discovery platform for kinase inhibitors based on chemical proteomics. Angewandte Chemie International Edition. [Link]

  • Duncan, J. S., et al. (2012). Dynamic reprogramming of the kinome in response to targeted MEK inhibition in triple-negative breast cancer. Cell. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. [Link]

  • Golkowski, M., et al. (2017). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

Sources

Comparative

Independent Verification of the Biological Effects of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine: A Comparative Guide

Introduction: The Imperative of Independent Verification in Drug Discovery The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous validation. A critical and ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Independent Verification in Drug Discovery

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous validation. A critical and often challenging stage in this process is the independent verification of its biological effects in a different laboratory setting. This step is paramount to ensure the reproducibility, robustness, and ultimately, the translational potential of initial findings. This guide provides a comprehensive framework for the independent verification of the biological activities of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine , a compound for which specific biological data is not yet widely available in peer-reviewed literature.

Given that pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects, this guide will propose a hypothesis-driven approach. We will outline a series of comparative in vitro assays to systematically investigate these potential activities. The experimental design emphasizes the inclusion of well-characterized positive and negative controls to ensure the validity of the results.

Hypothesized Biological Activities and Corresponding In Vitro Assays

Based on the established bioactivity of the pyrazole scaffold, we hypothesize that 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine may possess one or more of the following activities:

  • Anti-inflammatory Activity: Potential inhibition of key inflammatory mediators.

  • Anticancer Activity: Potential cytotoxicity against cancer cell lines.

  • Antioxidant Activity: Potential to scavenge free radicals.

To test these hypotheses, a panel of robust and widely accepted in vitro assays is proposed.

Experimental Workflow for Independent Verification

The following diagram illustrates the proposed workflow for the independent verification of the biological effects of the target compound.

G cluster_0 Phase 1: Hypothesis & Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Comparison Hypothesis Hypothesize Biological Activities (Anti-inflammatory, Anticancer, Antioxidant) Preparation Compound QC & Solubilization Hypothesis->Preparation Cell_Culture Cell Line Procurement & Culture Preparation->Cell_Culture Antioxidant Antioxidant Assays (DPPH, ABTS) Preparation->Antioxidant Anti_Inflammatory Anti-inflammatory Assays (COX-2 Inhibition, NO Production) Cell_Culture->Anti_Inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Cell_Culture->Anticancer Data_Analysis Calculate IC50/EC50 Values Anti_Inflammatory->Data_Analysis Anticancer->Data_Analysis Antioxidant->Data_Analysis Comparison Compare with Positive Controls Data_Analysis->Comparison Report Generate Verification Report Comparison->Report

Caption: Proposed experimental workflow for the independent verification of biological activities.

Part 1: Assessment of Anti-inflammatory Activity

A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1][2] We will assess the inhibitory potential of our target compound on the COX-2 enzyme and its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Comparator Compound: Celecoxib

Celecoxib is a selective COX-2 inhibitor, making it an ideal positive control for these assays.[1][3] Its mechanism of action involves blocking the synthesis of prostaglandins that mediate pain and inflammation.[2][4]

Experimental Protocols

1. COX-2 Inhibition Assay (Enzymatic Assay)

  • Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of recombinant COX-2.

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

    • Add recombinant COX-2 enzyme and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at 590 nm to determine the extent of the peroxidase reaction.

    • Celecoxib will be used as the positive control.

2. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[5]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.[5]

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540-550 nm.[5]

    • Quantify nitrite concentration using a sodium nitrite standard curve.[5]

Hypothetical Comparative Data
CompoundCOX-2 Inhibition IC50 (µM)NO Production Inhibition IC50 (µM)
4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine To be determinedTo be determined
Celecoxib (Positive Control)0.0415.2
Vehicle (Negative Control)> 100> 100

Part 2: Assessment of Anticancer Activity

The potential of the target compound to inhibit cancer cell growth will be evaluated using a cytotoxicity assay and an apoptosis assay.

Comparator Compound: Doxorubicin

Doxorubicin is a widely used chemotherapy agent that acts by intercalating into DNA and inhibiting topoisomerase II, leading to cell death.[6][7][8][9][] It will serve as the positive control for these experiments.

Signaling Pathway for Doxorubicin-Induced Apoptosis

G Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.

Experimental Protocols

1. MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[11][12][13] The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate.[14]

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.[5]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm.[13]

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry.

Hypothetical Comparative Data
CompoundCell LineMTT Assay IC50 (µM)Apoptosis (% of cells)
4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine MCF-7To be determinedTo be determined
HepG2To be determinedTo be determined
Doxorubicin (Positive Control)MCF-70.565%
HepG20.858%
Vehicle (Negative Control)MCF-7> 100< 5%
HepG2> 100< 5%

Part 3: Assessment of Antioxidant Activity

The antioxidant potential of the target compound will be evaluated by its ability to scavenge stable free radicals in cell-free assays.

Comparator Compound: Trolox

Trolox, a water-soluble analog of vitamin E, is a potent antioxidant commonly used as a standard in antioxidant capacity assays.[15][16][17][18][19]

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[20]

  • Protocol:

    • Prepare a methanolic solution of DPPH.

    • Add various concentrations of the test compound to the DPPH solution.

    • Incubate in the dark for 30 minutes.[21]

    • Measure the absorbance at 517 nm.[21]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.[22][23][24]

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.[24]

    • Dilute the ABTS radical solution to an absorbance of ~0.7 at 734 nm.

    • Add various concentrations of the test compound.

    • Measure the absorbance at 734 nm after a set incubation time.

Hypothetical Comparative Data
CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging (TEAC*)
4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine To be determinedTo be determined
Trolox (Positive Control)15.81.0
Vehicle (Negative Control)> 1000N/A

*Trolox Equivalent Antioxidant Capacity

Conclusion and Path Forward

This guide provides a structured and scientifically rigorous framework for the independent verification of the potential biological effects of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. By employing a hypothesis-driven approach and utilizing well-established in vitro assays with appropriate comparator compounds, researchers can generate robust and reproducible data. The outcomes of these studies will be crucial in determining the future direction of research for this novel compound, potentially uncovering a new lead for therapeutic development.

References

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Kojo, S. (2004). Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. Free Radical Research, 38(4), 393-400. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). In-vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Global Pharma Technology, 3(2), 1-5. [Link]

  • Patel, D. N., & Patel, A. A. (2023). Celecoxib. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Kokina, M., Kurišs, O., & Passarella, D. (2020). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. MethodsX, 7, 100823. [Link]

  • News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • Al-Duais, M. A., Al-Awthan, Y. S., & Al-Mashad, A. S. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. BioMed Research International, 2022. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. [Link]

  • Huang, N., et al. (2021). Guidelines for the in vitro determination of anti-inflammatory activity. Food & Function, 12(23), 11625-11637. [Link]

  • Ghasemi, M., Turnbull, T., & Sebastian, S. (2021). Guideline for anticancer assays in cells. Acta Pharmaceutica Sinica B, 11(11), 3299-3323. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Cordes, T., & Blum, C. (2009). On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. The Journal of Physical Chemistry B, 113(16), 5655-5659. [Link]

  • Liyanage, T., Madhujith, T., & Uthpala, T. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Foods, 7(11), 185. [Link]

  • Zare, H., & Ahmadi, A. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(15), 8129. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2016). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. Cellular and Molecular Biology, 62(1), 1-6. [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Olech, M., & Nowacka, N. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(1), 205. [Link]

  • Koopman, W. J., Verkaart, S., Hink, M. A., Visch, H. J., Smeitink, J. A., & Willems, P. H. (2009). Trolox-Sensitive Reactive Oxygen Species Regulate Mitochondrial Morphology, Oxidative Phosphorylation and Cytosolic Calcium Handling in Healthy Cells. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1793(10), 1554-1563. [Link]

  • Kumar, P. R., & Raj, U. A. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 061-064. [Link]

  • Sghaier, M. B., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 166. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]

  • Chan, T. S., & Chan, P. H. (1994). Prooxidant and antioxidant effects of Trolox on ferric ion-induced oxidation of erythrocyte membrane lipids. Biochemical pharmacology, 48(11), 2133-2139. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]

  • Arnao, M. B. (2000). Some methodological problems in the determination of antioxidant activity using chromogen radicals: a practical case. Trends in Food Science & Technology, 11(11), 419-421. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. The following guidance is synthesized from safety data for structurally analogous pyrazole de...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. The following guidance is synthesized from safety data for structurally analogous pyrazole derivatives. It is imperative to treat this compound with the caution required for new and uncharacterized substances and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine. The procedures outlined are based on the known hazards of similar chemical compounds, emphasizing a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment

Structurally similar aminopyrazole compounds are consistently classified as hazardous.[1][2][3][4][5] Based on these analogs, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine should be presumed to pose the following risks:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4][5]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3][4]

A thorough risk assessment should be conducted for any experiment involving this compound, considering the quantities used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.

Engineering Controls for Safe Handling

The primary line of defense against chemical exposure is robust engineering controls. All handling of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, especially in solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation risks.[1] An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin and eye contact. The following table outlines the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.[2]Chemical-resistant gloves (Nitrile rubber recommended). Always inspect gloves for integrity before use.[1]A fully buttoned laboratory coat.Use within a chemical fume hood. For large-scale operations or in case of ventilation failure, a government-approved respirator may be necessary.[1]
Solution Preparation and Transfer Chemical splash goggles.Chemical-resistant gloves (Nitrile rubber recommended).A fully buttoned laboratory coat.Use within a chemical fume hood.
Reaction Work-up and Purification Chemical splash goggles and a face shield, especially if there is a risk of splashing.Chemical-resistant gloves (Nitrile rubber recommended).A fully buttoned laboratory coat. Consider a chemical-resistant apron for larger volumes.Use within a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.A government-approved respirator with an appropriate cartridge should be used for significant spills.[1]

Safe Handling and Operational Plan

Adherence to a strict protocol is crucial for minimizing exposure risk. The following workflow provides a step-by-step guide for the safe handling of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Preparation and Weighing
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel.

Dissolution and Reaction
  • Solvent Addition: Add solvent to the vessel containing the compound slowly to avoid splashing.

  • Reaction Setup: Ensure the reaction apparatus is securely clamped and that any heating or stirring mechanisms are functioning correctly.

  • Monitoring: Monitor the reaction from outside the fume hood sash whenever possible.

Post-Reaction Work-up
  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purification steps within the fume hood.

Diagram: Safe Handling Workflow

The following diagram illustrates the key decision points and safety measures in the handling workflow.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management Prep 1. Pre-Use Checks (Fume Hood, Eyewash) Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh 3. Weighing and Aliquoting Don_PPE->Weigh Proceed to Handling Dissolve 4. Dissolution & Reaction Setup Weigh->Dissolve Workup 5. Work-up & Purification Dissolve->Workup Decontaminate 6. Decontaminate Glassware & Surfaces Workup->Decontaminate Experiment Complete Waste 9. Segregate & Dispose of Waste (Solid, Liquid, Sharps) Workup->Waste Doff_PPE 7. Doff PPE Correctly Decontaminate->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Caption: A workflow for the safe handling of 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2][3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and hold for waste disposal.[1][2] Do not let the chemical enter drains.[1][2]

Disposal Plan

All waste containing 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine must be treated as hazardous waste.

  • Solid Waste: Collect any solid residues, contaminated weighing papers, and disposable labware in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers may still retain hazardous residue. Triple-rinse containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the original labels on the container should be fully defaced before disposal.

Dispose of all waste in accordance with local, state, and federal regulations.

References

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
  • Enamine. (n.d.). Safety Data Sheet: 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine.
  • Angene Chemical. (2021). Safety Data Sheet: 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 3-(4-Methoxyphenyl)-1H-pyrazole.
  • CymitQuimica. (2024). Safety Data Sheet: 4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
© Copyright 2026 BenchChem. All Rights Reserved.